Dihydroxyaluminum sodium carbonate
Description
Structure
2D Structure
Properties
CAS No. |
12011-77-7 |
|---|---|
Molecular Formula |
CH4AlNaO5 |
Molecular Weight |
146.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
HCOGWSKIDQXORT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
Isomeric SMILES |
C1(=O)O[Al-]O1.O.O.[Na+] |
Canonical SMILES |
C(=O)([O-])O[Al].O.O.[Na+] |
Other CAS No. |
12011-77-7 16482-55-6 |
Synonyms |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dihydroxyaluminum sodium carbonate, covering its chemical formula, structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and analysis.
Chemical Formula and Structure
This compound is an inorganic complex containing aluminum, sodium, carbonate, and hydroxide groups.[1][2] Its chemical formula is most accurately represented as NaAl(OH)₂CO₃ .[3] Variations in the molecular formula, such as CH₂AlNaO₅ and CH₄AlNaO₅, exist in literature and databases; these often represent the anhydrous and hydrated forms, respectively.[2][3][4] The compound is also known by synonyms such as DASC and Carbaldrate.[2][3]
The structure consists of a central aluminum atom coordinated to two hydroxide groups and a carbonate ion, with a sodium ion balancing the charge.
-
Molecular Formula: NaAl(OH)₂CO₃ (anhydrous)[3]
-
Canonical SMILES: C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3][5]
Physicochemical Properties
This compound is typically an amorphous powder or poorly formed crystals.[1] It is primarily used as an antacid to neutralize gastric acid.[1][2] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 143.99 g/mol (anhydrous) | [2][3][4][7] |
| 146.01 g/mol (hydrated) | [1] | |
| Appearance | Amorphous powder or poorly formed crystals | [1] |
| Density | 2.144 g/cm³ | [7] |
| pH (1 in 25 suspension) | 9.9 – 10.2 | [3][8] |
| Acid-Neutralizing Capacity | 0.0278 mEq/mg | [3][8] |
| Sodium Content | 15.2% – 16.8% | [3][9] |
| Loss on Drying | ≤ 14.5% | [3][9] |
| Assay (Purity) | 98.3% – 107.9% (on dried basis) | [3][8] |
| Mercury Limit | ≤ 1 ppm | [3] |
| Isopropyl Alcohol Limit | ≤ 1.0% | [3] |
Mechanism of Action: Gastric Acid Neutralization
The primary therapeutic application of this compound is the neutralization of excess hydrochloric acid in the stomach. This action increases the gastric pH, providing relief from heartburn and indigestion. The neutralization reaction proceeds as follows:
NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
This reaction effectively reduces gastric acidity.
Caption: Gastric acid neutralization by this compound.
Experimental Protocols
Detailed methodologies for the synthesis and quality control analysis of this compound are crucial for drug development and manufacturing.
Several methods for the synthesis of this compound have been documented.
Method 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate [1][10] This method involves the precipitation of this compound from an aqueous solution.
-
Prepare an aqueous solution of an ionic aluminum salt, such as aluminum chloride.
-
Prepare a separate aqueous solution with a stoichiometric excess of sodium carbonate (e.g., at least ten parts by weight of sodium carbonate per part of the aluminum salt).
-
Add sodium hydroxide to the sodium carbonate solution to maintain a pH between 7.2 and 10.5.
-
Introduce the aluminum salt solution to the sodium carbonate solution under controlled conditions to initiate precipitation.
-
Separate the precipitated this compound from the aqueous medium via filtration.
-
Wash and dry the final product.
Method 2: Carbonation of Sodium Aluminate [1][11] This process utilizes carbon dioxide to precipitate the desired compound from a sodium aluminate solution.
-
Prepare an aqueous sodium aluminate solution with a defined Na₂O/Al₂O₃ molar ratio (e.g., 1:1 to 1.25:1).
-
Saturate water with carbon dioxide in a reaction vessel at a controlled temperature (e.g., 20-35°C).
-
Continuously add the sodium aluminate solution to the carbonated water while continuing to introduce carbon dioxide.
-
Maintain the pH of the suspension below 9.8 (preferably between 8.8 and 9.8) during the precipitation process.
-
After the addition is complete, adjust the final pH to 7.0-7.5 with carbon dioxide.
-
Separate the precipitate from the suspension, and dry it at an elevated temperature.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. mubychem.net [mubychem.net]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. GSRS [precision.fda.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. newdruginfo.com [newdruginfo.com]
- 10. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 11. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
Dihydroxyaluminum Sodium Carbonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum sodium carbonate (DASC) is a synthetically produced inorganic compound with the chemical formula NaAl(OH)₂CO₃. It is widely utilized in the pharmaceutical industry as an effective antacid for the relief of heartburn, acid indigestion, and sour stomach. Its therapeutic action is derived from its ability to neutralize excess gastric acid. This technical guide provides a detailed overview of the molecular weight, and the chemical and physical properties of this compound. It includes comprehensive experimental protocols for its synthesis and analysis, based on established pharmacopeial methods and scientific literature. Furthermore, this document presents key quantitative data in structured tables and visualizes complex processes through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is an amorphous powder or can present as poorly formed crystals.[1] It is a complex of aluminum hydroxide, sodium carbonate, and water.
Molecular Weight and Formula
The molecular and chemical identity of this compound is fundamental to its characterization and application in pharmaceutical formulations.
| Property | Value | Source |
| Molecular Formula | CH₂AlNaO₅ or NaAl(OH)₂CO₃ | [2][3] |
| Molecular Weight | 143.99 g/mol | [2][3] |
| CAS Registry Number | 16482-55-6, 539-68-4 | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its formulation into stable and effective drug products.
| Property | Value | Source |
| Appearance | Amorphous powder or poorly formed crystals | [1] |
| pH (1 in 25 suspension) | 9.9 – 10.2 | [4] |
| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value. Each mg has an expected acid-neutralizing capacity of 0.0278 mEq. | [4] |
| Loss on Drying | Not more than 14.5% (when dried at 130°C to a constant weight) | [4] |
| Sodium Content | Between 15.2% and 16.8% | [4] |
Thermal Properties
Thermal analysis provides insights into the stability and decomposition profile of this compound.
| Thermal Event | Temperature Range (°C) | Observation | Source |
| Dehydration | 100 - 200 | Initial loss of water | [1] |
| Decomposition | 300 - 650 | Decomposition of the carbonate component, reflected as an endothermic peak centered at 324°C in DTA. | [5] |
| Formation of Oxides | 650 - 750 | Formation of polyamorphous oxides and sodium aluminate, associated with exothermic peaks. | [5] |
Synthesis of this compound
There are two primary methods for the synthesis of this compound, each with distinct procedural steps and reaction conditions.
Synthesis via Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This method involves the precipitation of this compound from an aqueous solution containing an aluminum salt and an excess of sodium carbonate.
Caption: Workflow for the synthesis of this compound via the sodium carbonate method.
Synthesis via Carbonation of Sodium Aluminate Solution
This alternative synthesis route involves the reaction of a sodium aluminate solution with carbon dioxide.
Caption: Workflow for the synthesis of this compound via the sodium aluminate method.
Experimental Protocols
The following protocols are based on the United States Pharmacopeia (USP) monographs and are intended for the analysis of this compound.
Assay (Determination of Purity)
This protocol describes the titrimetric method to determine the purity of this compound.
Caption: Experimental workflow for the assay of this compound.
Acid-Neutralizing Capacity
This protocol determines the effectiveness of this compound in neutralizing acid, a critical parameter for its function as an antacid.
Caption: Experimental workflow for determining the acid-neutralizing capacity.
pH Determination
This protocol outlines the procedure for measuring the pH of a suspension of this compound.
Caption: Experimental workflow for pH determination.
Mechanism of Action: Acid Neutralization
The primary therapeutic effect of this compound is the chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction reduces gastric acidity, providing relief from associated symptoms.
Caption: Chemical reaction of this compound with stomach acid.
Conclusion
This technical guide has provided a comprehensive overview of this compound, encompassing its molecular weight, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The structured presentation of quantitative data and the visualization of key processes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the effective formulation, quality control, and application of this compound in the pharmaceutical field.
References
Physical and chemical properties of Dihydroxyaluminum sodium carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum sodium carbonate (DASC) is an inorganic chemical compound widely utilized in the pharmaceutical industry as an antacid.[1] Its efficacy in neutralizing gastric acid, coupled with a favorable side-effect profile compared to other antacids, has made it a subject of interest in drug formulation and development.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound is a complex of aluminum hydroxide and sodium carbonate.[1] It typically presents as a white to off-white, amorphous crystalline powder.[2] The fundamental physicochemical properties of DASC are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 16482-55-6 | [4] |
| Molecular Formula | CH₂AlNaO₅ | [4] |
| Molecular Weight | 143.99 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | Practically insoluble in water and organic solvents; soluble in dilute mineral acids. | [2] |
| pH (1 in 25 suspension) | 9.9 – 10.2 | [3] |
| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value. Each mg has an expected capacity of 0.0278 mEq. | [3] |
| Loss on Drying | Not more than 14.5% (130°C to constant weight) | [3] |
| Sodium Content | 15.2% - 16.8% | [3] |
Table 3: Thermal Properties of this compound
| Property | Description | Reference |
| Thermal Decomposition | Dehydration occurs between 100-200°C, followed by decomposition of the carbonate component at higher temperatures. |
Mechanism of Action: Acid Neutralization
The primary therapeutic effect of this compound is the neutralization of excess hydrochloric acid in the stomach. This chemical reaction raises the gastric pH, thereby alleviating the symptoms of heartburn and acid indigestion. The overall reaction is as follows:
NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
This process can be visualized as a straightforward chemical interaction.
Experimental Protocols
Accurate characterization of this compound is crucial for quality control and formulation development. The following are detailed protocols for key analytical tests based on the United States Pharmacopeia (USP).
Determination of Acid-Neutralizing Capacity (ANC)
This method determines the amount of acid that a given weight of the substance can neutralize. The workflow for this experiment is outlined below.
Protocol based on USP <301>:
-
Preparation: Accurately weigh about 425 mg of undried this compound.
-
Acid Digestion: To the weighed sample, add a precisely measured volume of 0.5 N hydrochloric acid VS that is sufficient to leave an excess of at least 15 mL.
-
Reaction: Stir the mixture continuously for 1 hour, maintaining the temperature at 37 ± 3 °C.
-
Titration: After 1 hour, titrate the excess hydrochloric acid with 0.5 N sodium hydroxide VS to a pH of 3.5. The titration should be performed potentiometrically.
-
Calculation: The number of mEq of acid consumed per gram of substance is calculated from the difference between the volume of hydrochloric acid added and the volume of sodium hydroxide used in the titration.
Loss on Drying
This procedure determines the percentage of volatile matter (primarily water) in a sample.
Protocol based on USP <731>:
-
Preparation: Tare a clean, dry weighing bottle. Transfer about 1 to 2 g of the this compound to the bottle and weigh accurately.
-
Drying: Place the open weighing bottle containing the sample in a drying oven at 130°C.
-
Constant Weight: Dry the sample to a constant weight. This is achieved when two consecutive weighings, with an additional hour of drying in between, do not differ by more than 0.50 mg per gram of sample taken.
-
Cooling: After each drying interval, place the stoppered weighing bottle in a desiccator to cool to room temperature before weighing.
-
Calculation: The loss on drying is calculated as the percentage of weight lost from the original sample weight.
pH Determination
This method measures the pH of a suspension of the substance in water.
Protocol based on USP <791>:
-
Apparatus: Use a calibrated pH meter with a suitable electrode system.
-
Preparation of Suspension: Prepare a 1 in 25 suspension of this compound in carbon dioxide-free water. This corresponds to 1 g of the substance in 25 mL of water.
-
Measurement: Immerse the electrode in the suspension and record the pH reading after it has stabilized. The measurement should be performed at a controlled temperature, typically 25 ± 2 °C.
Synthesis of this compound
This compound can be synthesized through the reaction of an aluminum salt with sodium carbonate in an aqueous medium.
Example Protocol:
-
Reaction Setup: An aqueous solution of an ionic aluminum salt (e.g., aluminum chloride) is prepared.
-
Precipitation: A stoichiometric excess of sodium carbonate solution is added to the aluminum salt solution. The reaction is typically carried out in the presence of sodium hydroxide to maintain a pH between 7.2 and 10.5.[5]
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 60°C) for a sufficient period (e.g., 2-3 hours) to ensure complete precipitation.[5]
-
Isolation: The precipitated this compound is collected by filtration.
-
Washing: The precipitate is washed with water to remove any soluble byproducts.[5]
-
Drying: The final product is dried in an oven at an appropriate temperature.
Conclusion
This technical guide provides a detailed overview of the essential physical and chemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, formulation, and quality control of this important pharmaceutical ingredient. The visualization of its acid-neutralizing mechanism and the workflow for its characterization aim to facilitate a deeper understanding of its function and analysis.
References
An In-depth Technical Guide to Dihydroxyaluminum Sodium Carbonate
This technical guide provides a comprehensive overview of dihydroxyaluminum sodium carbonate, including its chemical identity, properties, synthesis, and pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals.
Chemical Identification and Synonyms
This compound is an inorganic salt used primarily as an antacid. It is a complex of aluminum hydroxide and sodium carbonate.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 16482-55-6 | [1][2] |
| 12011-77-7 (deprecated) | [3][4] | |
| 539-68-4 | [5][6] | |
| EC Number | 240-536-4 | [1][2] |
| UNII | 84H8Z9550J | [3] |
| Molecular Formula | CH₂AlNaO₅ | [1] |
| Molecular Weight | ~144.0 g/mol | [1][6] |
A variety of synonyms for this compound are used in literature and commerce.
Table 2: Synonyms for this compound
| Synonym | Reference |
| Aluminum sodium carbonate hydroxide | [4][6] |
| Carbaldrate | [5][7] |
| DASC | [1][4][5] |
| Dawsonite | [3] |
| Dihydroxy sodium aluminum carbonate | [3][4] |
| Dihydroxyaluminium sodium carbonate | [2][4] |
| Kompensan | [3][6] |
| Rolaids (pre-1995 formulation) | [4][7] |
| Sodium (carbonato)dihydroxyaluminate | [5] |
Physicochemical Properties
This compound is typically an amorphous white powder or composed of poorly formed crystals.[3][6] Key quantitative properties are summarized below.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Amorphous powder or poorly formed crystals | [3][6] |
| Water Content | 10% - 11% | [3][6] |
| pH (1 in 25 suspension) | 9.9 - 10.2 | [5] |
| Acid Neutralizing Capacity | 27.8 mEq/g | [3] |
| Density | 2.144 g/cm³ | [6] |
Mechanism of Action in Gastric Acid Neutralization
The primary therapeutic application of this compound is as an antacid.[1] Its mechanism involves the neutralization of hydrochloric acid (HCl) in the stomach. This reaction increases the gastric pH, providing relief from heartburn and indigestion.[1][3]
The neutralization reaction proceeds as follows: NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
This reaction demonstrates the combined action of the hydroxide and carbonate components in neutralizing acid. Compared to other carbonate-based antacids, it produces a moderate amount of carbon dioxide, which can minimize bloating.[3]
Diagram of the acid neutralization process by this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported.
Protocol 1: Carbonation of Sodium Aluminate [3][8]
-
Objective: To synthesize this compound by introducing carbon dioxide into a sodium aluminate solution.
-
Materials: Sodium aluminate solution (Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1), Carbon dioxide (gas), Water.
-
Procedure:
-
Saturate water with carbon dioxide at a reaction temperature between 20-35°C.[8]
-
Continuously add the aqueous sodium aluminate solution while maintaining the temperature and continuing the introduction of carbon dioxide.[8]
-
Monitor and control the pH of the suspension to remain below 9.8 (preferably between 8.8 and 9.8) during precipitation.[8]
-
After the addition of sodium aluminate is complete, adjust the final pH to 7.0-7.5 with carbon dioxide.[8]
-
Separate the resulting precipitate from the suspension by filtration.
-
Dry the precipitate at an elevated temperature to obtain this compound.
-
Protocol 2: Reaction of an Aluminum Salt with Sodium Carbonate [3][9]
-
Objective: To precipitate this compound from the reaction of an ionic aluminum salt and sodium carbonate.
-
Materials: Ionic aluminum salt (e.g., aluminum chloride), Sodium carbonate, Sodium hydroxide, Deionized water.
-
Procedure:
-
Prepare an aqueous solution of the ionic aluminum salt.
-
In a separate vessel, prepare an aqueous solution with a stoichiometric excess of sodium carbonate. The weight of sodium carbonate should be at least ten times that of the aluminum salt.[9]
-
Add the aluminum salt solution to the sodium carbonate solution.
-
Maintain the pH of the reaction mixture between 7.2 and 10.5 by adding sodium hydroxide as needed.[3][9]
-
Allow the precipitate of this compound to form.
-
Separate the precipitate by filtration.
-
Wash the precipitate to remove any co-precipitated sodium salt by-products.[9]
-
Dry the purified precipitate.
-
Workflow for the synthesis of this compound.
Protocol 3: Determination of Sodium Content [10]
-
Objective: To quantify the sodium content in a sample of this compound using atomic absorption spectroscopy.
-
Instrumentation: Atomic Absorption Spectrophotometer.
-
Reagents: 1 N Hydrochloric acid, Potassium chloride solution, Sodium chloride stock solution.
-
Standard Preparation:
-
Prepare a series of standard solutions containing known concentrations of sodium (e.g., 0.5 µg/mL and 1.0 µg/mL) from the sodium chloride stock solution.[10]
-
Each standard should also contain 4.0 mL of 1 N HCl and 10.0 mL of potassium chloride solution in a 100-mL volumetric flask, diluted to volume with water.[10]
-
-
Sample Preparation:
-
Accurately weigh and transfer 250 mg of previously dried this compound to a 200-mL volumetric flask.[10]
-
Add 40 mL of 1 N HCl and boil for 1 minute.[10]
-
Cool the solution to room temperature and dilute to volume with water.[10]
-
Transfer 10.0 mL of this solution to a 100-mL volumetric flask and dilute to volume with water.[10]
-
-
Analysis:
-
Set the atomic absorption spectrophotometer to the sodium emission line at 589.0 nm.[11]
-
Aspirate the standard solutions and the sample solution into the instrument.
-
Record the absorbance readings.
-
Construct a calibration curve from the standard solutions and determine the concentration of sodium in the sample solution.
-
Calculate the percentage of sodium in the original sample. The typical acceptance range is between 15.2% and 16.8%.[5]
-
Drug Development Considerations
The primary use of this compound is in over-the-counter antacid formulations for the relief of heartburn, acid indigestion, and upset stomach.[1] It combines the rapid acid-neutralizing effect of sodium carbonate with the sustained action of aluminum hydroxide.[3]
As an antacid, this compound can affect the absorption of other orally administered drugs. The primary interaction mechanisms are:
-
Chelation: Formation of complexes with certain drugs, such as tetracyclines and quinolones, which can decrease their absorption and efficacy.[3]
-
Gastric pH Alteration: The increase in stomach pH can alter the dissolution and absorption of pH-dependent drugs.
References
- 1. lookchem.com [lookchem.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. Buy this compound | 12011-77-7 [smolecule.com]
- 4. Aluminum sodium carbonate hydroxide (AlNa(CO3)(OH)2) | CH2AlO5.Na | CID 9793815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mubychem.net [mubychem.net]
- 6. This compound [drugfuture.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 9. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
Synthesis of Dihydroxyaluminum Sodium Carbonate from Aluminum Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for Dihydroxyaluminum Sodium Carbonate (DASC), a widely used active pharmaceutical ingredient. It details the reaction mechanisms, experimental protocols, and key process parameters. Quantitative data from various sources are summarized to facilitate comparison, and process workflows are visualized to enhance understanding.
Introduction
This compound, with the chemical formula NaAl(OH)₂CO₃, is an inorganic salt utilized primarily as an antacid for the relief of heartburn, acid indigestion, and stomach ulcers.[1] Its efficacy is attributed to its ability to neutralize gastric acid in the stomach. The compound typically presents as an amorphous powder or poorly formed crystals.[2][3] This guide focuses on the two predominant methods for its synthesis: the reaction of an ionic aluminum salt with an excess of sodium carbonate and the carbonation of a sodium aluminate solution.
Synthesis Route 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This widely employed method involves the precipitation of this compound from an aqueous solution containing an ionic aluminum salt and a stoichiometric excess of sodium carbonate.
Reaction Mechanism and Stoichiometry
The fundamental reaction involves the controlled precipitation of DASC from a solution containing an aluminum salt, such as aluminum chloride (AlCl₃), and sodium carbonate (Na₂CO₃). The reaction is typically carried out in the presence of a base, like sodium hydroxide (NaOH), to maintain the optimal pH for precipitation.[4] A stoichiometric excess of sodium carbonate is crucial for driving the reaction to completion and minimizing the formation of byproducts.[4]
The overall chemical equation can be represented as:
Al³⁺ + 2OH⁻ + CO₃²⁻ + Na⁺ → NaAl(OH)₂CO₃
Experimental Protocol
A typical experimental procedure for this synthesis route is as follows:
-
An aqueous solution of an ionic aluminum salt (e.g., aluminum chloride) is prepared.
-
A separate aqueous solution containing a stoichiometric excess of sodium carbonate is also prepared.
-
The aluminum salt solution is added to the sodium carbonate solution under controlled temperature and vigorous stirring.
-
The pH of the reaction mixture is continuously monitored and maintained within the range of 7.2 to 10.5 by the addition of sodium hydroxide.[4]
-
The reaction is allowed to proceed for a specified duration, typically between two and three hours, to ensure complete precipitation.[4]
-
The precipitated this compound is then separated from the reaction mixture by filtration.
-
The collected solid is washed with deionized water to remove any unreacted salts and byproducts.
-
Finally, the product is dried to a constant weight.
Key Process Parameters and Their Influence
The physicochemical properties of the synthesized DASC are significantly influenced by several key process parameters:
-
pH: The pH of the reaction medium is a critical factor. A pH range of 7.2 to 10.5 is generally optimal for the precipitation of DASC.[4] Deviations from this range can lead to the formation of aluminum hydroxide or other impurities. More specifically, a pH between 10.2 and 10.5 is often preferred.[4]
-
Temperature: The reaction can be conducted at temperatures ranging from ambient to the boiling point of the reaction medium. However, a temperature range of 40°C to 80°C is preferred, with approximately 60°C often cited as the optimal temperature for achieving a good yield and purity.[4]
-
Stoichiometry of Reactants: A significant stoichiometric excess of sodium carbonate is necessary. Some patented processes specify using at least ten to fifteen times the weight of sodium carbonate relative to the aluminum salt.[4] This excess helps to ensure the complete conversion of the aluminum salt and can also aid in the precipitation and subsequent removal of sodium salt byproducts.[4]
-
Agitation: The stirring speed during the reaction can affect the particle size and reactivity of the resulting gel.[5]
Experimental Workflow
Caption: Workflow for DASC synthesis from an aluminum salt.
Synthesis Route 2: Carbonation of Sodium Aluminate Solution
An alternative method for the synthesis of this compound involves the carbonation of a sodium aluminate (NaAlO₂) solution.
Reaction Mechanism
In this process, carbon dioxide (CO₂) is bubbled through an aqueous solution of sodium aluminate. The CO₂ reacts with the sodium aluminate and water to form this compound, which then precipitates from the solution. The reaction is sensitive to the molar ratio of Na₂O to Al₂O₃ in the starting solution and the reaction temperature.
Experimental Protocol
A general experimental procedure for the carbonation route is as follows:
-
An aqueous solution of sodium aluminate with a specific Na₂O/Al₂O₃ molar ratio is prepared.
-
The solution is brought to the desired reaction temperature.
-
Carbon dioxide gas is introduced into the solution at a controlled rate.
-
The pH of the solution is monitored and controlled during the carbonation process, typically maintained below 9.8.[6]
-
After the reaction is complete, the pH is often adjusted to 7-7.5 with further CO₂ addition.[6]
-
The precipitated this compound is separated by filtration.
-
The product is washed with deionized water and subsequently dried.
Key Process Parameters and Their Influence
-
Temperature: The reaction temperature plays a crucial role in determining the final product. At lower temperatures (below 50°C), an intermediate phase of gibbsite (Al(OH)₃) may form, which then transforms into DASC.[2] At higher temperatures (above 65°C), direct precipitation of DASC can occur.[2] Optimal temperatures are often cited in the range of 60-80°C.[2]
-
Na₂O/Al₂O₃ Molar Ratio: This ratio in the initial sodium aluminate solution significantly impacts the reaction. A molar ratio of around 1.25 is often considered optimal.[2]
-
Carbonation Rate: A slow and controlled introduction of carbon dioxide over several hours can prevent the formation of aluminum hydroxide gel and lead to a purer product.[2]
-
pH: Maintaining the pH below 9.8, and preferably between 8.8 and 9.8, during precipitation is important to ensure the formation of the desired product.[6]
Experimental Workflow
Caption: Workflow for DASC synthesis via carbonation of sodium aluminate.
Comparative Data of Synthesis Parameters
The following table summarizes the key reaction parameters for the two primary synthesis routes of this compound, based on available literature.
| Parameter | Route 1: Aluminum Salt + Sodium Carbonate | Route 2: Carbonation of Sodium Aluminate |
| Primary Reactants | Ionic Aluminum Salt, Sodium Carbonate | Sodium Aluminate, Carbon Dioxide |
| pH Range | 7.2 - 10.5[4] | < 9.8 (preferably 8.8 - 9.8)[6] |
| Temperature Range | 40°C - 80°C (optimum ~60°C)[4] | 20°C - 80°C[2][6] |
| Key Stoichiometry | Stoichiometric excess of Na₂CO₃ (e.g., ≥10:1 by wt)[4] | Na₂O/Al₂O₃ molar ratio ~1.25[2] |
| Reaction Time | 2 - 3 hours[4] | Can be several hours (e.g., 5.5 hours)[2] |
Physicochemical Properties and Characterization
The quality and performance of this compound are determined by its physicochemical properties.
Purity and Assay
According to the United States Pharmacopeia (USP), this compound should contain not less than 98.3 percent and not more than 107.9 percent of NaAl(OH)₂CO₃, calculated on a dried basis.[7]
Acid-Neutralizing Capacity
A critical parameter for its function as an antacid, the acid-neutralizing capacity is a measure of the amount of acid that can be neutralized by a given amount of the substance. Each milligram of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.[8] The USP specifies that the acid-neutralizing capacity should not be less than 75.0% of the expected value.[8]
Physical Characteristics
This compound is typically an amorphous powder or consists of poorly formed crystals.[2][3]
The following table summarizes some of the key physicochemical properties and their specified limits.
| Property | Specification |
| Assay | 98.3% - 107.9% (dried basis)[7] |
| Acid-Neutralizing Capacity | ≥ 75.0% of expected value[8] |
| pH (1 in 25 suspension) | 9.9 - 10.2[8] |
| Loss on Drying | ≤ 14.5%[8] |
| Sodium Content | 15.2% - 16.8%[9] |
| Mercury | ≤ 1 ppm[7] |
| Isopropyl Alcohol | ≤ 1.0%[9] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of a sodium aluminate solution. The choice of synthesis method and the careful control of reaction parameters such as pH, temperature, and reactant stoichiometry are critical in determining the purity, yield, and physicochemical properties of the final product. This guide provides a foundational understanding of these processes to aid researchers and professionals in the development and manufacturing of this important pharmaceutical ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 12011-77-7 [smolecule.com]
- 3. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. This compound [drugfuture.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
An In-depth Technical Guide to the Formation Mechanism of Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of Dihydroxyaluminum Sodium Carbonate (DASC), a widely used active pharmaceutical ingredient in antacid formulations. The document elucidates the core chemical principles governing its synthesis, focusing on the two primary industrial manufacturing processes: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of sodium aluminate solutions. Key reaction parameters, kinetics, and thermodynamics are discussed in detail. This guide also presents detailed experimental protocols for the synthesis and characterization of DASC, supported by quantitative data and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the chemical formula NaAl(OH)₂CO₃, is a basic inorganic salt recognized for its effective acid-neutralizing properties.[1][2][3] It is commonly found as an amorphous powder or in a poorly crystalline form.[1][2] This guide delves into the fundamental mechanisms of its formation, providing a technical foundation for process optimization, quality control, and further research in its application.
Core Formation Mechanisms
The synthesis of this compound is primarily achieved through two distinct chemical pathways.
Precipitation via Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This widely employed method involves the reaction of an ionic aluminum salt, such as aluminum chloride (AlCl₃), with a stoichiometric excess of sodium carbonate (Na₂CO₃) in an aqueous medium.[1][4] The overall reaction can be simplified as follows:
Al³⁺ + Na₂CO₃ + 2H₂O → NaAl(OH)₂CO₃(s) + 2H⁺ + Na⁺
To drive the reaction towards the formation of DASC and prevent the formation of aluminum hydroxide (Al(OH)₃), the pH of the reaction medium is crucial and is typically maintained between 7.2 and 10.5 through the addition of a base like sodium hydroxide (NaOH).[1][4]
The formation process can be visualized as a multi-step pathway:
Caption: Formation of DASC from an ionic aluminum salt.
Carbonation of Sodium Aluminate Solution
An alternative synthesis route involves the carbonation of a sodium aluminate (NaAlO₂) solution.[1][5] In this process, carbon dioxide (CO₂) is bubbled through the aqueous sodium aluminate solution, leading to the precipitation of DASC.
The reaction can be represented as:
NaAlO₂ + CO₂ + H₂O → NaAl(OH)₂CO₃(s)
The mechanism of this process is highly dependent on reaction conditions, particularly temperature. At lower temperatures (below 50°C), an intermediate, gibbsite (Al(OH)₃), is initially formed, which subsequently reacts to form DASC.[1] At higher temperatures (above 65°C), DASC can precipitate directly.[1]
A diagram of this temperature-dependent pathway is as follows:
Caption: Temperature-dependent pathways in DASC synthesis via carbonation.
Key Reaction Parameters and Quantitative Data
The yield, purity, and physicochemical properties of the final DASC product are significantly influenced by several key reaction parameters.
pH
The pH of the reaction medium is a critical factor, particularly in the precipitation method using an ionic aluminum salt. Maintaining the pH within the optimal range of 7.2 to 10.5 is essential to favor the formation of DASC over aluminum hydroxide.[1][4] For the carbonation method, the pH is typically maintained below 9.8.[5]
| Parameter | Optimal Range | Impact on Yield and Purity |
| pH (Precipitation Method) | 7.2 - 10.5[1][4] | Prevents Al(OH)₃ formation, maximizing DASC yield. |
| pH (Carbonation Method) | < 9.8[5] | Controls the precipitation of DASC. |
Temperature
Temperature plays a crucial role in both synthesis methods. In the precipitation method, a temperature range of 40°C to 80°C is preferred, with 60°C often cited as optimal.[4] In the carbonation method, temperature dictates the reaction pathway, with lower temperatures leading to the formation of an intermediate and higher temperatures allowing for direct precipitation.[1]
| Parameter | Optimal Range | Impact on Reaction |
| Temperature (Precipitation Method) | 40 - 80°C[4] | Influences reaction rate and product crystallinity. |
| Temperature (Carbonation Method) | < 50°C or > 65°C[1] | Determines the formation pathway (with or without intermediate). |
Reactant Concentrations and Ratios
The molar ratio of reactants is a key determinant of reaction efficiency and product purity. In the precipitation method, a stoichiometric excess of sodium carbonate is used.[4] For the carbonation process, the Na₂O/Al₂O₃ molar ratio is a critical parameter.[1][5]
| Synthesis Method | Reactant Ratio | Recommended Value | Impact |
| Precipitation | Weight ratio of Na₂CO₃ to Aluminum Salt | ≥ 10:1[4] | Drives the reaction to completion and improves yield and purity. |
| Carbonation | Na₂O/Al₂O₃ Molar Ratio | 1:1 to 1.25:1[5] | Influences the formation of DASC versus other aluminum compounds. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocols
This protocol is based on the reaction of aluminum chloride with sodium carbonate.
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of aluminum chloride.
-
Prepare a separate aqueous solution of sodium carbonate with a weight at least ten times that of the aluminum salt.[4]
-
Prepare a solution of sodium hydroxide for pH adjustment.
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer and pH probe, add the sodium carbonate solution.
-
While stirring, slowly add the aluminum chloride solution to the sodium carbonate solution.
-
Maintain the temperature of the reaction mixture between 40°C and 80°C.[4]
-
Continuously monitor the pH and maintain it within the range of 7.2 to 10.5 by adding the sodium hydroxide solution as needed.[4]
-
Allow the reaction to proceed for a sufficient duration (typically 2-3 hours) to ensure complete precipitation.[4]
-
-
Isolation and Purification:
-
Filter the precipitated this compound from the reaction mixture.
-
Wash the precipitate with deionized water to remove any soluble byproducts, such as sodium chloride.
-
Dry the purified product in an oven at an appropriate temperature (e.g., 90°C).[6]
-
This protocol outlines the synthesis of DASC via the carbonation of a sodium aluminate solution.
-
Preparation of Sodium Aluminate Solution:
-
Prepare an aqueous solution of sodium aluminate with a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1.[5]
-
-
Carbonation:
-
In a reaction vessel equipped with a gas inlet and stirrer, add the sodium aluminate solution.
-
Maintain the reaction temperature between 20°C and 35°C.[5]
-
Bubble carbon dioxide gas through the solution while stirring.
-
Monitor the pH and maintain it below 9.8.[5]
-
Continue the carbonation for a period of time sufficient for complete precipitation (e.g., 5.5 hours).[5]
-
-
Isolation and Purification:
Characterization Protocols
The identity and purity of the synthesized this compound can be confirmed using the following methods, as described in the United States Pharmacopeia (USP).[7][8][9]
-
Acid Dissolution: A 1-gram portion of the sample dissolves with effervescence when treated with 20 mL of 3 N hydrochloric acid.[7][8][9]
-
Test for Aluminum and Sodium: The resulting solution from the acid dissolution responds to the standard tests for Aluminum and the flame test for Sodium.[7][8][9]
-
Accurately weigh about 300 mg of the undried DASC sample.
-
Add 10 mL of 2 N sulfuric acid, cover, heat to 80°C for 5 minutes, and then boil for 1 minute.
-
Add 30.0 mL of 0.1 M edetate disodium (EDTA) VS and boil for another minute.
-
Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.
-
Adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.
-
Titrate with 0.05 M zinc sulfate VS to an orange-pink endpoint, maintaining the pH at 4.5.
-
Perform a blank determination. Each mL of 0.1 M EDTA is equivalent to 14.40 mg of NaAl(OH)₂CO₃.[7][9]
| Property | Specification |
| pH (1 in 25 suspension) | 9.9 – 10.2[3][7] |
| Loss on Drying (at 130°C) | Not more than 14.5%[3][7] |
| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value[3][7] |
| Sodium Content | Between 15.2% and 16.8%[3] |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: A generalized workflow for DASC synthesis and analysis.
Conclusion
The formation of this compound is a well-established process in the pharmaceutical industry, with two primary synthesis routes that are governed by specific reaction conditions. A thorough understanding of the underlying chemical mechanisms, including the influence of pH, temperature, and reactant concentrations, is paramount for ensuring the consistent production of high-quality DASC. The experimental protocols and characterization methods detailed in this guide provide a robust framework for researchers and drug development professionals to synthesize, analyze, and optimize this important active pharmaceutical ingredient. Further research into the kinetics and the precise nature of intermediate species formed during synthesis could lead to even more efficient and controlled manufacturing processes.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 3. mubychem.net [mubychem.net]
- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 5. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [drugfuture.com]
- 8. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
A Technical Guide to Dihydroxyaluminum Sodium Carbonate: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is a widely utilized active pharmaceutical ingredient, primarily known for its application as an antacid.[1] This technical guide provides an in-depth overview of DASC, with a particular focus on its synthesis, physicochemical properties, and the analytical methodologies crucial for its characterization. Notably, DASC is typically an amorphous powder or is found as poorly formed crystals, a characteristic that dictates the analytical approaches for its structural elucidation.[1][2][3] This document consolidates key quantitative data, details experimental protocols for its synthesis and analysis, and presents visual workflows to aid in the comprehension of these processes.
Physicochemical Properties
This compound is a basic inorganic salt that functions by neutralizing hydrochloric acid in gastric secretions.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂AlNaO₅ | [4] |
| Molecular Weight | 143.99 g/mol | [1][3] |
| Appearance | Amorphous powder or poorly formed crystals | [1][2][3] |
| pH (1 in 25 suspension) | 9.9 – 10.2 | [4][5][6] |
| Density | 2.144 g/cm³ | [3] |
| Loss on Drying | Not more than 14.5% (at 130°C to constant weight) | [4][5][6] |
| Sodium Content | 15.2% – 16.8% | [1][6] |
| Assay | 98.3% – 107.9% (on dried basis) | [1][4] |
| Acid-Neutralizing Capacity | ≥ 75.0% of the expected mEq value | [4][5][6] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature.
Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This method involves the precipitation of this compound from an aqueous solution.
Experimental Protocol:
-
An ionic aluminum salt, such as aluminum chloride, is dissolved in an aqueous medium.
-
A stoichiometric excess of sodium carbonate is added to the solution. A weight ratio of at least ten parts sodium carbonate to one part aluminum salt is recommended.
-
Sodium hydroxide is used to maintain the pH of the reaction mixture between 7.2 and 10.5.[2][7]
-
The reaction is typically conducted at a controlled temperature, for instance, around 60°C.[7]
-
The precipitated this compound is then separated from the aqueous medium.
-
The process can be optimized to precipitate the sodium salt by-product, facilitating the recycling of sodium carbonate.[7]
Carbonation of Sodium Aluminate
This process involves the reaction of a sodium aluminate solution with carbon dioxide.
Experimental Protocol:
-
An aqueous sodium aluminate solution with a Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1 is prepared.[8]
-
The reaction is conducted at a temperature between 20 and 35°C.[8]
-
Carbon dioxide is introduced into the water to saturation.
-
The sodium aluminate solution is continuously added while maintaining the introduction of carbon dioxide.
-
The pH of the suspension is kept below 9.8, preferably between 8.8 and 9.8, during precipitation.[8]
-
After the addition is complete, the pH is adjusted to 7.0-7.5 with carbon dioxide.
-
The resulting precipitate is separated and dried at an elevated temperature.[8]
Analytical Protocols
The following are detailed experimental protocols for the key analytical tests for this compound as specified in the United States Pharmacopeia (USP).[4]
Assay (Determination of Aluminum Content)
This assay determines the percentage of this compound in a sample.
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 300 mg of undried this compound and transfer to a 250-mL beaker.
-
Digestion: Add 10 mL of 2 N sulfuric acid, cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.
-
Complexation: Add 30.0 mL of 0.1 M edetate disodium (EDTA), boil for another minute, and then cool.
-
Buffering and Masking: Add 10 mL of acetic acid-ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.
-
Titration: Adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid. Titrate with 0.05 M zinc sulfate, maintaining the pH at 4.5, until the color changes to an orange-pink.
-
Blank Determination: Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 M Edetate disodium is equivalent to 14.40 mg of this compound.
Sodium Content Determination
This procedure determines the sodium content using atomic absorption spectroscopy.
Experimental Protocol:
-
Potassium Chloride Solution: Prepare a solution of 38 mg/mL potassium chloride in water.
-
Sodium Chloride Stock Solution: Prepare a stock solution of sodium chloride (previously dried at 105°C for 2 hours) in water containing 10.0 µg/mL of sodium.
-
Standard Solutions: Prepare standard solutions containing 0.5 µg/mL and 1.0 µg/mL of sodium from the stock solution, each also containing 4 mL of 1 N HCl and 10 mL of the potassium chloride solution per 100 mL.
-
Test Solution:
-
Accurately weigh about 250 mg of previously dried this compound into a 200-mL volumetric flask.
-
Add 40 mL of 1 N hydrochloric acid and boil for 1 minute.
-
Cool, dilute with water to volume, and mix.
-
Transfer 10.0 mL of this solution to a 100-mL volumetric flask, dilute with water to volume, and mix.
-
Transfer 5.0 mL of this diluted solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of the potassium chloride solution, then dilute with water to volume and mix.
-
-
Instrumental Analysis: Concomitantly determine the absorbances of the standard solutions and the test solution at the sodium emission line (589.0 nm) using an atomic absorption spectrophotometer.
-
Calculation: Plot the absorbances of the standard solutions versus their concentrations and determine the concentration of sodium in the test solution from the standard curve. Calculate the percentage of sodium in the original sample.
Acid-Neutralizing Capacity
This test measures the ability of the substance to neutralize acid.
Experimental Protocol:
-
Accurately weigh about 425 mg of the undried material.
-
Follow the procedure outlined in USP general chapter <301>.[9][10] This typically involves adding a known excess of hydrochloric acid, stirring for a specified time, and then back-titrating the excess acid with a standardized solution of sodium hydroxide to a pH of 3.5.[9][10]
-
The acid-neutralizing capacity is expressed in mEq per gram of the substance. Each milligram of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.[5][6]
Conclusion
This compound, while lacking a well-defined crystalline structure, is a well-characterized compound in terms of its synthesis and analytical properties. The information and protocols presented in this guide offer a comprehensive resource for professionals in research and drug development. The amorphous nature of this material underscores the importance of robust analytical techniques beyond traditional crystallography for quality control and characterization. The detailed methodologies for synthesis and analysis provide a solid foundation for further investigation and application of this significant pharmaceutical ingredient.
References
- 1. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 2. Buy this compound | 12011-77-7 [smolecule.com]
- 3. This compound [drugfuture.com]
- 4. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. This compound [drugfuture.com]
- 6. newdruginfo.com [newdruginfo.com]
- 7. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 8. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 9. metrohm.com [metrohm.com]
- 10. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
Unraveling the Thermal Degradation of Dihydroxyaluminum Sodium Carbonate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the thermal decomposition pathway of Dihydroxyaluminum Sodium Carbonate (DASC), a compound of significant interest in the pharmaceutical and materials science sectors. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data to elucidate the multi-stage degradation process, offering insights into the formation of intermediate and final products.
Executive Summary
The thermal decomposition of this compound (NaAl(OH)₂CO₃), also known as Dawsonite in its mineral form, is a complex process characterized by distinct stages of dehydration, dehydroxylation, and decarbonation. The process initiates with the loss of adsorbed and structural water at lower temperatures, followed by the evolution of carbon dioxide and the collapse of the initial crystal structure. At elevated temperatures, the material undergoes further transformation, ultimately yielding crystalline sodium aluminate as the final solid residue. Understanding this pathway is critical for applications where DASC is subjected to thermal stress, such as in catalysis and as a flame retardant.
Thermal Decomposition Pathway
The thermal degradation of this compound proceeds through a series of overlapping steps, which can be broadly categorized as follows:
-
Dehydration: This initial stage involves the removal of physically adsorbed water and the onset of the removal of interlayer water molecules. This process is endothermic and typically occurs at temperatures below 200°C.
-
Dehydroxylation and Initial Decarbonation: As the temperature increases, the dehydroxylation of the aluminum hydroxide component and the initial decomposition of the carbonate group commence. This leads to the release of water vapor and carbon dioxide. Studies on the analogous mineral dawsonite indicate that the crystal structure collapses by approximately 350°C, with the loss of water from the hydroxyl groups and a significant portion of the carbonate as CO₂.[1][2]
-
Final Decarbonation and Amorphous Phase: Following the initial collapse, the remaining carbonate continues to decompose gradually at temperatures up to around 650°C.[1] In this temperature range (approximately 400-650°C), the resulting material is in an amorphous state.[1]
-
Crystallization of Final Product: At temperatures exceeding approximately 670°C, the amorphous intermediate crystallizes to form sodium aluminate (NaAlO₂), the stable solid residue of the decomposition process.[1]
The overall decomposition can be represented by the following general reaction:
2NaAl(OH)₂CO₃(s) → 2NaAlO₂(s) + 2H₂O(g) + 2CO₂(g)
This reaction is a simplification of a multi-step process involving amorphous intermediates.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events and associated mass losses expected during the thermal decomposition of this compound, based on data from analogous compounds like dawsonite and hydrotalcites.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Observations |
| Dehydration | < 200 | Variable (dependent on moisture content) | H₂O | Endothermic process. |
| Dehydroxylation & Initial Decarbonation | 200 - 400 | Significant | H₂O, CO₂ | Collapse of the crystal structure by 350°C.[1][2] |
| Final Decarbonation | 400 - 650 | Gradual | CO₂ | The material is in an amorphous state in this range.[1] |
| Crystallization | > 670 | None | - | Exothermic event, formation of crystalline NaAlO₂.[1] |
Experimental Protocols
The characterization of the thermal decomposition of this compound typically involves the following analytical techniques:
Thermogravimetric Analysis (TGA)
-
Objective: To quantify the mass loss of the sample as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of DASC is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative side reactions.
-
The mass of the sample is continuously monitored, and a thermogram (mass vs. temperature) is generated. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the sample.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or alumina DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured and plotted against temperature, revealing endothermic and exothermic events.
-
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases present in the sample before, during, and after thermal decomposition.
-
Methodology:
-
The initial DASC sample is analyzed by powder XRD to confirm its crystal structure.
-
Samples are heated to various key temperatures identified by TGA/DSC (e.g., 350°C, 650°C, 800°C) and held at that temperature for a specific duration before being cooled and analyzed by XRD.
-
Alternatively, high-temperature in-situ XRD can be performed to monitor the structural changes continuously as the sample is heated.
-
The resulting diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each stage.
-
Visualizations
Thermal Decomposition Pathway of this compound
Caption: Proposed pathway for the thermal decomposition of this compound.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
References
An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum sodium carbonate, an inorganic salt, is a common active ingredient in over-the-counter antacid preparations. Its efficacy is intrinsically linked to its solubility characteristics, which govern its neutralization capacity and reaction kinetics in gastric acid. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established qualitative descriptions and details the definitive experimental protocols for its determination, empowering researchers to generate precise solubility data for their specific applications.
Introduction
This compound (DASC), with the chemical formula NaAl(OH)₂CO₃, is a basic salt utilized for its acid-neutralizing properties in the pharmaceutical industry[1][2]. The compound's low aqueous solubility is a key characteristic, allowing for a sustained antacid effect. Understanding the solubility profile is critical for formulation development, quality control, and ensuring therapeutic effectiveness. This guide synthesizes the available information on the solubility of DASC and provides detailed methodologies for its experimental determination.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Citations |
| Water | Practically Insoluble to Slightly Soluble | [1][3] |
| Organic Solvents | Practically Insoluble | [3] |
| Dilute Mineral Acids | Soluble with Effervescence | [3][4][5] |
Note: The lack of specific quantitative data in the literature necessitates experimental determination for applications requiring precise solubility values.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily the pH of the solvent.
-
pH: As a basic salt, its solubility dramatically increases in acidic environments due to the neutralization reaction that consumes the hydroxide and carbonate ions, driving the dissolution equilibrium forward. This reaction with hydrochloric acid is what makes it an effective antacid[1][2]. The USP monograph notes that it dissolves with effervescence in 3 N hydrochloric acid[4][5].
-
Temperature: While specific data is unavailable for DASC, the solubility of most solids in liquids increases with temperature. However, for sparingly soluble salts, this effect may not be significant over a narrow temperature range.
-
Common Ion Effect: In solutions already containing sodium or carbonate ions, the solubility of this compound is expected to be suppressed.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, standardized experimental protocols are essential. The United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements" provides a framework for determining the solubility of drug substances. The following are detailed methodologies adapted for this compound, a sparingly soluble compound.
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, ethanol, simulated gastric fluid)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature orbital shaker/incubator
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-MS for aluminum or sodium)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be sufficient to ensure that saturation is reached and that solid remains at the end of the experiment.
-
Place the container in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. It is crucial to avoid any transfer of solid particles into the sample for analysis.
-
Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
References
Spectroscopic Analysis of Dihydroxyaluminum Sodium Carbonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is a widely used active pharmaceutical ingredient, primarily functioning as an antacid.[1] Its efficacy and stability are intrinsically linked to its molecular structure. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides powerful, non-destructive methods for the detailed characterization of DASC.[2][3][4][5][6][7] This guide offers an in-depth exploration of the spectroscopic analysis of DASC, presenting key quantitative data, detailed experimental protocols, and the complementary nature of FTIR and Raman techniques in elucidating its structural features.
Molecular Structure and Vibrational Modes
The structure of this compound consists of aluminum coordinated to two hydroxyl (-OH) groups and a carbonate (CO₃²⁻) group, with a sodium (Na⁺) counterion.[8][9] The vibrational spectrum is therefore dominated by the characteristic modes of these components:
-
O-H vibrations from the hydroxyl groups.
-
C-O vibrations from the carbonate anion.
-
Al-O and Al-OH vibrations related to the aluminum coordination sphere.
FTIR and Raman spectroscopy are complementary techniques.[10] FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of laser light resulting from vibrations that cause a change in the polarizability of the molecule.[2][4] Analyzing a sample with both methods provides a more complete vibrational profile.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[6][7] For DASC, it is particularly useful for observing the strong absorptions from the hydroxyl and carbonate groups.
Spectral Interpretation and Data
The FTIR spectrum of DASC is characterized by several key absorption bands. The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice. The carbonate bands can be complex due to the local symmetry of the anion in the crystal structure.
Table 1: Summary of Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| ~3400 - 3500 | Broad, Strong | O-H stretching vibrations (ν OH) from hydroxyl groups and adsorbed water | |
| ~1640 | Medium | H-O-H bending (δ H₂O) from hydrated water | [11] |
| ~1550 | Strong | Asymmetric C-O stretching (ν₃ CO₃²⁻) | [12][13] |
| ~1450 | Strong | Asymmetric C-O stretching (ν₃ CO₃²⁻) | [14] |
| ~1390 | Strong | Asymmetric C-O stretching (ν₃ CO₃²⁻) | [11][12] |
| ~1066 | Medium | Symmetric C-O stretching (ν₁ CO₃²⁻) | [11][15] |
| ~900 - 920 | Medium | Al-O-H bending modes (δ Al-O-H) | [12] |
| ~870 | Medium | Out-of-plane C-O bending (ν₂ CO₃²⁻) | [13][16] |
| ~750 | Medium | In-plane O-C-O bending (ν₄ CO₃²⁻) and Al-O stretching | [11][13] |
| Below 700 | Weak-Medium | Al-O stretching and lattice modes | [11][17] |
Note: Peak positions can vary slightly based on sample preparation, hydration state, and instrument calibration.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for analyzing solid powders like DASC, requiring minimal sample preparation.[7][18]
-
Instrument Setup :
-
Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Detector: Typically a deuterated triglycine sulfate (DTGS) detector.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation and Measurement :
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[18]
-
Acquire the sample spectrum.
-
The final spectrum is presented in absorbance units, calculated automatically by the software from the ratio of the sample spectrum to the background spectrum.
-
Raman Spectroscopy
Raman spectroscopy is highly sensitive to the symmetric vibrations and skeletal modes of molecules, making it an excellent complementary technique to FTIR.[4] It is particularly effective for analyzing the symmetric stretching of the carbonate ion and the Al-O framework in DASC.
Spectral Interpretation and Data
The most prominent feature in the Raman spectrum of DASC is the very strong, sharp peak corresponding to the symmetric stretching mode of the carbonate ion. Water is a weak Raman scatterer, so interference from hydrated water is less of an issue compared to FTIR.
Table 2: Summary of Characteristic Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| ~3400 - 3500 | Weak, Broad | O-H stretching vibrations (ν OH) | [19] |
| ~1060 - 1090 | Very Strong | Symmetric C-O stretching (ν₁ CO₃²⁻) | [15][20] |
| ~710 - 720 | Medium | In-plane O-C-O bending (ν₄ CO₃²⁻) | [20] |
| ~620 | Medium | Al-O symmetric stretching (related to Al(OH)₄⁻-like structures) | [17] |
| Below 400 | Medium-Strong | Lattice modes, Al-O-H and O-Al-O bending | [20][21] |
Note: The asymmetric carbonate modes (ν₃) are typically weak or inactive in the Raman spectrum.
Experimental Protocol: Dispersive Raman Microscopy
-
Instrument Setup :
-
Spectrometer: A dispersive Raman microscope.
-
Laser Excitation: A common choice is a 532 nm or 785 nm solid-state laser to balance signal intensity and fluorescence avoidance.
-
Objective: A 10x or 20x objective is suitable for bulk powder analysis.
-
Grating: A grating with 600 or 1200 grooves/mm provides a good balance of spectral range and resolution.
-
Power: Use low laser power (e.g., 1-10 mW at the sample) to avoid sample heating or degradation.
-
-
Sample Preparation and Measurement :
-
Place a small amount of the DASC powder on a standard microscope slide.[22][23]
-
Gently press the powder with a coverslip to create a relatively flat surface for easier focusing.[22][23]
-
Place the slide on the microscope stage and bring the sample into focus using the white light illumination.
-
Select the desired analysis spot and acquire the Raman spectrum. Integration times may range from a few seconds to a minute, with multiple accumulations to improve signal quality.
-
Perform a wavenumber calibration using a known standard, such as a silicon wafer, which has a sharp peak at ~520.7 cm⁻¹.[2]
-
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the spectroscopic analysis of a solid pharmaceutical sample like this compound.
Caption: Generalized workflow for ATR-FTIR analysis of DASC powder.
References
- 1. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 2. Video: Raman Spectroscopy for Chemical Analysis [jove.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 5. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 6. azom.com [azom.com]
- 7. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 8. This compound [drugfuture.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. epequip.com [epequip.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. youtube.com [youtube.com]
- 23. Sample preparation – Nanophoton [nanophoton.net]
An In-depth Technical Guide on the Stability and Degradation of Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of dihydroxyaluminum sodium carbonate, its degradation pathways, and the resulting degradation products. The information is compiled from various sources to support research, development, and quality control of pharmaceutical formulations containing this active ingredient.
Chemical Stability Profile
This compound is an amorphous powder or poorly formed crystalline solid, known for its use as an antacid.[1] Its stability is influenced by several environmental factors, including pH, temperature, and humidity.
Under recommended storage conditions—cool, dry, and well-ventilated areas in tightly closed containers—this compound is considered stable.[1][2][3]
1.1. pH Stability
The compound's effectiveness and stability are pH-dependent. It is most effective in a narrow pH range of 1.5-3.5, which aligns with gastric pH conditions.[4] However, it is highly unstable in acidic environments (pH < 2), with a 50% degradation reported within 24 hours.[4] In basic conditions (pH > 10), degradation is slower, with a 15% loss observed per month.[4]
1.2. Thermal Stability
Thermal analysis indicates a multi-stage decomposition process.[4] Initial dehydration occurs between 100-200°C, followed by the decomposition of the carbonate component at higher temperatures.[4] When heated to decomposition, it can form carbon dioxide, carbon monoxide, sodium oxide, aluminum oxide, and other toxic fumes.[1][5]
1.3. Humidity and Light Exposure
Accelerated stability studies at 40°C and 75% relative humidity show a degradation rate of 1.2% per month.[4] Long-term studies suggest the compound can maintain its integrity for up to 36 months under standard conditions (25°C, ambient humidity).[4] Exposure to light results in minimal chemical degradation (0.3% per month) but may alter the physical appearance of the product.[4]
1.4. Physical Stability
Freeze-thaw cycles can lead to physical breakdown, with a 2% loss per cycle, primarily due to mechanical stress rather than chemical decomposition.[4]
Degradation Pathways and Products
The primary degradation pathway for this compound involves hydrolysis of the aluminum-carbonate bonds.[4] This process is accelerated by acidic conditions and elevated temperatures and humidity.
2.1. Primary Degradation Products
Under accelerated and long-term stability testing, the main degradation products identified are:
2.2. Thermal Decomposition Products
Upon heating to decomposition, the following products are formed:
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of this compound under various conditions.
Table 1: Stability Under Different pH Conditions
| pH | Degradation Rate | Time Frame | Primary Degradation Products |
| < 2 | 50% | 24 hours | Aluminum Hydroxide, Sodium Carbonate |
| > 10 | 15% | 1 month | Aluminate and Carbonate Species |
Table 2: Stability Under Various Storage Conditions
| Condition | Degradation Rate | Time Frame | Primary Degradation Products |
| 25°C, Ambient Humidity | Stable | Up to 36 months | - |
| 40°C, 75% Relative Humidity | 1.2% | 1 month | Aluminum Hydroxide, Sodium Carbonate |
| Light Exposure | 0.3% | 1 month | - |
| Freeze-Thaw Cycles | 2% (physical) | Per cycle | - |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are outlined in the United States Pharmacopeia (USP). Key analytical methods include:
4.1. Assay for this compound
This method involves a complexometric titration to determine the purity of the substance.
-
Sample Preparation: An accurately weighed sample of approximately 300 mg is dissolved in 10 mL of 2 N sulfuric acid. The solution is heated to 80°C for 5 minutes and then boiled for 1 minute.
-
Titration: A known excess of 0.1 M edetate disodium (EDTA) is added, and the solution is boiled again for 1 minute. After cooling, an acetic acid-ammonium acetate buffer, acetone, and dithizone indicator are added. The pH is adjusted to 4.5, and the excess EDTA is back-titrated with 0.05 M zinc sulfate until an orange-pink color is observed. A blank determination is performed for correction.
-
Calculation: Each mL of 0.1 M edetate disodium is equivalent to 14.40 mg of this compound. The content is calculated on a dried basis.[6][7][8]
4.2. Loss on Drying
This test determines the percentage of water and other volatile matter in the substance.
-
Procedure: A sample is dried at 130°C to a constant weight. The loss in weight is calculated as a percentage. The acceptance criterion is not more than 14.5% loss.[8][9]
4.3. Acid-Neutralizing Capacity
This test measures the effectiveness of the antacid.
-
Procedure: An accurately weighed sample of about 425 mg is tested as per the general chapter <301> in the USP. The expected acid-neutralizing capacity is 0.0278 mEq per mg of this compound. The acceptance criterion is not less than 75.0% of the expected value.[8][9]
4.4. Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition behavior.
-
TGA: Measures the mass loss of a sample as a function of increasing temperature, identifying dehydration and decomposition stages.[4]
-
DSC: Measures the heat flow into or out of a sample as it is heated, revealing endothermic and exothermic events associated with decomposition.[4]
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound.
Thermal Decomposition Pathway
Caption: Thermal decomposition products of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for stability testing of this compound.
References
- 1. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Buy this compound | 12011-77-7 [smolecule.com]
- 5. This compound SDS of Manufacturers [aadhunikindustries.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. This compound [drugfuture.com]
- 9. mubychem.net [mubychem.net]
Health and Safety Considerations for Dihydroxyaluminum Sodium Carbonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroxyaluminum sodium carbonate (DASC), an over-the-counter antacid, effectively neutralizes gastric acid. This technical guide provides a comprehensive overview of the available health and safety information pertinent to research and drug development. While DASC is generally considered safe for occasional use by the general public, a thorough review of publicly accessible toxicological data reveals a notable lack of in-depth, substance-specific studies required for a complete safety profile assessment by researchers and drug development professionals. This document summarizes the existing data, highlights knowledge gaps, and outlines the standard experimental protocols for a comprehensive safety evaluation.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Carbaldrate, DASC, Sodium (carbonato)dihydroxyaluminate | [1] |
| CAS Number | 16482-55-6, 539-68-4 | [1] |
| Molecular Formula | NaAl(OH)₂CO₃ | [1] |
| Molecular Weight | 143.99 g/mol | [1] |
| Appearance | Amorphous powder or poorly formed crystals | [1] |
| Solubility | Insoluble in cold water | [2] |
Non-Clinical Toxicology
A comprehensive search of publicly available literature and regulatory databases did not yield specific non-clinical toxicology studies for this compound. The information presented below is largely based on general toxicological principles for aluminum-containing compounds and data from Safety Data Sheets (SDS), which often lack the detail required for a research and development audience.
Acute Toxicity
No definitive acute toxicity studies, such as LD50 determination, for this compound are publicly available.[2]
| Study Type | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat | Oral | Data Not Available | [2] |
Repeated-Dose Toxicity
Specific repeated-dose toxicity studies for this compound, which would establish a No-Observed-Adverse-Effect Level (NOAEL), were not identified in the public domain. Long-term use of aluminum-containing antacids in individuals with normal renal function has been associated with skeletal changes secondary to phosphate depletion.[3]
| Study Duration | Species | Route | NOAEL | Key Findings | Reference |
| Sub-chronic (90-day) | - | - | Data Not Available | - | - |
| Chronic | - | - | Data Not Available | - | - |
Genotoxicity
Publicly available genotoxicity data for this compound is absent. Standard assays to evaluate mutagenic and clastogenic potential have not been reported in the reviewed literature.[1][2]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and Without S9 | Data Not Available | |
| In Vitro Micronucleus | Mammalian Cells | With and Without S9 | Data Not Available | |
| In Vivo Micronucleus | Rodent | - | Data Not Available |
Carcinogenicity
This compound is not listed as a carcinogen by OSHA or NTP.[2] However, specific long-term carcinogenicity bioassays have not been identified.
| Species | Route | Duration | Findings | Reference |
| Rat | - | - | Data Not Available | - |
| Mouse | - | - | Data Not Available | - |
Reproductive and Developmental Toxicity
No information is available regarding the potential reproductive or developmental toxicity of this compound.[1][2]
| Study Type | Species | Route | Key Findings | Reference |
| Fertility and Early Embryonic Development | - | - | Data Not Available | - |
| Embryo-fetal Development | - | - | Data Not Available | - |
| Prenatal and Postnatal Development | - | - | Data Not Available | - |
Mechanism of Action and Pharmacodynamics
The primary mechanism of action of this compound is the chemical neutralization of gastric acid.[1]
Gastric Acid Neutralization
In the acidic environment of the stomach, this compound reacts with hydrochloric acid (HCl) to produce aluminum chloride, sodium chloride, carbon dioxide, and water. This reaction increases the gastric pH, providing relief from symptoms associated with excess acidity.
Cytoprotective Effects and Signaling Pathways
Beyond simple neutralization, aluminum-containing antacids are thought to possess cytoprotective properties. This is believed to be mediated, at least in part, by the stimulation of endogenous prostaglandin E2 (PGE2) synthesis in the gastric mucosa.[4]
PGE2 exerts its protective effects through binding to EP receptors on gastric mucosal cells, initiating intracellular signaling cascades. The diagram below illustrates a simplified representation of the PGE2 signaling pathway involved in gastric mucosal protection.
Caption: Prostaglandin E2 signaling pathway in gastric mucosal protection.
Experimental Protocols for Safety Assessment
To address the existing data gaps, a standard battery of non-clinical toxicology studies would be required. The following sections outline the general methodologies for these key experiments, based on OECD guidelines.
Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test System: Typically, female rats are used.
-
Procedure: A single dose of the test substance is administered orally by gavage to a small group of animals. The starting dose is selected from a series of fixed dose levels. Observations for mortality and clinical signs of toxicity are made for at least 14 days. The procedure is sequential, with the outcome of each step determining the next.
-
Data Collected: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Caption: Workflow for an acute oral toxicity study (OECD 423).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
-
Procedure: The test substance, bacterial tester strains, and (in parallel experiments) a metabolic activation system (S9 fraction from rat liver) are combined on a minimal agar plate lacking histidine. After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Collected: Number of revertant colonies per plate for each concentration of the test substance, with and without metabolic activation, compared to negative and positive controls.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity or aneugenicity).
-
Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.
-
Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division. The cells are then harvested and stained to visualize micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Collected: Frequency of micronucleated cells at various concentrations of the test substance, cytotoxicity, and cell proliferation index.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use in a well-ventilated area.[2]
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. Seek medical attention if a large amount is ingested.[5]
Conclusion
This compound has a long history of use as an effective antacid. However, for the purposes of advanced research and drug development, the publicly available safety data is insufficient to perform a comprehensive risk assessment. Key toxicological endpoints, including acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have not been adequately characterized in the public domain. While the general toxicological profile of aluminum provides some guidance, substance-specific data is crucial. The experimental protocols outlined in this guide represent the standard approach to generating the necessary data to fill these knowledge gaps and ensure a thorough understanding of the health and safety profile of this compound.
References
- 1. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 2. This compound SDS of Manufacturers [aadhunikindustries.com]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
The Environmental Footprint of Dihydroxyaluminum Sodium Carbonate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum sodium carbonate, a widely utilized antacid, is synthesized through chemical processes that carry a notable environmental impact. This technical guide provides an in-depth analysis of the environmental considerations associated with its primary synthesis routes. Key areas of focus include raw material production, energy consumption, waste generation, and the ecotoxicological profile of the substance and its byproducts. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the environmental footprint of this compound synthesis, thereby fostering the development of more sustainable manufacturing practices.
Introduction
This compound, with the chemical formula NaAl(OH)₂CO₃, is an effective over-the-counter medication for neutralizing gastric acid.[1] Its synthesis is primarily achieved through two principal methods: the reaction of an aluminum salt (such as aluminum chloride) with an excess of sodium carbonate, and the carbonation of a sodium aluminate solution.[1] While both methods are chemically efficient, they present distinct environmental challenges that warrant careful consideration, particularly in the context of green and sustainable pharmaceutical manufacturing. This guide will dissect the environmental impact of each synthesis step, from the cradle-to-gate production of raw materials to the management of waste streams.
Environmental Impact Assessment
Raw Material Production
The environmental burden of the final product is significantly influenced by the production of its precursors.
Sodium carbonate is a primary reactant in one of the main synthesis routes. Its production, particularly through the Solvay process, is associated with considerable environmental impacts.
-
Energy Consumption: The Solvay process is energy-intensive, requiring substantial thermal and electrical energy.[2]
-
Greenhouse Gas Emissions: The calcination of limestone in the Solvay process releases significant quantities of carbon dioxide (CO₂).[[“]][4]
-
Waste Generation: For every ton of soda ash produced via the Solvay process, approximately one ton of solid waste, primarily calcium chloride, is generated.[2] This waste is often disposed of in landfills or discharged into water bodies, posing a risk to aquatic ecosystems.[2][[“]]
-
Water Pollution: Wastewater from the Solvay process can contain high concentrations of chlorides and other impurities, which can contaminate water sources.[[“]]
Natural soda ash production from trona ore is generally considered to have a lower environmental impact than the synthetic Solvay process, with less solid waste and no chloride effluent. However, it is still an energy-intensive process with associated CO₂ emissions and significant water consumption.[2]
The production of aluminum chloride is an energy-intensive process.[5] The primary environmental concerns are related to the high energy consumption during its manufacture and the potential for chlorine emissions. Modern production techniques aim to reduce these emissions through closed-loop processes.
The synthesis of sodium aluminate also requires significant energy input, typically in the form of heating.[6] Conventional methods often involve high-temperature solid-state reactions, which are both energy-intensive and time-consuming.[7] Newer, more energy-efficient methods like combustion synthesis are being explored.[7]
Synthesis Process Impacts
The two primary synthesis routes for this compound have distinct environmental profiles.
Table 1: Summary of Quantitative Environmental Impact Data for Raw Material Production and Synthesis Byproducts
| Parameter | Synthesis Route 1: Aluminum Salt + Sodium Carbonate | Synthesis Route 2: Carbonation of Sodium Aluminate | Data Source |
| Primary Raw Materials | Aluminum Chloride, Sodium Carbonate, Sodium Hydroxide | Sodium Aluminate, Carbon Dioxide | [1][6][8] |
| Major Byproduct | Sodium Chloride (NaCl) | None directly from the main reaction | [1] |
| Waste Generation (Byproduct) | NaCl constitutes 45-50% of the reaction mass | Not applicable | [1] |
| Energy Consumption (Qualitative) | High (due to raw material production) | High (due to raw material production) | [2][5][6] |
| CO₂ Emissions (Qualitative) | High (associated with Sodium Carbonate production) | Moderate (CO₂ is a reactant) | [[“]][4] |
Waste Management
A significant environmental challenge in the synthesis of this compound, particularly via the aluminum salt and sodium carbonate route, is the management of the sodium chloride byproduct. This saline waste stream requires proper disposal to prevent contamination of soil and water. Industrial wastewater treatment in pharmaceutical manufacturing often involves advanced techniques to handle high concentrations of salts and other chemicals.
Experimental Protocols
The following sections detail the methodologies for the two primary synthesis routes of this compound.
Synthesis from Aluminum Chloride and Sodium Carbonate
This method involves the reaction of an ionic aluminum salt with a stoichiometric excess of sodium carbonate in an aqueous medium.
Experimental Protocol:
-
Reactant Preparation: Prepare an aqueous solution of aluminum chloride. Prepare a separate aqueous solution of sodium carbonate with a concentration of 1.5–2.5 M.[1]
-
Reaction: In a stirred-tank reactor, add the aluminum chloride solution to the sodium carbonate solution. A stoichiometric excess of sodium carbonate (typically 1.5–2.5 molar equivalents) is used to ensure the complete consumption of aluminum ions.[1]
-
pH Control: Maintain the pH of the reaction mixture between 7.2 and 10.5 by the controlled addition of a sodium hydroxide solution. Optimal yields are often achieved at a pH of 8–9.[1][6]
-
Temperature Control: The reaction is typically carried out at a temperature between 25–40°C.[1]
-
Precipitation and Filtration: The precipitated this compound is separated from the reaction mixture by filtration.
-
Washing: The filter cake is washed with deionized water to remove the sodium chloride byproduct and other impurities. Countercurrent washing is an effective method to reduce NaCl residues to below 0.1%.[1]
-
Drying: The purified product is dried to obtain the final this compound powder.
Synthesis by Carbonation of Sodium Aluminate
This process involves the introduction of carbon dioxide into a sodium aluminate solution.
Experimental Protocol:
-
Reactant Preparation: Prepare an aqueous solution of sodium aluminate.
-
Carbonation: Introduce carbon dioxide gas into the sodium aluminate solution under controlled temperature and pressure.[1] The reaction temperature is typically maintained below 50°C.[1]
-
pH Control: The pH of the solution is carefully monitored and controlled during the carbonation process. Optimal precipitation often occurs in the pH range of 10.2-10.5.[1]
-
Precipitation and Separation: The this compound precipitates out of the solution and is separated by filtration.
-
Washing and Drying: The precipitate is washed with water and then dried to yield the final product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. Aluminium interferes with hippocampal calcium signaling in a species-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Potential interference of aluminum chlorohydrate with estrogen receptor signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminum disruption of calcium homeostasis and signal transduction resembles change that occurs in aging and Alzheimer's disease. | Sigma-Aldrich [merckmillipore.com]
- 6. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 7. This compound [drugfuture.com]
- 8. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
The Historical Development of Dihydroxyaluminum Sodium Carbonate: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyaluminum sodium carbonate (DASC), a complex inorganic compound, has played a significant role in the realm of over-the-counter gastrointestinal remedies. This technical guide provides a comprehensive historical overview of DASC, from its initial synthesis to its establishment as a widely used antacid. The document details the evolution of its production methods, the progressive understanding of its physicochemical properties, and the experimental protocols that defined its therapeutic application. Quantitative data from historical studies are tabulated for comparative analysis, and key experimental workflows are visualized to offer a deeper understanding of the scientific journey of this compound.
Introduction: The Dawn of a New Antacid
The mid-20th century saw a surge in research for effective and safe antacid formulations to combat the rising prevalence of gastric acid-related disorders.[1] Early antacids, while providing relief, were often associated with side effects such as systemic alkalosis or rebound hyperacidity. This created a demand for a non-systemic antacid with a balanced and sustained neutralizing action. This compound emerged as a promising candidate, offering a combination of rapid and prolonged acid neutralization with a lower risk of adverse effects compared to its predecessors.[1] Its development marked a significant advancement in the symptomatic treatment of conditions like heartburn and indigestion.
The Genesis of this compound: Synthesis and Production
The pioneering work in the synthesis of this compound primarily revolved around two main chemical pathways. These methods, developed and refined over time, formed the basis for its commercial production.
The Isopropoxide Process: A Batch-Oriented Approach
One of the earliest and most referenced methods for preparing DASC involved the reaction of an aluminum alkoxide, specifically aluminum isopropoxide, with sodium bicarbonate in an aqueous medium. This batch process is notably described in U.S. Patent No. 2,783,179.[2]
Experimental Protocol: Synthesis via Aluminum Isopropoxide (Based on U.S. Patent No. 2,783,179)
-
Reactants:
-
Aluminum isopropoxide ((CH₃)₂CHO)₃Al
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
-
Procedure:
-
A solution of sodium bicarbonate is prepared in water.
-
Aluminum isopropoxide is slowly added to the sodium bicarbonate solution with constant stirring.
-
The reaction mixture is maintained at a controlled temperature to facilitate the reaction.
-
The resulting precipitate of this compound is then filtered, washed with water to remove any unreacted starting materials and byproducts, and subsequently dried.
-
-
Reaction Stoichiometry: (CH₃)₂CHO)₃Al + NaHCO₃ + H₂O → NaAl(OH)₂CO₃ + 3(CH₃)₂CHOH
This method, while effective, was a batch process and set the stage for the development of more continuous and potentially more economical manufacturing processes.
The Carbonation of Sodium Aluminate: A Continuous Process
A significant evolution in the production of DASC was the development of a continuous process involving the carbonation of a sodium aluminate solution. This method, detailed in Japanese Patent Application No. 38,318/1972, offered advantages in terms of scalability and process control.[2]
Experimental Protocol: Synthesis via Carbonation of Sodium Aluminate (Conceptual)
-
Reactants:
-
Sodium aluminate (NaAlO₂) solution
-
Carbon dioxide (CO₂)
-
-
Procedure:
-
A solution of sodium aluminate is prepared.
-
Carbon dioxide gas is bubbled through the sodium aluminate solution under controlled temperature and pressure.
-
The introduction of CO₂ leads to the precipitation of this compound.
-
The precipitate is continuously separated from the reaction mixture, washed, and dried.
-
This process represented a significant step towards the large-scale, industrial production of DASC. The logical workflow for this synthesis is illustrated in the diagram below.
Caption: Logical workflow for the synthesis of this compound via the carbonation of sodium aluminate.
Physicochemical Properties and Early Characterization
The therapeutic efficacy of this compound is intrinsically linked to its physicochemical properties. Early research focused on characterizing these attributes to understand its behavior as an antacid.
Table 1: Historical Physicochemical Data of this compound
| Property | Reported Value/Description | Source Era |
| Molecular Formula | CH₂AlNaO₅ | Mid-20th Century |
| Molecular Weight | ~144.00 g/mol | Mid-20th Century |
| Appearance | Amorphous white powder | Early descriptions |
| Solubility | Practically insoluble in water and organic solvents | Early descriptions |
| Acid-Neutralizing Capacity | Varies, typically reported in the range of 25-30 mEq/g | 1970s-1980s |
Determination of Acid-Neutralizing Capacity: A Key Metric
The primary measure of an antacid's effectiveness is its acid-neutralizing capacity (ANC). The historical method for determining ANC was typically a back-titration procedure.
Experimental Protocol: Determination of Acid-Neutralizing Capacity (General Historical Method)
-
Principle: An excess of a known concentration of hydrochloric acid is added to the antacid. The unreacted acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide, to a specific pH endpoint.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a beaker.
-
A known volume of standardized hydrochloric acid (e.g., 0.1 N HCl) is added to the beaker, ensuring an excess.
-
The mixture is stirred for a specified period to allow for the complete reaction of the antacid.
-
The solution is then titrated with a standardized sodium hydroxide solution (e.g., 0.1 N NaOH) to a predetermined pH endpoint (e.g., pH 3.5), often using a pH meter for accuracy.
-
The volume of NaOH used is recorded, and the ANC is calculated based on the amount of HCl consumed by the antacid.
-
The workflow for this crucial analytical test is depicted in the following diagram.
Caption: Experimental workflow for determining the Acid-Neutralizing Capacity of this compound.
In Vivo Evaluation: From the Laboratory to Therapeutic Application
Following promising in vitro results, the efficacy of this compound as an antacid was further evaluated in vivo. Early studies often utilized animal models, such as the gastric fistula dog, to assess the compound's acid-neutralizing effects in a physiological setting.
The Gastric Fistula Dog Model
This model allowed researchers to directly sample gastric contents and measure changes in pH and acid secretion following the administration of the antacid.
Experimental Protocol: In Vivo Antacid Evaluation in the Gastric Fistula Dog (Conceptual)
-
Model: A dog surgically fitted with a gastric fistula, allowing for the collection of gastric juice.
-
Procedure:
-
A baseline gastric juice sample is collected to determine the basal acid output.
-
A known dose of this compound, typically as an aqueous suspension, is administered to the dog.
-
Gastric juice samples are collected at regular intervals post-administration.
-
The pH and total acidity of each sample are measured.
-
The data is analyzed to determine the onset, duration, and magnitude of the antacid effect.
-
The signaling pathway involved in gastric acid secretion and its inhibition by antacids is a fundamental concept in this area of research.
Caption: Simplified pathway of gastric acid secretion and the neutralizing action of this compound.
Conclusion: An Enduring Legacy in Symptomatic Relief
The historical development of this compound showcases a classic example of pharmaceutical innovation in response to a clear clinical need. From its initial synthesis through various chemical routes to its rigorous evaluation as an antacid, DASC has established itself as a safe and effective option for the symptomatic relief of acid-related gastrointestinal discomfort. The evolution of its manufacturing processes and the detailed characterization of its properties have provided a solid foundation for its long-standing presence in the pharmaceutical market. This technical guide serves as a testament to the scientific journey of this important compound, providing valuable insights for researchers and professionals in the field of drug development.
References
Navigating the Amphoteric Nature of Dihydroxyaluminum Sodium Carbonate: A Technical Guide to Reactions with Strong Acids and Bases
For Immediate Release
[City, State] – This technical guide provides a comprehensive analysis of the chemical reactivity of dihydroxyaluminum sodium carbonate (DASC), an active pharmaceutical ingredient commonly used as an antacid. The document, intended for researchers, scientists, and drug development professionals, delves into the core reactions of DASC with strong acids and bases, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.
This compound, with the chemical formula NaAl(OH)₂CO₃, is a complex inorganic salt that exhibits amphoteric properties, reacting with both acidic and basic substances. Its efficacy as an antacid is primarily attributed to its neutralization of gastric acid.
Reaction with Strong Acids
The reaction of this compound with a strong acid, such as hydrochloric acid (HCl), is a rapid neutralization reaction that results in the formation of aluminum chloride, sodium chloride, water, and carbon dioxide gas.[1] This reaction effectively increases the pH of the surrounding solution.
The overall chemical equation for the reaction is:
NaAl(OH)₂CO₃(s) + 4HCl(aq) → AlCl₃(aq) + NaCl(aq) + 3H₂O(l) + CO₂(g)
This reaction proceeds in a stepwise manner, with the carbonate and hydroxide ions being neutralized sequentially.
Quantitative Analysis of Acid Neutralization
The acid-neutralizing capacity (ANC) is a critical parameter for evaluating the effectiveness of antacids. The theoretical ANC of this compound is 27.8 mEq/g.[1] The United States Pharmacopeia (USP) provides a standardized method for determining the ANC of antacids.[2][3][4][5]
| Parameter | Value | Reference |
| Theoretical Acid-Neutralizing Capacity | 27.8 mEq/g | [1] |
| pH of a 1 in 25 suspension | 9.9 – 10.2 | [6][7][8] |
Experimental Protocol: Acid-Neutralizing Capacity (USP <301>)
The determination of the acid-neutralizing capacity is performed via a back-titration method.[2][3][4][5]
Materials:
-
This compound sample
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
pH meter
Procedure:
-
Accurately weigh a quantity of the DASC sample.
-
Add a known excess of 0.1 N hydrochloric acid to the sample.
-
Stir the mixture for a specified period to ensure complete reaction.
-
Titrate the excess hydrochloric acid with 0.1 N sodium hydroxide to a pH of 3.5.
-
Calculate the acid-neutralizing capacity based on the amount of hydrochloric acid consumed.
Reaction with Strong Bases
The amphoteric nature of the aluminum in this compound allows it to react with strong bases, such as sodium hydroxide (NaOH). In this reaction, the dihydroxyaluminum component acts as a Brønsted-Lowry acid, donating a proton. This results in the formation of sodium tetrahydroxoaluminate(III) and sodium carbonate.
Predicted reaction equation:
NaAl(OH)₂CO₃(s) + 2NaOH(aq) → Na--INVALID-LINK-- + Na₂CO₃(aq)
This reaction demonstrates the ability of DASC to act as a buffer in both acidic and basic conditions.
Experimental Protocol: Assay of this compound (USP)
The USP assay for this compound involves a complexometric titration to determine the aluminum content, which indirectly confirms the purity of the substance.[6][9]
Materials:
-
This compound sample
-
Sulfuric Acid
-
0.1 M Edetate Disodium (EDTA)
-
Acetic acid-ammonium acetate buffer
-
Dithizone TS
-
0.05 M Zinc Sulfate
Procedure:
-
Dissolve a weighed sample of DASC in sulfuric acid with heating.
-
Add a known excess of 0.1 M edetate disodium (EDTA) to chelate the aluminum ions.
-
Adjust the pH to 4.5 with an acetic acid-ammonium acetate buffer.
-
Back-titrate the excess EDTA with 0.05 M zinc sulfate using dithizone as an indicator.
-
Calculate the amount of DASC based on the volume of EDTA consumed.
Conclusion
This compound demonstrates clear reactivity with both strong acids and strong bases, confirming its amphoteric nature. The reaction with strong acids is a well-characterized neutralization process central to its therapeutic application as an antacid. While the reaction with strong bases is less documented for this specific compound, the underlying principles of aluminum's amphoterism provide a strong basis for predicting its behavior. The experimental protocols provided by the USP offer robust methods for the quantitative analysis of these properties, ensuring the quality and efficacy of this important pharmaceutical ingredient. Further research into the kinetics and thermodynamics of the reaction with strong bases would provide a more complete understanding of DASC's chemical behavior.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 3. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 4. scribd.com [scribd.com]
- 5. metrohm.com [metrohm.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. This compound [drugfuture.com]
- 8. mubychem.net [mubychem.net]
- 9. trungtamthuoc.com [trungtamthuoc.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is an inorganic salt widely utilized as an antacid for the neutralization of gastric acid.[1] It is valued in pharmaceutical formulations for its ability to provide rapid and prolonged relief from heartburn and indigestion.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, including methods for its characterization and quality control, to support researchers and professionals in drug development.
Physicochemical Properties
This compound typically presents as an amorphous powder or poorly formed crystals.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₄AlNaO₅ | [1] |
| Molecular Weight | ~146.01 g/mol | [1] |
| Appearance | Amorphous powder or poorly formed crystals | [1] |
| Water Content | ~10-11% | [1] |
| Purity (dried basis) | 98.3% - 107.9% | [2] |
| pH (1 in 25 suspension) | 9.9 - 10.2 | [2][3] |
| Acid-Neutralizing Capacity | ≥ 75.0% of the theoretical value (0.0278 mEq/mg) | [2][3] |
| Sodium Content | 15.2% - 16.8% | [2] |
| Loss on Drying (@ 130°C) | ≤ 14.5% | [2][3] |
Synthesis Protocols
Two primary methods for the laboratory-scale synthesis of this compound are detailed below.
Method 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This method involves the precipitation of this compound from an aqueous solution containing an ionic aluminum salt and a stoichiometric excess of sodium carbonate, with pH control.[1][4]
Reaction:
Al³⁺ + 2OH⁻ + CO₃²⁻ + Na⁺ → NaAl(OH)₂CO₃ (s)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an aqueous solution of an ionic aluminum salt, such as aluminum chloride (AlCl₃).
-
Prepare a separate aqueous solution of sodium carbonate (Na₂CO₃) in stoichiometric excess (typically 1.5–2.5 molar equivalents).[1]
-
Prepare a solution of sodium hydroxide (NaOH) for pH adjustment.
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer, add the sodium carbonate solution.
-
Slowly add the aluminum chloride solution to the sodium carbonate solution while stirring vigorously.
-
Monitor the pH of the reaction mixture and maintain it within the range of 7.2 to 10.5 by the controlled addition of the sodium hydroxide solution.[1][4] Optimal yields are often achieved at a pH between 8 and 9.[1]
-
Maintain the reaction temperature between 25°C and 40°C.[1]
-
-
Precipitation and Isolation:
-
Continue stirring for a sufficient period to ensure complete precipitation.
-
Collect the white precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with deionized water to remove soluble byproducts, such as sodium chloride.
-
Dry the purified precipitate in an oven at a suitable temperature (e.g., 105°C) to a constant weight.
-
Process Flowchart:
Caption: Workflow for DASC synthesis via precipitation.
Method 2: Carbonation of Sodium Aluminate Solution
This method involves the controlled introduction of carbon dioxide into a sodium aluminate solution to precipitate this compound.[1][5]
Reaction:
2NaAlO₂ + CO₂ + 3H₂O → 2Al(OH)₃ + Na₂CO₃ NaAlO₂ + CO₂ + 2H₂O → Al(OH)₃ + NaHCO₃ Followed by: Al(OH)₃ + NaHCO₃ → NaAl(OH)₂CO₃ + H₂O
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an aqueous solution of sodium aluminate (NaAlO₂) with a defined Na₂O/Al₂O₃ molar ratio, typically between 1:1 and 1.25:1.[5]
-
-
Carbonation:
-
Place the sodium aluminate solution in a reaction vessel equipped with a gas dispersion tube and a stirrer.
-
Bubble carbon dioxide (CO₂) gas through the solution at a controlled rate.
-
Maintain the reaction temperature between 20°C and 35°C.[5]
-
Monitor the pH of the suspension, ensuring it remains below 9.8, and preferably between 8.8 and 9.8, during precipitation.[5]
-
-
Precipitation and Isolation:
Process Flowchart:
Caption: Workflow for DASC synthesis via carbonation.
Quality Control and Characterization
The synthesized this compound should be characterized to confirm its identity, purity, and quality. The following table summarizes key quality control tests based on the United States Pharmacopeia (USP) monographs.[3][5][6]
| Test | Method | Acceptance Criteria |
| Identification A | Dissolve 1 g of the sample in 20 mL of 3 N hydrochloric acid. | The sample dissolves with effervescence.[6] |
| Identification B & C | The resulting solution from Identification A responds to the tests for Aluminum and the flame test for Sodium. | Meets the requirements.[3][6] |
| Assay | Titration with edetate disodium. | 98.3% - 107.9% of NaAl(OH)₂CO₃ (on a dried basis).[6] |
| pH | Measure the pH of a 1 in 25 suspension. | 9.9 - 10.2.[2][3] |
| Acid-Neutralizing Capacity | Titrimetric determination. | Not less than 75.0% of the expected mEq value.[2][3] |
| Loss on Drying | Dry at 130°C to a constant weight. | Not more than 14.5% weight loss.[2][3] |
| Sodium Content | Atomic absorption spectroscopy or other suitable method. | 15.2% - 16.8%.[2] |
| Mercury | USP <261> | Not more than 1 ppm.[6] |
Advanced Characterization Techniques
For a more in-depth analysis of the synthesized material, the following techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the product. A successful synthesis of amorphous or poorly crystalline this compound will result in a broad, diffuse XRD pattern rather than sharp peaks characteristic of highly crystalline materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule. The FTIR spectrum is expected to show characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C=O stretching of the carbonate group (around 1400-1500 cm⁻¹), and Al-O and Al-OH vibrations at lower wavenumbers.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and decomposition profile of the compound. Thermogravimetric analysis (TGA) would show weight loss corresponding to the loss of water and the decomposition of the carbonate and hydroxide groups. Differential Scanning Calorimetry (DSC) would reveal endothermic and exothermic events associated with these transformations.
Logical Relationship of Quality Control:
Caption: Quality control workflow for synthesized DASC.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. mubychem.net [mubychem.net]
- 3. This compound [drugfuture.com]
- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 5. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
Application Notes and Protocols for the Industrial Production of Dihydroxyaluminum Sodium Carbonate via Carbonation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Dihydroxyaluminum Sodium Carbonate, a widely used antacid, through the carbonation of aqueous sodium aluminate solutions. The information is compiled from established industrial processes and scientific literature, offering a basis for process development, optimization, and scale-up.
Process Overview
The industrial production of this compound via carbonation is a precipitation process where carbon dioxide is reacted with an aqueous sodium aluminate solution under controlled conditions. This method is advantageous due to its use of readily available raw materials and its ability to produce a high-purity product. The key principle involves the neutralization of the alkaline sodium aluminate solution with acidic carbon dioxide gas, leading to the precipitation of the desired product.
The overall chemical reaction can be represented as:
2NaAl(OH)₄(aq) + CO₂(g) → 2Al(OH)₃(s) + Na₂CO₃(aq) + 2H₂O(l) NaAl(OH)₄(aq) + Na₂CO₃(aq) + CO₂(g) → NaAl(OH)₂CO₃(s) + 2NaOH(aq) + H₂O(l)
A patented process describes the preparation of this compound by reacting aqueous sodium aluminate solutions with carbon dioxide.[1] The process involves introducing carbon dioxide into water to saturation, followed by the continuous addition of the sodium aluminate solution while maintaining the temperature and pH within specific ranges.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the industrial production of this compound as described in the reference literature.
Table 1: Reactant and Process Parameters
| Parameter | Value | Reference |
| Reaction Temperature | 20 - 35 °C | [1] |
| Na₂O/Al₂O₃ Molar Ratio in Sodium Aluminate Solution | 1:1 to 1.25:1 | [1] |
| pH during Precipitation | < 9.8 (preferably 8.8 - 9.8) | [1] |
| Final pH after Precipitation | 7.0 - 7.5 | [1] |
| Drying Temperature (Inlet) | 280 - 290 °C | [1] |
| Drying Temperature (Outlet) | 90 - 95 °C | [1] |
Table 2: Example of Reactant Concentrations and Process Duration
| Parameter | Value | Reference |
| Initial Water Volume | 20 L | [1] |
| Sodium Aluminate Solution Volume | 12 L | [1] |
| Sodium Aluminate Solution Feed Rate | ~20 cm³/minute | [1] |
| Al₂O₃ Content in Sodium Aluminate Solution | 155 g/L | [1] |
| Na₂O Content in Sodium Aluminate Solution | 108 g/L | [1] |
| Na₂O/Al₂O₃ Molar Ratio (Example) | 1.14 | [1] |
| Precipitation Process Duration | 10 hours | [1] |
Experimental Protocols
The following protocols are based on the detailed methodology described in the cited patent for the industrial production of this compound.[1]
3.1. Materials and Equipment
-
Reactants:
-
Aqueous Sodium Aluminate Solution (Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1)
-
Carbon Dioxide (gas)
-
Water
-
-
Equipment:
-
Stirred tank reactor with a gassing device (e.g., annular line with nozzles)
-
pH meter and controller
-
Temperature control system (e.g., heating/cooling jacket)
-
Metering pump for sodium aluminate solution
-
Filtration or centrifugation unit
-
Spray dryer or other suitable drying equipment
-
3.2. Detailed Experimental Procedure
-
Reactor Preparation:
-
Charge the stirred tank reactor with a predetermined volume of water (e.g., 20 L).
-
Ensure the stirring mechanism and gassing device are functioning correctly.
-
-
Carbon Dioxide Saturation:
-
Maintain the water temperature at room temperature (20-35 °C).
-
Introduce carbon dioxide gas into the water through the gassing device until the water is saturated.
-
-
Precipitation:
-
Continuously introduce the aqueous sodium aluminate solution into the carbonated water at a controlled rate (e.g., approximately 20 cm³ per minute).
-
Simultaneously, continue to introduce carbon dioxide into the suspension.
-
Continuously monitor and control the pH of the suspension, ensuring it remains below 9.8, and preferably between 8.8 and 9.5. Adjust the flow rates of the sodium aluminate solution and carbon dioxide as necessary to maintain the desired pH.
-
Maintain the reaction temperature between 20 and 35 °C throughout the precipitation process.
-
Continue the addition of the sodium aluminate solution and carbon dioxide for the required duration (e.g., 10 hours) until the desired amount of product has been precipitated.
-
-
Final pH Adjustment:
-
After the addition of the sodium aluminate solution is complete, continue to introduce carbon dioxide to adjust the final pH of the suspension to between 7.0 and 7.5.
-
-
Product Isolation and Drying:
-
Separate the precipitated this compound from the suspension. This can be achieved through methods such as filtration, centrifugation, or using cyclones and sedimentation vessels.
-
Alternatively, the suspension can be directly fed into a spray dryer without prior filtration or washing.
-
Dry the isolated product at an elevated temperature. For spray drying, typical inlet temperatures are 280-290 °C and outlet temperatures are 90-95 °C.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Production
References
Application Notes and Protocols for the Precipitation of Dihydroxyaluminum Sodium Carbonate from Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is an inorganic compound widely used in the pharmaceutical industry as an antacid for the relief of heartburn and indigestion.[1] Its efficacy is attributed to its ability to neutralize gastric acid. The synthesis of DASC is primarily achieved through precipitation from an aqueous solution, a method favored for its scalability and control over the final product's physicochemical properties.
This document provides detailed application notes and protocols for the two primary precipitation methods for synthesizing this compound:
-
Reaction of an Ionic Aluminum Salt with Sodium Carbonate: This method involves the reaction of a soluble aluminum salt (e.g., aluminum chloride) with an excess of sodium carbonate in an aqueous medium, often with pH control.[1]
-
Carbonation of Sodium Aluminate Solution: This process involves the introduction of carbon dioxide into a sodium aluminate solution under controlled conditions to precipitate DASC.[1][2]
Method 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This method relies on the precipitation of this compound upon mixing an ionic aluminum salt with a stoichiometric excess of sodium carbonate. The pH is a critical parameter and is typically maintained using sodium hydroxide.[1][3]
Experimental Parameters
The following table summarizes the key quantitative parameters for this synthesis method.
| Parameter | Value/Range | Notes |
| pH | 7.2 - 10.5 | Maintained by the addition of sodium hydroxide.[1][3] |
| Reactants | Ionic aluminum salt (e.g., aluminum chloride), Sodium Carbonate, Sodium Hydroxide | A stoichiometric excess of sodium carbonate is used.[1][3] |
| Sodium Carbonate to Aluminum Salt Ratio | At least 10:1 by weight, preferably 15:1 | A high excess of sodium carbonate is crucial for the process.[3] |
| Temperature | Not explicitly specified, typically ambient | The reaction is generally carried out at room temperature. |
Experimental Protocol
-
Reagent Preparation:
-
Prepare an aqueous solution of an ionic aluminum salt (e.g., aluminum chloride).
-
Prepare a separate aqueous solution of sodium carbonate with a concentration at least ten times the weight of the aluminum salt.
-
Prepare a solution of sodium hydroxide for pH adjustment.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer and a pH probe, add the sodium carbonate solution.
-
Begin stirring the sodium carbonate solution.
-
-
Precipitation:
-
Product Separation and Purification:
-
Once the addition of the aluminum salt is complete, continue stirring for a specified period to ensure complete reaction and precipitation.
-
Separate the precipitated this compound from the aqueous medium by filtration.
-
Wash the precipitate with deionized water to remove any unreacted salts and byproducts.
-
Dry the purified precipitate at an elevated temperature (e.g., 130°C) to a constant weight.[4]
-
Logical Workflow for Method 1
Caption: Workflow for DASC synthesis via ionic aluminum salt reaction.
Method 2: Carbonation of Sodium Aluminate Solution
This alternative method involves the controlled introduction of carbon dioxide into a sodium aluminate solution, leading to the precipitation of this compound.[1][2]
Experimental Parameters
The table below outlines the key quantitative parameters for the carbonation method.
| Parameter | Value/Range | Notes |
| Reactants | Sodium Aluminate Solution, Carbon Dioxide | The sodium aluminate solution is the source of aluminum. |
| Na₂O/Al₂O₃ Molar Ratio | 1:1 to 1.25:1 | This ratio in the sodium aluminate solution is a critical factor.[2] |
| Reaction Temperature | 20 - 35 °C | The reaction is carried out at or near room temperature.[2] |
| pH during Precipitation | Below 9.8, preferably 8.8 - 9.8 | The pH is controlled by the continuous introduction of CO₂.[2] |
| Final pH | 7.0 - 7.5 | The pH is adjusted with CO₂ at the end of the reaction.[2] |
| Reaction Time | 5.5 - 10 hours | The duration of the precipitation process can be several hours.[2] |
Experimental Protocol
-
Reagent Preparation:
-
Prepare an aqueous sodium aluminate solution with a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1.[2]
-
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer, a gas inlet for carbon dioxide, and a pH probe, add an initial volume of deionized water.
-
Saturate the water with carbon dioxide by bubbling the gas through it.[2]
-
-
Precipitation:
-
Final pH Adjustment:
-
After the addition of the sodium aluminate solution is complete, continue to introduce carbon dioxide until the pH of the suspension is adjusted to a range of 7.0 to 7.5.[2]
-
-
Product Separation and Purification:
-
Separate the precipitated this compound from the suspension by filtration.
-
Dry the product at an elevated temperature.[2]
-
Signaling Pathway for Method 2
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 4. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
Application Notes and Protocols for the Characterization of Dihydroxyaluminum Sodium Carbonate Powders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroxyaluminum sodium carbonate (DASC) is a key active pharmaceutical ingredient (API) utilized primarily as an antacid for the neutralization of gastric acid. Its efficacy and stability are intrinsically linked to its physicochemical properties. Therefore, comprehensive characterization of DASC powders is crucial for quality control, formulation development, and ensuring therapeutic effectiveness. This document provides detailed application notes and experimental protocols for the essential characterization techniques for DASC powders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value/Range |
| Molecular Formula | NaAl(OH)₂CO₃ |
| Molecular Weight | 143.99 g/mol |
| Appearance | Amorphous white powder or poorly formed crystals.[1] |
| pH (1 in 25 suspension) | 9.9 – 10.2[2] |
| Loss on Drying | ≤ 14.5% (at 130°C to constant weight)[2] |
| Particle Size (Pharmaceutical Grade) | <50 µm[3] |
Chemical Identification and Assay
Identification
Protocol:
-
Sample Preparation: Combine 1 g of this compound powder with 20 mL of 3 N hydrochloric acid.
-
Observation: The sample should dissolve with effervescence.[2]
-
Aluminum Test: The resulting solution should respond positively to the general identification tests for aluminum as per USP <191>.
-
Sodium Test: The sample solution, when prepared and tested as directed for Sodium Content, will exhibit a significant absorption at the sodium emission line at 589.0 nm.[4]
Assay (Purity Determination)
This protocol determines the percentage of this compound in the powder.
Protocol:
-
Sample Preparation: Accurately weigh approximately 300 mg of the undried DASC powder and transfer it to a 250-mL beaker.
-
Digestion: Add 10 mL of 2 N sulfuric acid, cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.
-
Complexation: Add 30.0 mL of 0.1 M edetate disodium (EDTA) volumetric solution (VS), and boil again for 1 minute.
-
Buffering and Titration Preparation: Cool the solution and add 10 mL of acetic acid–ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.
-
pH Adjustment: Using a pH meter, adjust the pH of the solution to 4.5 by adding ammonium hydroxide or dilute sulfuric acid as needed.
-
Titration: Titrate the solution with 0.05 M zinc sulfate VS while maintaining the pH at 4.5 by adding ammonium hydroxide as necessary, until the color changes to an orange-pink.
-
Blank Determination: Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 M edetate disodium titrant is equivalent to 14.40 mg of this compound. The acceptance criteria are 98.3%–107.9% on a dried basis.[4]
Sodium Content
This protocol determines the sodium content in the DASC powder.
Protocol:
-
Standard Preparation: Prepare standard solutions of sodium. For example, a 0.5 µg/mL standard can be made by transferring 4.0 mL of 1 N hydrochloric acid and 10.0 mL of Potassium chloride solution to a 100-mL volumetric flask, adding 5.0 mL of a suitable sodium chloride stock solution, and diluting with water to volume.[4]
-
Sample Preparation: Transfer about 250 mg of previously dried DASC, accurately weighed, to a 200-mL volumetric flask. Add 40 mL of 1 N hydrochloric acid and boil for 1 minute. Cool and dilute with water to volume. Transfer 10.0 mL of this solution to a 100-mL volumetric flask and dilute with water to volume. Transfer 5.0 mL of this solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of Potassium chloride solution, and dilute with water to volume.[2]
-
Analysis: Use atomic absorption spectroscopy to determine the absorbance of the standard and sample solutions at the sodium emission line of 589.0 nm.[2]
-
Calculation: Calculate the percentage of sodium in the DASC sample. The acceptance criteria are 15.2%–16.8%.[5]
Functional Characterization
Acid-Neutralizing Capacity (ANC)
This protocol determines the acid-neutralizing capacity of the DASC powder according to USP <301>.[6]
Protocol:
-
Sample Preparation: Accurately weigh approximately 425 mg of the undried DASC powder.
-
Reaction: Add a defined volume of standardized hydrochloric acid solution to the sample.
-
Back Titration: The excess hydrochloric acid is back-titrated with a standardized sodium hydroxide solution to a stable pH of 3.5.[7]
-
Calculation: Each mg of this compound has an expected acid-neutralizing capacity of 0.0278 mEq. The acceptance criterion is not less than 75.0% of the expected mEq value.[2]
Structural and Morphological Characterization
X-ray Diffraction (XRD)
XRD is used to assess the crystalline or amorphous nature of the DASC powder. DASC is often described as an amorphous powder or as poorly formed crystals.[1]
Experimental Protocol:
-
Sample Preparation: Gently press the DASC powder into a sample holder to create a flat, level surface.
-
Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Data Collection: Scan the sample over a 2θ range of 5° to 80° with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks, which indicate crystallinity, or a broad halo, which suggests an amorphous nature. Compare the pattern to reference patterns for related crystalline phases like dawsonite (sodium aluminum hydroxy carbonate) if available.
Expected Results: An XRD pattern of amorphous or poorly crystalline DASC will show broad, diffuse scattering with few, if any, sharp Bragg peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular fingerprint of the DASC powder, identifying the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of DASC powder with dry KBr and pressing the mixture into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Collection: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for hydroxyl (-OH), carbonate (CO₃²⁻), and Al-O groups.
Expected Peak Assignments:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of hydroxyl groups and adsorbed water.[2] |
| ~1520, ~1430 | Stretching vibrations of the carbonate group (CO₃²⁻).[2] |
| ~1090 | Stretching vibration of the carbonate group (CO₃²⁻).[2] |
| ~955, ~590 | Al-O bond vibrations.[2] |
| ~850 | Bending vibration of the C-O bond in the carbonate group.[2] |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of DASC.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the DASC powder into an aluminum or platinum TGA/DSC pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Data Collection: Heat the sample from ambient temperature to approximately 1000°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve for mass loss events and the DSC curve for endothermic or exothermic transitions.
Expected Thermal Events:
| Temperature Range | Event | Description |
| 100-200°C | Mass loss (TGA) / Endotherm (DSC) | Dehydration (loss of water molecules). |
| >200°C | Mass loss (TGA) / Endotherm (DSC) | Decomposition of the carbonate component, releasing CO₂. |
| Higher Temperatures | Further decomposition | Formation of mixed aluminum-sodium oxides. |
Particle and Powder Properties
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology, size, and surface texture of the DASC powder particles.
Experimental Protocol:
-
Sample Preparation: Mount a small amount of the DASC powder onto an SEM stub using double-sided carbon tape.[8]
-
Coating: If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
Imaging: Introduce the prepared stub into the SEM chamber and acquire images at various magnifications.
Expected Morphology: DASC powders are expected to consist of agglomerated particles, potentially with an acicular (needle-like) shape for related crystalline forms like dawsonite.[8]
Particle Size Analysis
Laser diffraction is a common technique for determining the particle size distribution of powders.
Experimental Protocol:
-
Dispersion: Disperse the DASC powder in a suitable liquid medium (e.g., deionized water) with a surfactant to prevent agglomeration. Sonication can be applied to break up agglomerates.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Measurement: Pump the dispersion through the measurement cell of the instrument.
-
Data Analysis: The instrument software will calculate the particle size distribution based on the light scattering pattern. Report the volume-based particle size distribution, including parameters like Dv10, Dv50 (median particle size), and Dv90.
Expected Results: For pharmaceutical-grade DASC, the particle size is typically less than 50 µm to enhance bioavailability.[3]
Impurity Analysis
Mercury
Protocol:
-
Sample Preparation: Prepare a sample solution by dissolving 2.0 g of DASC in 35 mL of 1 N sulfuric acid.
-
Analysis: Follow the procedure outlined in USP <261>, Procedure 2.
-
Acceptance Criteria: The mercury content should not be more than 1 ppm.[4]
Isopropyl Alcohol
Protocol:
-
Sample Preparation: Transfer 1.0 g of the DASC powder to a headspace vial and add 10.0 mL of a sodium chloride solution. Seal the vial and heat in a water bath at 70°C for 1 hour.[2]
-
Analysis: Use headspace gas chromatography (GC) with a flame ionization detector (FID).
-
Acceptance Criteria: The limit for isopropyl alcohol is 1.0%.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive characterization of this compound powders.
The following diagram illustrates the logical relationship between the key characterization techniques and the properties they elucidate for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tricliniclabs.com [tricliniclabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Scanning Electron Microscopy Sample Preparation and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 7. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 8. researchgate.net [researchgate.net]
Application Note: Particle Size Analysis of Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum sodium carbonate (DASC) is an amorphous powder or poorly formed crystalline substance widely utilized as an antacid in pharmaceutical formulations to neutralize stomach acid.[1][2] The particle size of DASC is a critical physical characteristic that can significantly influence its therapeutic efficacy. A smaller particle size increases the surface area available for reaction, which can lead to a faster dissolution rate and, consequently, a more rapid onset of its acid-neutralizing action.[3][4][5] Therefore, accurate and reproducible particle size analysis is essential for the quality control and optimization of DASC in drug development and manufacturing.[6]
This application note provides detailed protocols for the particle size analysis of this compound using laser diffraction, a widely adopted technique for particle size characterization in the pharmaceutical industry.[7][8]
Significance of Particle Size in Drug Development
The particle size of an active pharmaceutical ingredient (API) like this compound can impact several key aspects of a drug product:
-
Dissolution Rate and Bioavailability: For poorly soluble drugs, reducing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate in gastrointestinal fluids.[3][9][10] This, in turn, can improve the bioavailability of the drug.
-
Content Uniformity: A consistent particle size distribution is crucial for ensuring a uniform distribution of the API in the final dosage form, particularly in low-dose formulations.
-
Processability: Particle size and shape affect the flowability and compressibility of powders, which are critical parameters in manufacturing processes such as tableting and capsule filling.
-
Stability: The particle size can influence the physical stability of suspensions and emulsions, with smaller particles often leading to more stable formulations.[6]
Experimental Protocols
Principle of Laser Diffraction
Laser diffraction is a technique that measures particle size distribution by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[8] Larger particles scatter light at smaller angles with high intensity, while smaller particles scatter light at larger angles with low intensity. The particle size distribution is then calculated by a software algorithm that models the scattering pattern.
Instrumentation
A laser diffraction particle size analyzer, such as a Malvern Mastersizer or similar instrument, is required. These instruments are capable of measuring particle sizes ranging from nanometers to millimeters.[7][8]
Sample Preparation: Wet Dispersion Method
The wet dispersion method is generally preferred for fine powders like this compound to ensure proper deagglomeration and obtain a representative particle size distribution.
Materials:
-
This compound powder sample
-
Dispersant: Deionized water or a suitable non-reactive organic solvent. A surfactant (e.g., sodium hexametaphosphate) may be added to the dispersant to prevent particle agglomeration.[8]
-
Ultrasonic bath or probe
Protocol:
-
Dispersant Preparation: If using a surfactant, prepare a solution of the chosen surfactant in the dispersant at an appropriate concentration (e.g., 0.1% w/v).
-
Sample Dispersion: Accurately weigh a small amount of the this compound powder. The exact amount will depend on the instrument's requirements to achieve an optimal obscuration level (typically 10-20%).
-
Pre-dispersion: Add the weighed powder to a beaker containing a small volume of the dispersant. Stir gently to wet the powder.
-
Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe to apply ultrasonic energy for a defined period (e.g., 1-3 minutes) to break up any agglomerates. The duration of sonication should be optimized to ensure complete dispersion without causing particle fracture.
-
Measurement: Introduce the dispersed sample into the measurement cell of the laser diffraction analyzer, which is filled with the dispersant. The instrument's pump will circulate the suspension through the laser beam.
-
Data Acquisition: Initiate the measurement sequence. The instrument will record the light scattering pattern and the software will calculate the particle size distribution. Perform multiple measurements (e.g., 3-5) to ensure reproducibility.
Data Presentation
The particle size distribution of this compound is typically reported using volume-based parameters. The following table summarizes key parameters that are often used for quality control and batch-to-batch comparison.
| Parameter | Description | Typical Value (Hypothetical) |
| Dv10 (µm) | The particle diameter below which 10% of the sample volume exists. This parameter is sensitive to the presence of fine particles. | 2.5 |
| Dv50 (µm) | The median particle diameter, where 50% of the sample volume is composed of smaller particles and 50% is composed of larger particles. | 15.8 |
| Dv90 (µm) | The particle diameter below which 90% of the sample volume exists. This parameter is sensitive to the presence of coarse particles or agglomerates. | 45.2 |
| Span | A measure of the width of the distribution, calculated as (Dv90 - Dv10) / Dv50. A smaller span indicates a narrower distribution. | 2.70 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the particle size analysis of this compound.
Conclusion
The particle size analysis of this compound is a critical step in ensuring the quality, efficacy, and manufacturability of pharmaceutical products containing this active ingredient. The laser diffraction method, coupled with a robust wet dispersion protocol, provides a reliable and reproducible means of characterizing the particle size distribution. The data and protocols presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the formulation and analysis of this compound.
References
- 1. This compound [drugfuture.com]
- 2. lookchem.com [lookchem.com]
- 3. ajpojournals.org [ajpojournals.org]
- 4. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Particle size analysis of calcium carbonates by laser diffraction | Malvern Panalytical [malvernpanalytical.com]
- 9. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dihydroxyaluminum Sodium Carbonate by Titration
Introduction
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula NaAl(OH)₂CO₃, is an active pharmaceutical ingredient commonly used as an antacid.[1][2] Its efficacy is directly related to its ability to neutralize gastric acid. Accurate quantification of DASC in raw materials and finished pharmaceutical products is crucial for ensuring product quality and therapeutic effectiveness. Titrimetric methods offer a robust, reliable, and cost-effective approach for this purpose.
This document provides detailed application notes and protocols for two distinct titration methods for the quantification of this compound:
-
Complexometric Back-Titration: This is the official assay method described in the United States Pharmacopeia (USP) for determining the purity of this compound.[3][4][5] It involves the chelation of the aluminum ion with a known excess of ethylenediaminetetraacetic acid (EDTA), followed by the titration of the unreacted EDTA with a standardized zinc sulfate solution.
-
Acid-Base Titration (Acid-Neutralizing Capacity): This method evaluates the acid-neutralizing capacity of this compound, which is a critical performance attribute.[1][2][6] It involves the reaction of the substance with a known excess of a strong acid, followed by a back-titration with a strong base to determine the amount of acid consumed.
These methods are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Method 1: Complexometric Back-Titration for Assay of this compound
This method determines the percentage of this compound in a sample. The official acceptance criteria as per the USP is not less than 98.3% and not more than 107.9% on a dried basis.[1][3][4]
Principle
The aluminum in this compound is complexed with an excess of a standardized EDTA solution. The unreacted EDTA is then titrated with a standardized zinc sulfate solution using dithizone as an indicator. The amount of this compound is calculated from the amount of EDTA that reacted with the aluminum.
Experimental Protocol
Reagents and Solutions:
-
0.1 M Edetate Disodium (EDTA) VS: Dissolve 18.6 g of edetate disodium in water to make 500 mL. Standardize as directed in the appropriate pharmacopeia.[3][4][5]
-
0.05 M Zinc Sulfate VS: Prepare and standardize as per standard laboratory procedures.
-
2 N Sulfuric Acid
-
Acetic Acid-Ammonium Acetate Buffer TS
-
Acetone
-
Dithizone TS
-
Ammonium Hydroxide
-
Dilute Sulfuric Acid
Procedure:
-
Accurately weigh approximately 300 mg of undried this compound sample and transfer it to a 250-mL beaker.[3][4]
-
Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes.[3][4][5]
-
Add 30.0 mL of 0.1 M edetate disodium VS and boil again for 1 minute.[3][4][5]
-
Cool the solution to room temperature.
-
Add 10 mL of acetic acid–ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.[3][4][5]
-
Using a pH meter, adjust the pH of the solution to 4.5 by adding ammonium hydroxide or dilute sulfuric acid as needed.[3][4][5]
-
Titrate the solution with 0.05 M zinc sulfate VS to an orange-pink endpoint. Maintain the pH at 4.5 throughout the titration by adding ammonium hydroxide as necessary.[3][4][5]
-
Perform a blank determination following the same procedure without the sample, and make any necessary corrections.[3][4][5]
Calculation:
Each mL of 0.1 M Edetate disodium titrant is equivalent to 14.40 mg of this compound (NaAl(OH)₂CO₃).[3][4][5]
Percentage of NaAl(OH)₂CO₃ = [(V_B - V_S) * M_E * 14.40 / W_S] * 100
Where:
-
V_B = Volume of 0.05 M zinc sulfate VS consumed in the blank titration (mL)
-
V_S = Volume of 0.05 M zinc sulfate VS consumed in the sample titration (mL)
-
M_E = Molarity of the 0.1 M edetate disodium VS
-
W_S = Weight of the this compound sample (mg)
Data Presentation
| Parameter | Specification |
| Sample Weight | ~300 mg |
| Titrant | 0.05 M Zinc Sulfate VS |
| Indicator | Dithizone TS |
| Endpoint | Orange-pink color |
| pH | 4.5 |
| Acceptance Criteria (USP) | 98.3% - 107.9% (dried basis)[1][3] |
| Stoichiometric Equivalence | 1 mL of 0.1 M EDTA = 14.40 mg of NaAl(OH)₂CO₃[3][4][5] |
Experimental Workflow
Caption: Workflow for the complexometric back-titration of this compound.
Method 2: Acid-Base Titration for Acid-Neutralizing Capacity
This method determines the acid-neutralizing capacity of this compound, a critical quality attribute. The USP specifies that not less than 75.0% of the expected mEq value should be consumed.[1][2][6]
Principle
A known weight of this compound is allowed to react with a measured excess of standard hydrochloric acid. The unreacted acid is then titrated with a standard solution of sodium hydroxide using a suitable indicator to determine the amount of acid consumed by the sample.
Experimental Protocol
Reagents and Solutions:
-
1.0 N Hydrochloric Acid (HCl) VS: Prepare and standardize as per standard laboratory procedures.
-
0.5 N Sodium Hydroxide (NaOH) VS: Prepare and standardize as per standard laboratory procedures.
-
Methyl Orange Indicator
-
Distilled Water
Procedure:
-
Accurately weigh approximately 425 mg of the undried this compound sample.[1][2][6]
-
Transfer the sample to a 250-mL beaker.
-
Pipette 50.0 mL of 1.0 N hydrochloric acid VS into the beaker.
-
Stir continuously for 1 hour, maintaining the temperature at 37 ± 2 °C.
-
Add a few drops of methyl orange indicator.
-
Titrate the excess hydrochloric acid with 0.5 N sodium hydroxide VS until the color changes from red to yellow.
-
Perform a blank titration with 50.0 mL of 1.0 N hydrochloric acid VS.
Calculation:
The acid-neutralizing capacity is expressed in mEq per gram of the substance.
mEq of acid consumed = (V_B - V_S) * N_NaOH
Acid-Neutralizing Capacity (mEq/g) = mEq of acid consumed / W_S (in g)
Where:
-
V_B = Volume of 0.5 N NaOH VS consumed in the blank titration (mL)
-
V_S = Volume of 0.5 N NaOH VS consumed in the sample titration (mL)
-
N_NaOH = Normality of the 0.5 N sodium hydroxide VS
-
W_S = Weight of the this compound sample (g)
Data Presentation
| Parameter | Specification |
| Sample Weight | ~425 mg |
| Titrant | 0.5 N Sodium Hydroxide VS |
| Indicator | Methyl Orange |
| Endpoint | Red to Yellow |
| Reaction Time | 1 hour at 37 ± 2 °C |
| Acceptance Criteria (USP) | ≥ 75.0% of expected mEq value[1][2][6] |
| Expected mEq/mg | 0.0278[1][2][6] |
Experimental Workflow
Caption: Workflow for the acid-base titration to determine the acid-neutralizing capacity of this compound.
References
Application Note: Analysis of Dihydroxyaluminum Sodium Carbonate by High-Performance Liquid Chromatography
Introduction
Dihydroxyaluminum sodium carbonate is an inorganic compound commonly used as an antacid. Traditional analysis of this compound, as outlined in the United States Pharmacopeia (USP), relies on complexometric titration for assay and other methods for identification.[1][2] While effective, these methods can be time-consuming and may not be suitable for the simultaneous analysis of related substances or impurities. High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the separation and quantification of various analytes.
Currently, a standardized HPLC method for the direct analysis of intact this compound is not widely established in the scientific literature. The analysis of aluminum ions by HPLC typically requires a pre-column derivatization to form a metal chelate, which can then be detected.[3][4][5] This application note proposes a novel ion-exchange chromatography method for the simultaneous determination of the aluminum and sodium cations, and the carbonate anion from this compound. This method provides a foundation for researchers and drug development professionals to develop and validate a robust HPLC assay for this compound.
Experimental Protocol
This protocol details a proposed ion-exchange HPLC method for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and conductivity detector.
-
Cation-exchange column (e.g., a strong cation-exchange column, 5 µm particle size, 4.6 x 250 mm).
-
Anion-exchange column (e.g., a strong anion-exchange column, 5 µm particle size, 4.6 x 250 mm).
-
Data acquisition and processing software.
-
This compound reference standard.
-
Reagent grade nitric acid, sodium carbonate, sodium bicarbonate, and aluminum and sodium standards for ion chromatography.
-
18.2 MΩ·cm deionized water.
2. Chromatographic Conditions
Table 1: Cation Analysis Conditions
| Parameter | Value |
| Column | Strong Cation-Exchange, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20 mM Nitric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Suppressed Conductivity |
| Run Time | 15 minutes |
Table 2: Anion Analysis Conditions
| Parameter | Value |
| Column | Strong Anion-Exchange, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 2.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | Suppressed Conductivity |
| Run Time | 20 minutes |
3. Preparation of Solutions
-
Standard Stock Solutions (1000 ppm):
-
Aluminum: Use a commercially available certified aluminum standard for ion chromatography.
-
Sodium: Use a commercially available certified sodium standard for ion chromatography.
-
Carbonate: Dissolve 1.887 g of sodium carbonate in 1 L of deionized water.
-
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 ppm to 50 ppm.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve in and dilute to 100 mL with deionized water in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Experimental Workflow
The following diagram illustrates the experimental workflow for the proposed HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Results and Discussion
This proposed ion-exchange HPLC method allows for the separation and quantification of the constituent ions of this compound. The use of a conductivity detector provides the necessary sensitivity for the detection of these inorganic ions.
Table 3: Hypothetical Retention Times
| Analyte | Retention Time (minutes) |
| Sodium (Na+) | 4.5 |
| Aluminum (Al3+) | 8.2 |
| Carbonate (CO32-) | 10.5 |
Table 4: Hypothetical Method Validation Parameters
| Parameter | Sodium | Aluminum | Carbonate |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| LOD (ppm) | 0.1 | 0.2 | 0.5 |
| LOQ (ppm) | 0.3 | 0.6 | 1.5 |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
The data presented in Tables 3 and 4 are hypothetical and serve as an example of the expected performance of this method. Method validation would need to be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.
Logical Relationship of Analytical Components
The following diagram illustrates the relationship between the sample and the analytical targets in this proposed HPLC method.
References
- 1. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. [Reversed-phase high-performance liquid chromatograph--application to serum aluminium monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a rapid and sensitive method for the determination of aluminum by reverse-phase high-performance liquid chromatography using a fluorescence detector. | Sigma-Aldrich [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes: Dihydroxyaluminum Sodium Carbonate as an Antacid in Pharmaceutical Formulations
Introduction
Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula CH₂AlNaO₅, is a widely utilized active pharmaceutical ingredient (API) in over-the-counter (OTC) antacid formulations.[1][2] It is a basic compound that effectively neutralizes excess gastric acid, providing relief from conditions such as heartburn, acid indigestion, and sour stomach.[1][3][4] DASC offers a dual-action mechanism, combining the rapid acid-neutralizing capability of sodium carbonate with the sustained buffering effect of an aluminum compound.[1] This unique combination allows for quick symptom relief while minimizing the potential for acid rebound. Its amorphous powder form makes it suitable for various dosage forms, most commonly chewable tablets.[1][5]
Mechanism of Action
The primary mechanism of action for this compound is direct chemical neutralization of hydrochloric acid (HCl) in the stomach.[6][7] Upon ingestion, the compound reacts with gastric acid, increasing the pH of the stomach contents. This reduction in acidity alleviates the corrosive effects of acid on the esophageal and gastric mucosa.[7][8] The neutralization reaction proceeds as follows:
NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
This reaction not only consumes excess protons (H⁺) but also inhibits the activity of pepsin, a proteolytic enzyme that is most active in a highly acidic environment.[3][8] By raising the gastric pH from approximately 1.5 to above 3.5, the proteolytic action of pepsin is significantly reduced, further protecting the stomach lining.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound relevant to its use in pharmaceutical formulations.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CH₂AlNaO₅ (or NaAl(OH)₂CO₃) | [1][9] |
| Molecular Weight | ~144.0 g/mol | [9][10] |
| Appearance | White to off-white amorphous powder | [1][10] |
| pH (1 in 25 suspension) | 9.9 - 10.2 | [9] |
| Loss on Drying | ≤ 14.5% | [9] |
| Sodium Content | 15.2% - 16.8% |[9] |
Table 2: Performance and Quality Attributes
| Parameter | Specification / Value | Reference |
|---|---|---|
| Theoretical Acid-Neutralizing Capacity (ANC) | 0.0278 mEq/mg | [9][11] |
| USP Required ANC | ≥ 75.0% of theoretical value | [9][12] |
| Assay (as CH₂AlNaO₅, dried basis) | 98.3% - 107.9% | [9][12] |
| Isopropyl Alcohol Limit | ≤ 1.0% | [9] |
| Mercury Limit | ≤ 1 ppm | [9][12] |
| Accelerated Stability (40°C, 75% RH) | Degradation rate: 1.2% per month | [1] |
| Long-Term Stability (25°C, ambient humidity) | Stable for up to 36 months |[1] |
Experimental Protocols
Detailed methodologies for critical quality and performance assessments of this compound are provided below.
Protocol 1: Determination of Acid-Neutralizing Capacity (ANC)
This protocol is based on the United States Pharmacopeia (USP) General Chapter <301>.[4][13][14] It employs a back-titration method to determine the amount of acid neutralized by a given quantity of the antacid.
Materials:
-
OMNIS Titrator or equivalent pH meter/titrator system
-
Magnetic stirrer and stir bar
-
250 mL beakers
-
Standardized 1.0 N Hydrochloric Acid (HCl)
-
Standardized 0.5 N Sodium Hydroxide (NaOH)
-
CO₂-free deionized water
-
This compound sample (powder or finely ground tablets)
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the powdered sample equivalent to the minimum single dose recommended in the labeling.[5][15] For bulk powder, weigh approximately 425 mg of the undried material.[9]
-
Transfer the weighed sample to a 250 mL beaker.
-
Add 70 mL of CO₂-free deionized water and mix with a magnetic stirrer for 1 minute.[13][15]
-
Acid Digestion: While stirring continuously, accurately pipette 30.0 mL of 1.0 N HCl into the beaker.
-
Continue stirring at 37°C ± 3°C for exactly 15 minutes after the acid addition.[13][15]
-
Back-Titration: Immediately begin titrating the excess HCl with 0.5 N NaOH to a stable endpoint of pH 3.5.[13][14] The pH should remain stable for 10-15 seconds.
-
Blank Determination: Perform a blank titration by repeating steps 3-6 with 30.0 mL of 1.0 N HCl and 70 mL of water, omitting the antacid sample.
-
Calculation: Calculate the Acid-Neutralizing Capacity in mEq per gram of sample using the following formula: ANC (mEq/g) = [ (VB - VS) × NNaOH ] / W Where:
-
VB = Volume of NaOH used for the blank titration (mL)
-
VS = Volume of NaOH used for the sample titration (mL)
-
NNaOH = Normality of the NaOH solution (mEq/mL)
-
W = Weight of the DASC sample (g)
-
Protocol 2: In Vitro Dissolution Study
This protocol outlines a standard method for evaluating the dissolution profile of DASC from a solid dosage form, such as a chewable tablet.[16][17]
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Water bath set to 37°C ± 0.5°C
-
Syringes and cannula filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for analysis
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH ~1.2)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Set the paddle speed to 50 RPM and the temperature to 37°C ± 0.5°C.
-
Medium Preparation: De-aerate and pre-warm the 0.1 N HCl dissolution medium to 37°C.
-
Test Initiation: Place one DASC tablet into each dissolution vessel. Immediately start the apparatus.
-
Sampling: Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately filter each sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.
-
Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Analysis: Analyze the concentration of the active ingredient in the filtered samples. Since DASC reacts with the acid medium, dissolution is often monitored by measuring the amount of aluminum that has dissolved, for instance, using Flame Atomic Absorption Spectrophotometry (FAAS) or a validated titration assay on the collected samples.[17]
-
Data Analysis: Calculate the cumulative percentage of the labeled amount of DASC dissolved at each time point, correcting for the removed sample volumes. Plot the percentage dissolved against time to generate the dissolution profile.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quality control and evaluation of a pharmaceutical formulation containing this compound.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. drugs.com [drugs.com]
- 3. Antacids: How they work, types, and side effects [medicalnewstoday.com]
- 4. news-medical.net [news-medical.net]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. The Mechanism of Action of Antacids | The University of Tennessee at Martin - Edubirdie [edubirdie.com]
- 7. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mubychem.net [mubychem.net]
- 10. This compound, Pharmaceutical Grade Powder, Affordable Price [jigspharma.com]
- 11. newdruginfo.com [newdruginfo.com]
- 12. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 13. metrohm.com [metrohm.com]
- 14. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 15. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro biopharmaceutical investigation of antacid activity in standard dissolution test apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroxyaluminum Sodium Carbonate as a Phosphate Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, an electrolyte disorder characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to the development of secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular calcification, leading to increased morbidity and mortality in CKD patients. The management of hyperphosphatemia primarily involves dietary phosphate restriction and the use of phosphate binders to inhibit the absorption of dietary phosphate in the gastrointestinal tract.
Historically, aluminum-containing compounds were among the first phosphate binders used. Dihydroxyaluminum sodium carbonate, while primarily known as an antacid, possesses the chemical properties to act as a phosphate binder. This document provides an overview of its potential mechanism of action, and protocols for its evaluation, based on the established principles of aluminum-based phosphate binders.
Disclaimer: There is limited specific data available in the scientific literature regarding the use of this compound as a phosphate binder for hyperphosphatemia. The information and protocols provided herein are largely extrapolated from studies on other aluminum-containing phosphate binders, such as aluminum hydroxide. Researchers should exercise caution and conduct thorough validation studies.
Mechanism of Action
The proposed mechanism of action for this compound as a phosphate binder is based on the behavior of aluminum salts in the gastrointestinal tract. In the acidic environment of the stomach, this compound likely dissociates to release aluminum ions (Al³⁺). As these ions transit to the more alkaline environment of the small intestine, they react with dietary phosphate to form insoluble aluminum phosphate complexes. These insoluble complexes are not absorbed by the intestinal mucosa and are subsequently excreted in the feces, thereby reducing the overall phosphate load.
Caption: Proposed mechanism of this compound as a phosphate binder.
Data Presentation
Currently, there is a lack of published quantitative data specifically for the phosphate binding capacity of this compound. The following tables are presented as templates for researchers to populate with their experimental data when evaluating this or other phosphate binders.
Table 1: In Vitro Phosphate Binding Capacity
| Parameter | This compound | Control Binder (e.g., Aluminum Hydroxide) |
| Phosphate Binding at pH 4.0 (mg P/g binder) | Experimental Data | Experimental Data |
| Mean ± SD | ||
| Phosphate Binding at pH 7.0 (mg P/g binder) | Experimental Data | Experimental Data |
| Mean ± SD | ||
| Maximum Binding Capacity (Qmax) (mg P/g binder) | Experimental Data | Experimental Data |
| Binding Affinity (K) | Experimental Data | Experimental Data |
Table 2: In Vivo Efficacy in an Animal Model of Hyperphosphatemia
| Parameter | Vehicle Control | This compound | Positive Control (e.g., Sevelamer) |
| Baseline Serum Phosphorus (mg/dL) | |||
| Mean ± SD | |||
| Final Serum Phosphorus (mg/dL) | |||
| Mean ± SD | |||
| % Change in Serum Phosphorus | |||
| Mean ± SD | |||
| Fecal Phosphate Excretion (mg/day) | |||
| Mean ± SD | |||
| Serum Calcium (mg/dL) | |||
| Mean ± SD | |||
| Serum Aluminum (µg/L) | |||
| Mean ± SD |
Experimental Protocols
The following are generalized protocols for the evaluation of a phosphate binder, which can be adapted for this compound.
In Vitro Phosphate Binding Capacity Assay
This protocol is designed to assess the phosphate binding capacity of a compound under simulated physiological pH conditions of the gastrointestinal tract.
Caption: Workflow for the in vitro phosphate binding capacity assay.
Materials:
-
This compound
-
Potassium phosphate monobasic (KH₂PO₄)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Centrifuge tubes
-
Orbital shaker/incubator
-
pH meter
-
Phosphate assay kit (e.g., Malachite green-based)
-
Spectrophotometer
Methodology:
-
Preparation of Phosphate Solutions: Prepare a stock solution of potassium phosphate. From this stock, create a series of standard phosphate solutions at various concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 mg/dL) in deionized water.
-
Preparation of Binder Suspension: Prepare a stock suspension of this compound in deionized water (e.g., 10 mg/mL).
-
Binding Reaction:
-
For each phosphate concentration, set up duplicate or triplicate reactions.
-
To a centrifuge tube, add a known volume of the phosphate solution.
-
Adjust the pH of the solution to either 4.0 (simulating gastric conditions) or 7.0 (simulating intestinal conditions) using HCl or NaOH.
-
Add a specific volume of the this compound suspension to initiate the binding reaction.
-
Incubate the tubes at 37°C with constant agitation for a predetermined time (e.g., 1-2 hours) to reach equilibrium.
-
-
Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the binder-phosphate complex.
-
Phosphate Quantification: Carefully collect the supernatant and measure the concentration of free (unbound) phosphate using a suitable phosphate assay kit according to the manufacturer's instructions.
-
Calculation: The amount of phosphate bound by the this compound is calculated by subtracting the concentration of free phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mg of phosphate bound per gram of the binder.
In Vivo Evaluation in a Rodent Model of Hyperphosphatemia
This protocol describes a general procedure for assessing the in vivo efficacy and safety of a phosphate binder in a rat model of CKD-induced hyperphosphatemia.
Caption: General workflow for in vivo evaluation of a phosphate binder.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Surgical instruments for nephrectomy
-
High-phosphate diet
-
This compound
-
Vehicle control (e.g., methylcellulose)
-
Positive control phosphate binder (e.g., sevelamer carbonate)
-
Metabolic cages for feces and urine collection
-
Blood collection supplies
-
Analytical equipment for measuring serum and fecal electrolytes
Methodology:
-
Induction of CKD: Induce chronic kidney disease in rats using a well-established model, such as the 5/6 nephrectomy model. This involves the surgical removal of two-thirds of one kidney and the complete removal of the contralateral kidney in a two-step procedure.
-
Development of Hyperphosphatemia: Following recovery from surgery, feed the rats a high-phosphate diet to induce and maintain hyperphosphatemia. Monitor serum phosphate levels to confirm the development of the condition.
-
Group Allocation: Once hyperphosphatemia is established, randomly assign the animals to different treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (receiving the high-phosphate diet and vehicle)
-
Group 2: this compound (low dose mixed with the high-phosphate diet)
-
Group 3: this compound (high dose mixed with the high-phosphate diet)
-
Group 4: Positive control (e.g., sevelamer carbonate mixed with the high-phosphate diet)
-
-
Treatment Administration: Administer the respective treatments mixed with the daily food ration for a specified period (e.g., 4-8 weeks).
-
Monitoring and Sample Collection:
-
Monitor body weight, food intake, and general health of the animals daily.
-
Collect blood samples at baseline and at the end of the treatment period for the analysis of serum phosphorus, calcium, and aluminum levels.
-
House the animals in metabolic cages for 24-48 hours at the end of the study to collect feces for the analysis of phosphate content.
-
-
Biochemical Analysis: Analyze serum and fecal samples using appropriate biochemical assays.
-
Data Analysis: Compare the changes in serum phosphorus, serum calcium, serum aluminum, and fecal phosphate excretion between the treatment groups and the control group using appropriate statistical methods.
Safety Considerations
A significant concern with aluminum-based phosphate binders is the potential for aluminum absorption and accumulation, which can lead to aluminum toxicity, manifesting as encephalopathy, osteomalacia, and microcytic anemia. Therefore, any in vivo studies must include the monitoring of serum aluminum levels.
Conclusion
This compound has the potential to act as a phosphate binder due to its aluminum content. However, a thorough investigation into its phosphate binding efficacy and safety profile is warranted before it can be considered a viable therapeutic option for hyperphosphatemia in CKD. The protocols outlined in this document provide a framework for researchers to conduct such evaluations. It is imperative to generate robust preclinical data to establish a clear risk-benefit profile for this compound in the context of phosphate binding.
Dihydroxyaluminum Sodium Carbonate: A Halogen-Free Flame Retardant for Advanced Polymer Formulations
Application Note
Introduction
Dihydroxyaluminum sodium carbonate, also known as Dawsonite, is an inorganic mineral compound with the chemical formula NaAl(OH)₂CO₃. Traditionally used as an antacid, recent research has highlighted its significant potential as an effective halogen-free flame retardant for polymeric materials. Its flame retardant properties stem from its endothermic decomposition at elevated temperatures, releasing water vapor and carbon dioxide. This process cools the polymer substrate, dilutes flammable gases, and promotes the formation of a protective char layer, thereby inhibiting combustion. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound as a flame retardant in polymers.
Mechanism of Flame Retardancy
The flame retardant action of this compound is a multi-step process that occurs in the condensed phase:
-
Endothermic Decomposition: When the polymer composite is exposed to heat, this compound undergoes an endothermic decomposition, absorbing heat from the surroundings. The primary decomposition reaction is: 2NaAl(OH)₂CO₃(s) → Na₂CO₃(s) + Al₂O₃(s) + 2H₂O(g) + 2CO₂(g) This reaction typically begins around 300-350°C. The absorption of heat helps to cool the polymer, delaying its thermal degradation.
-
Release of Non-Flammable Gases: The decomposition releases significant amounts of water vapor and carbon dioxide. These non-flammable gases dilute the concentration of combustible volatile gases produced by the decomposing polymer, reducing the fuel available for the flame. This gas-phase action helps to suppress the flame and reduce the rate of combustion.
-
Formation of a Protective Char Layer: The solid residues of the decomposition, sodium carbonate (Na₂CO₃) and aluminum oxide (Al₂O₃), can act as a protective insulating layer on the surface of the polymer. This char layer limits the transfer of heat to the underlying polymer and restricts the diffusion of flammable volatiles to the combustion zone. Aluminum oxide, in particular, is a thermally stable ceramic-like material that enhances the integrity of the char.
Key Performance Characteristics
The incorporation of this compound into polymers can significantly improve their fire resistance. Key performance indicators include:
-
Increased Limiting Oxygen Index (LOI): A higher LOI value indicates that a higher concentration of oxygen is required to sustain combustion, signifying better flame retardancy.
-
Improved UL-94 Rating: This test assesses the self-extinguishing properties of a material. The addition of this compound can help polymers achieve a V-0 or V-1 rating.
-
Reduced Heat Release Rate (HRR): Cone calorimetry measurements show a reduction in the peak heat release rate, indicating a slower and less intense fire.
-
Decreased Smoke Production: The release of water vapor can help to suppress the formation of smoke particles.
Applications in Polymers
This compound has shown particular promise as a flame retardant in various polymer systems, most notably in ethylene-vinyl acetate (EVA) copolymers. Research has indicated that NaAl(OH)₂CO₃ whiskers exhibit excellent flame retardant performance and can also enhance the mechanical strength of the EVA matrix. Other potential polymer matrices include:
-
Polyolefins (Polyethylene, Polypropylene)
-
Polyvinyl Chloride (PVC)
-
Thermosetting Resins
Data Presentation
Table 1: Thermal Decomposition Properties of this compound (Dawsonite)
| Property | Value |
| Onset of Decomposition | ~300 - 350 °C |
| Primary Gaseous Products | Water (H₂O), Carbon Dioxide (CO₂) |
| Solid Residue | Sodium Carbonate (Na₂CO₃), Aluminum Oxide (Al₂O₃) |
Note: Specific values can vary depending on the synthesis method and particle size of the this compound.
(Placeholder for Table 2: Flame Retardant Properties of EVA-Dihydroxyaluminum Sodium Carbonate Composites)
| Formulation (wt%) | LOI (%) | UL-94 Rating | Peak HRR (kW/m²) | Total Heat Release (MJ/m²) |
| Neat EVA | Data to be sourced | Data to be sourced | Data to be sourced | Data to be sourced |
| EVA + 20% DASC | Data to be sourced | Data to be sourced | Data to be sourced | Data to be sourced |
| EVA + 40% DASC | Data to be sourced | Data to be sourced | Data to be sourced | Data to be sourced |
| EVA + 60% DASC | Data to be sourced | Data to be sourced | Data to be sourced | Data to be sourced |
(Placeholder for Table 3: Mechanical Properties of EVA-Dihydroxyaluminum Sodium Carbonate Composites)
| Formulation (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Neat EVA | Data to be sourced | Data to be sourced | Data to be sourced |
| EVA + 20% DASC | Data to be sourced | Data to be sourced | Data to be sourced |
| EVA + 40% DASC | Data to be sourced | Data to be sourced | Data to be sourced |
| EVA + 60% DASC | Data to be sourced | Data to be sourced | Data to be sourced |
Experimental Protocols
1. Preparation of Polymer-Dihydroxyaluminum Sodium Carbonate Composites
This protocol describes the preparation of EVA composites using a two-roll mill, a common laboratory-scale melt blending technique.
Materials and Equipment:
-
Polymer resin (e.g., EVA pellets)
-
This compound powder (fine particle size recommended for better dispersion)
-
Two-roll mill with heating capabilities
-
Compression molding press
-
Metal mold for sample preparation
-
Weighing balance
-
Spatula
Procedure:
-
Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 60-80°C for EVA) for at least 4 hours to remove any absorbed moisture.
-
Mill Setup: Preheat the two-roll mill to the processing temperature of the polymer (e.g., 120-140°C for EVA). Set the nip gap between the rolls to a small value.
-
Polymer Melting: Add the dried polymer pellets to the preheated rolls. The polymer will melt and form a band around one of the rolls.
-
Incorporation of Flame Retardant: Gradually add the pre-weighed this compound powder to the molten polymer band in the nip region. Use a spatula to ensure the powder is drawn into the polymer.
-
Melt Blending: Continuously cut and fold the polymer band on the mill to ensure homogeneous dispersion of the flame retardant. This process should be continued for a sufficient time (e.g., 10-15 minutes).
-
Sheet Formation: Once the mixture appears homogeneous, adjust the nip gap to the desired thickness and collect the compounded sheet from the mill.
-
Sample Molding: Cut the compounded sheet into appropriate sizes and place them in a preheated mold.
-
Compression Molding: Place the mold in the compression molding press. Apply a low pressure initially to allow the material to melt and flow, then increase the pressure to the desired level (e.g., 10 MPa). Maintain the temperature and pressure for a set time (e.g., 5-10 minutes).
-
Cooling: Cool the mold under pressure to solidify the sample. Once cooled, remove the sample from the mold.
2. Flame Retardancy Testing
a) Limiting Oxygen Index (LOI) - ASTM D2863
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Equipment:
-
LOI apparatus
-
Specimen holder
-
Ignition source (propane torch)
-
Gas flow meters for oxygen and nitrogen
Procedure:
-
Sample Preparation: Prepare specimens of the polymer composite with standard dimensions (typically rectangular bars).
-
Apparatus Setup: Place the specimen vertically in the holder inside the glass chimney of the LOI apparatus.
-
Gas Flow: Start the flow of oxygen and nitrogen at a known ratio.
-
Ignition: Ignite the top of the specimen with the propane torch.
-
Observation: Observe if the specimen continues to burn after the ignition source is removed.
-
Oxygen Concentration Adjustment: Adjust the oxygen concentration and repeat the test until the minimum concentration that sustains burning for a specified time or length is determined.
b) UL-94 Vertical Burning Test
Principle: This test evaluates the burning characteristics of a vertically oriented specimen after the application of a standard flame.
Equipment:
-
UL-94 test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen)
-
Methane gas supply
-
Surgical cotton
-
Timer
Procedure:
-
Sample Preparation: Prepare rectangular bar specimens of the polymer composite.
-
Apparatus Setup: Clamp the specimen vertically in the holder inside the test chamber. Place a layer of surgical cotton below the specimen.
-
Flame Application: Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.
-
First Afterflame Time (t1): After 10 seconds, remove the flame and record the time it takes for the flame on the specimen to extinguish.
-
Second Flame Application: Immediately re-apply the flame for another 10 seconds.
-
Second Afterflame Time (t2) and Afterglow Time (t3): After the second flame application, record the time for the flame to extinguish and the time for any glowing combustion to cease.
-
Dripping: Observe if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior according to the UL-94 standard.
c) Cone Calorimetry - ASTM E1354 / ISO 5660
Principle: The cone calorimeter measures the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.
Equipment:
-
Cone calorimeter
-
Specimen holder
-
Spark igniter
-
Exhaust system with gas analysis
Procedure:
-
Sample Preparation: Prepare square specimens (typically 100 mm x 100 mm) of the polymer composite.
-
Apparatus Setup: Place the specimen in the holder and position it under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: The spark igniter is positioned above the sample to ignite the evolved flammable gases.
-
Data Collection: The instrument continuously measures and records parameters such as:
-
Time to ignition (TTI)
-
Heat release rate (HRR)
-
Peak heat release rate (pHRR)
-
Total heat released (THR)
-
Mass loss rate (MLR)
-
Smoke production rate (SPR)
-
-
Analysis: Analyze the collected data to evaluate the fire performance of the material.
Visualizations
Caption: Flame retardant mechanism of this compound.
Caption: Experimental workflow for evaluating flame retardancy.
Application Notes and Protocols: Adsorption of Heavy Metals by Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum sodium carbonate, with the chemical formula NaAl(OH)₂CO₃, is a well-established pharmaceutical compound primarily used as an antacid. Beyond its medicinal applications, its chemical structure, featuring hydroxyl and carbonate functional groups, suggests a potential for the adsorption of heavy metal ions from aqueous solutions. This document provides an overview of the potential application of this compound as a low-cost adsorbent for heavy metal remediation, drawing upon general principles of adsorption chemistry and data from analogous carbonate-containing materials due to the limited availability of specific studies on this particular compound.
Adsorption Properties: An Overview
The adsorption capacity of this compound for heavy metals is attributed to several potential mechanisms, including ion exchange, surface complexation, and precipitation. The hydroxyl (-OH) and carbonate (CO₃²⁻) groups on the adsorbent surface can act as active sites for binding cationic heavy metal ions.
Effect of pH: The pH of the solution is a critical parameter influencing the adsorption process. At lower pH values, the adsorbent surface may become protonated, leading to electrostatic repulsion of cationic metal ions. As the pH increases, the surface becomes more negatively charged, favoring the electrostatic attraction and adsorption of positively charged heavy metal ions. However, at very high pH values, heavy metals may precipitate as hydroxides, which can complicate the interpretation of adsorption data.
Experimental Protocols
Below are generalized protocols for the preparation of this compound and for conducting batch adsorption experiments to evaluate its efficacy in heavy metal removal. These protocols are based on established methodologies in the field of adsorption studies.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the reaction of a soluble aluminum salt with sodium carbonate.
Materials:
-
Aluminum chloride (AlCl₃) or other soluble aluminum salt
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of the aluminum salt (e.g., 1 M AlCl₃).
-
Prepare a separate aqueous solution of sodium carbonate with a stoichiometric excess (e.g., 1.5 M Na₂CO₃).
-
Slowly add the aluminum salt solution to the sodium carbonate solution while stirring vigorously.
-
Monitor the pH of the mixture and maintain it within the range of 7.2 to 10.5 by adding a sodium hydroxide solution (e.g., 1 M NaOH) as needed.
-
Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 2-4 hours) to allow for the complete precipitation of this compound.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
-
Dry the collected solid in an oven at a moderate temperature (e.g., 80-105°C) until a constant weight is achieved.
-
Grind the dried this compound to a uniform particle size for use in adsorption experiments.
Protocol 2: Batch Adsorption Experiments
This protocol outlines the steps for conducting batch experiments to determine the adsorption capacity of this compound for a specific heavy metal.
Materials:
-
Synthesized this compound
-
Stock solution of the target heavy metal ion (e.g., 1000 mg/L of Pb(II), Cd(II), Cu(II), etc.)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
pH meter
-
Syringe filters (0.45 µm)
-
Analytical instrument for heavy metal analysis (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
Procedure:
-
Preparation of Working Solutions: Prepare a series of standard solutions of the target heavy metal by diluting the stock solution with deionized water to desired concentrations (e.g., 10, 25, 50, 100, 200 mg/L).
-
Adsorption Experiment Setup:
-
Add a known mass of this compound (e.g., 0.1 g) to a set of conical flasks.
-
Add a fixed volume of the heavy metal solution (e.g., 50 mL) of a specific concentration to each flask.
-
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium. A preliminary kinetic study is recommended to determine the equilibrium time.
-
Sample Collection and Analysis:
-
After equilibration, withdraw a sample from each flask.
-
Separate the adsorbent from the solution by filtration through a 0.45 µm syringe filter.
-
Analyze the concentration of the heavy metal remaining in the filtrate using AAS or ICP-OES.
-
-
Data Analysis:
-
Calculate the amount of heavy metal adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ is the initial heavy metal concentration (mg/L), Cₑ is the equilibrium heavy metal concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Data Presentation: Adsorption Isotherms and Kinetics (Illustrative)
Table 1: Illustrative Adsorption Isotherm Parameters for Pb(II) Removal
| Isotherm Model | Parameters | Value |
| Langmuir | Maximum adsorption capacity, qₘ (mg/g) | 150 |
| Langmuir constant, Kₗ (L/mg) | 0.08 | |
| Correlation coefficient, R² | 0.992 | |
| Freundlich | Freundlich constant, Kբ ((mg/g)(L/mg)¹ᐟⁿ) | 25.5 |
| Adsorption intensity, n | 2.8 | |
| Correlation coefficient, R² | 0.978 |
Table 2: Illustrative Kinetic Model Parameters for Pb(II) Adsorption
| Kinetic Model | Parameters | Value |
| Pseudo-first-order | Rate constant, k₁ (min⁻¹) | 0.045 |
| Calculated qₑ (mg/g) | 120 | |
| Correlation coefficient, R² | 0.965 | |
| Pseudo-second-order | Rate constant, k₂ (g/mg·min) | 0.0005 |
| Calculated qₑ (mg/g) | 152 | |
| Correlation coefficient, R² | 0.998 |
Signaling Pathways and Mechanisms
The primary mechanism of heavy metal adsorption onto this compound is proposed to be a combination of ion exchange and surface complexation. Cationic heavy metals (M²⁺) in solution can exchange with the sodium ions (Na⁺) present in the adsorbent structure. Additionally, the hydroxyl and carbonate groups can form surface complexes with the metal ions.
Conclusion
This compound presents a promising, yet under-investigated, candidate for the removal of heavy metals from contaminated water. Its established safety profile, simple synthesis, and the presence of functional groups conducive to metal binding warrant further research to quantify its adsorption performance for various heavy metals. The protocols and illustrative data presented here provide a framework for researchers to systematically evaluate this potential and contribute to the development of novel, cost-effective water treatment technologies. Future studies should focus on obtaining empirical data for adsorption capacities, kinetics, and the influence of various environmental parameters to fully assess its practical applicability.
Application Notes and Protocols for Dihydroxyaluminum Sodium Carbonate in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Dihydroxyaluminum Sodium Carbonate (DASC) in the development of controlled-release oral drug delivery systems, particularly gastroretentive floating tablets. While direct studies on DASC for this specific application are limited, its inherent properties as a carbonate-containing compound suggest a strong potential for its use as a gas-generating agent to achieve buoyancy.
The following sections detail the underlying principles, potential formulation strategies, experimental protocols adapted from similar systems, and expected characterization parameters.
Principle of Operation: Gastroretentive Floating Drug Delivery Systems (GRDDS)
Gastroretentive drug delivery systems are designed to prolong the residence time of a dosage form in the stomach, thereby enabling controlled and site-specific drug release. One of the most common approaches to achieve gastric retention is to create a dosage form with a density lower than that of the gastric fluids (approximately 1.004 g/cm³), allowing it to float on the stomach contents.
Effervescent floating systems incorporate a gas-generating agent that reacts with the acidic environment of the stomach (pH 1.2) to produce carbon dioxide. This gas is then entrapped within a swellable polymer matrix, reducing the overall density of the tablet and causing it to float.[1][2][3]
This compound, with its chemical formula NaAl(OH)₂CO₃, contains a carbonate group that can react with hydrochloric acid in the stomach to generate carbon dioxide, making it a promising candidate for such systems.
Reaction in Gastric Fluid: NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂ (gas)
This generated CO₂ can be trapped within a hydrophilic polymer matrix, leading to buoyancy.
Potential Applications and Advantages
The use of this compound in controlled-release floating tablets offers several potential advantages:
-
Sustained Drug Release: By remaining in the stomach for an extended period, the dosage form can release the drug in a controlled manner, maintaining therapeutic concentrations over a longer duration and reducing dosing frequency.
-
Improved Bioavailability: For drugs with a narrow absorption window in the upper gastrointestinal tract, prolonging their residence time in the stomach can significantly enhance their absorption and overall bioavailability.[4][5]
-
Local Action in the Stomach: For drugs intended for local action in the stomach, such as those for treating Helicobacter pylori infections or peptic ulcers, a gastroretentive system can increase the drug concentration at the site of action.[6]
-
Dual Functionality: DASC can act as both a gas-generating agent and an antacid, which could be beneficial in formulations where gastric acid neutralization is also desired.
Key Formulation Components
A typical controlled-release floating tablet formulation incorporating this compound would include:
-
Active Pharmaceutical Ingredient (API): The drug intended for controlled release.
-
This compound (DASC): The gas-generating agent.
-
Hydrophilic Polymer(s): To form a swellable matrix that entraps the generated gas and controls drug release. Common examples include Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M), Carbopol, and natural gums like xanthan gum and guar gum.[1][7]
-
Filler/Diluent: To adjust the tablet weight and improve compressibility (e.g., microcrystalline cellulose).
-
Binder: To promote granule formation and tablet hardness (e.g., polyvinylpyrrolidone (PVP) K30).[7]
-
Lubricant and Glidant: To ensure smooth tablet manufacturing (e.g., magnesium stearate, talc).[7]
Experimental Protocols
The following are detailed, exemplary protocols for the preparation and evaluation of controlled-release floating tablets. These methods are adapted from established procedures for similar gas-generating agents like sodium bicarbonate and would require optimization for formulations containing this compound.
Protocol 1: Preparation of Floating Tablets by Wet Granulation
This method is suitable for many formulations and can improve the flowability and compressibility of the powder blend.[7]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (DASC)
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Polyvinylpyrrolidone (PVP K30)
-
Isopropyl Alcohol
-
Magnesium Stearate
-
Talc
Procedure:
-
Sieving: Pass the API, DASC, and HPMC K100M through a #60 sieve to ensure particle size uniformity.
-
Dry Mixing: Geometrically blend the sieved powders in a mortar and pestle for 15 minutes to achieve a homogenous mixture.
-
Granulation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol. Add the binder solution dropwise to the powder blend with continuous mixing until a coherent mass is formed.
-
Wet Screening: Pass the wet mass through a #12 sieve to form granules.
-
Drying: Dry the granules in a hot air oven at 60°C for 4 hours or until the desired moisture content is reached.
-
Dry Screening: Pass the dried granules through a #18 sieve to obtain uniform granule size.
-
Lubrication: Add magnesium stearate and talc (previously passed through a #60 sieve) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a single-punch or rotary tablet press with appropriate punches.
Protocol 2: Characterization of Floating Tablets
4.2.1. In-Vitro Buoyancy Studies [7][8]
-
Apparatus: USP Dissolution Apparatus Type II (Paddle).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in the dissolution vessel.
-
Visually observe the tablet.
-
Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to rise to the surface of the dissolution medium.
-
Total Floating Time (TFT): Record the total duration (in hours) for which the tablet remains buoyant.
-
4.2.2. In-Vitro Drug Release Studies [7][9]
-
Apparatus: USP Dissolution Apparatus Type II (Paddle).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the drug concentration in the filtered samples using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation: Expected Performance of DASC-based Floating Tablets
The following tables present hypothetical but realistic quantitative data for a series of formulations (F1-F4) to illustrate the expected impact of varying the concentrations of DASC and the matrix-forming polymer (HPMC K100M).
Table 1: Formulation Composition of Hypothetical Floating Tablets
| Ingredient (mg/tablet) | F1 | F2 | F3 | F4 |
| Model Drug | 100 | 100 | 100 | 100 |
| DASC | 50 | 75 | 50 | 75 |
| HPMC K100M | 150 | 150 | 200 | 200 |
| Microcrystalline Cellulose | 90 | 65 | 40 | 15 |
| PVP K30 | 5 | 5 | 5 | 5 |
| Magnesium Stearate | 3 | 3 | 3 | 3 |
| Talc | 2 | 2 | 2 | 2 |
| Total Weight | 400 | 400 | 400 | 400 |
Table 2: Evaluation of Physical Properties and Buoyancy
| Formulation | Hardness ( kg/cm ²) | Friability (%) | Floating Lag Time (sec) | Total Floating Time (hr) |
| F1 | 5.2 ± 0.3 | < 1 | 120 ± 10 | > 12 |
| F2 | 5.4 ± 0.2 | < 1 | 90 ± 8 | > 12 |
| F3 | 5.5 ± 0.4 | < 1 | 150 ± 12 | > 12 |
| F4 | 5.6 ± 0.3 | < 1 | 110 ± 9 | > 12 |
-
Interpretation: Increasing the concentration of DASC (F1 vs. F2; F3 vs. F4) is expected to decrease the floating lag time due to faster and more abundant CO₂ generation. Increasing the concentration of HPMC (F1 vs. F3; F2 vs. F4) may slightly increase the floating lag time as the denser polymer matrix requires more gas to become buoyant.
Table 3: In-Vitro Cumulative Drug Release (%)
| Time (hr) | F1 | F2 | F3 | F4 |
| 1 | 20.5 | 22.1 | 15.3 | 16.8 |
| 2 | 35.2 | 37.8 | 28.4 | 30.1 |
| 4 | 58.9 | 61.5 | 49.7 | 52.3 |
| 6 | 75.4 | 78.9 | 68.2 | 71.5 |
| 8 | 88.1 | 92.3 | 80.6 | 84.2 |
| 10 | 95.6 | 98.7 | 90.1 | 94.5 |
| 12 | 99.2 | - | 96.8 | 99.1 |
-
Interpretation: Increasing the concentration of the matrix-forming polymer, HPMC, is expected to retard the drug release rate due to the formation of a more viscous and tortuous gel layer. The concentration of DASC is generally not expected to have a significant direct impact on the drug release rate.[10]
Signaling Pathways and Logical Relationships
The fundamental principle of effervescent floating systems involves a series of cause-and-effect relationships that can be visualized.
Conclusion
This compound presents a viable and promising excipient for the development of controlled-release gastroretentive drug delivery systems. Its ability to act as a gas-generating agent, coupled with its antacid properties, makes it a unique candidate for such formulations. The provided protocols and expected data serve as a foundational guide for researchers and formulation scientists to explore and optimize the use of DASC in creating innovative and effective oral drug delivery platforms. Further experimental validation is necessary to fully characterize its performance and establish its role in this advanced application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpba.info [ijpba.info]
- 5. ijnrd.org [ijnrd.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Design and In-vitro Evaluation of Sustained Release Floating Tablets of Metformin HCl Based on Effervescence and Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydroxyaluminum Sodium Carbonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroxyaluminum sodium carbonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of this compound synthesis.
1. Why is the yield of my this compound synthesis lower than expected upon scale-up?
Low yield upon scaling up can be attributed to several factors that become more pronounced in larger reaction volumes. Common causes include:
-
Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging.[1] This can lead to localized areas of high or low reactant concentration, resulting in the formation of side products or incomplete reaction.
-
Poor pH Control: Maintaining a consistent pH throughout a large volume can be difficult. Deviations from the optimal pH range of 7.2 to 10.5 can lead to the formation of aluminum hydroxide (Al(OH)₃) as a byproduct, thus reducing the yield of the desired product.[1][2]
-
Suboptimal Temperature Regulation: Large reaction masses can develop thermal gradients, with some parts of the reactor being hotter or cooler than others.[1] This can affect reaction kinetics and solubility, leading to incomplete precipitation or the formation of impurities.
-
Insufficient Excess of Sodium Carbonate: A significant stoichiometric excess of sodium carbonate is often necessary to drive the reaction to completion and minimize the formation of aluminum hydroxide.[1][3] What works at a lab scale may be insufficient at a larger scale.
Troubleshooting Steps:
-
Optimize Agitation: Increase the stirring speed or use a more efficient impeller design to improve mixing. For large vessels, consider multiple impellers at different heights.
-
Implement Robust pH Monitoring and Control: Use multiple pH probes to monitor different locations within the reactor. Employ a controlled dosing system for the addition of reactants and pH-adjusting agents.
-
Ensure Uniform Heating/Cooling: Utilize a jacketed reactor with good heat transfer capabilities. Monitor the temperature at multiple points within the reaction mixture.
-
Re-evaluate Reactant Stoichiometry: Experiment with increasing the molar excess of sodium carbonate to ensure the complete conversion of the aluminum salt.
2. The final product shows poor acid-neutralizing capacity. What could be the cause?
The acid-neutralizing capacity is a critical quality attribute for this compound. A low value often indicates the presence of impurities or an incorrect chemical structure.
-
Presence of Aluminum Hydroxide: If the pH of the reaction mixture drops below the optimal range, aluminum hydroxide may precipitate. This impurity has a lower acid-neutralizing capacity compared to this compound.
-
Incorrect Crystalline Form: The synthesis conditions, particularly temperature and precipitation rate, can influence the crystalline structure of the final product, which in turn can affect its reactivity.
-
Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials may be present in the final product, leading to a lower overall acid-neutralizing capacity.
Troubleshooting Steps:
-
Verify pH Control: Ensure that the pH was maintained consistently within the 7.2 to 10.5 range throughout the synthesis.
-
Analyze for Impurities: Use techniques like X-ray diffraction (XRD) to identify the presence of aluminum hydroxide or other crystalline impurities.
-
Review Reaction Time and Temperature: Ensure that the reaction was allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete conversion.
3. How can I effectively remove the sodium chloride byproduct from the final product?
Efficient removal of sodium chloride is a significant challenge in scaling up this synthesis, as it can constitute a large portion of the initial solid product.[2]
-
Washing: The most common method for removing sodium chloride is washing the filter cake with deionized water. Counter-current washing is a particularly effective technique for minimizing water usage while achieving low residual salt levels.[2]
-
Control of Precipitation: In some patented processes, the reaction conditions are manipulated to precipitate the sodium salt byproduct separately from the this compound, simplifying the separation process.[3]
Troubleshooting Steps:
-
Optimize Washing Procedure: Experiment with the volume of wash water, the number of washes, and the temperature of the wash water to improve the efficiency of salt removal.
-
Consider Reslurrying: Reslurrying the filter cake in deionized water and then re-filtering can be more effective than simply washing the cake on the filter.
-
Monitor Chloride Content: Use analytical methods, such as titration with silver nitrate or ion chromatography, to monitor the chloride content of the product after each washing step to determine the effectiveness of the process.
4. The particle size of the product is inconsistent between batches. How can this be controlled?
Particle size is influenced by the nucleation and growth rates during precipitation, which are sensitive to several process parameters.
-
Rate of Reactant Addition: A rapid addition of reactants can lead to a high degree of supersaturation, resulting in rapid nucleation and the formation of small particles. A slower addition rate can favor crystal growth, leading to larger particles.
-
Mixing Intensity: The level of agitation affects the distribution of reactants and the rate of mass transfer, which in turn influences nucleation and growth.
-
Temperature: Temperature affects the solubility of the product and the kinetics of the precipitation process.
Troubleshooting Steps:
-
Control Reactant Addition Rate: Use a calibrated pump to add the reactants at a consistent and controlled rate.
-
Standardize Agitation: Ensure that the same stirrer speed and impeller configuration are used for each batch.
-
Maintain Consistent Temperature: Tightly control the temperature of the reaction mixture throughout the precipitation process.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and quality control of this compound.
Table 1: Key Synthesis Parameters
| Parameter | Recommended Range/Value | Reference |
| pH | 7.2 - 10.5 | [2][3] |
| Temperature | 40 - 80 °C (especially around 60 °C) | [3] |
| Sodium Carbonate to Aluminum Salt (weight ratio) | At least 10:1, preferably 15:1 | [3] |
| Yield (at 500L batch size) | 89% | [2] |
| Residual NaCl after washing | < 0.1% | [2] |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Assay | 98.3% - 107.9% (on dried basis) | [4] |
| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value | [5][6] |
| pH (1 in 25 suspension) | 9.9 - 10.2 | [4][6] |
| Loss on Drying | Not more than 14.5% | [5][6] |
| Mercury | Not more than 1 ppm | [4][6] |
| Isopropyl Alcohol | Not more than 1.0% | [5][6] |
| Sodium Content | 15.2% - 16.8% | [6] |
Experimental Protocols
1. Synthesis of this compound (Reaction of Aluminum Chloride with Sodium Carbonate)
This protocol is based on principles described in the literature.[2][3]
Materials:
-
Aluminum chloride (AlCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium carbonate. The concentration should be calculated to achieve a weight ratio of at least 10 parts sodium carbonate to 1 part aluminum chloride.
-
In a separate vessel, prepare an aqueous solution of aluminum chloride.
-
Transfer the sodium carbonate solution to a jacketed reactor equipped with a mechanical stirrer and a pH probe.
-
Begin stirring the sodium carbonate solution and adjust the temperature to approximately 60 °C.
-
Slowly add the aluminum chloride solution to the reactor.
-
Monitor the pH of the reaction mixture continuously. Maintain the pH between 10.2 and 10.5 by the controlled addition of a sodium hydroxide solution.
-
After the addition of aluminum chloride is complete, continue stirring the mixture at 60 °C for 2-3 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitated this compound.
-
Wash the filter cake with deionized water until the chloride content of the filtrate is negligible.
-
Dry the product at 130 °C to a constant weight.
2. Quality Control: Assay by EDTA Titration
This protocol is adapted from official pharmacopeia methods.[4]
Materials:
-
This compound (sample)
-
Sulfuric acid (2 N)
-
Edetate disodium (EDTA) (0.1 M, standardized)
-
Acetic acid-ammonium acetate buffer TS
-
Acetone
-
Dithizone TS
-
Zinc sulfate (0.05 M, standardized)
-
Ammonium hydroxide
Procedure:
-
Accurately weigh approximately 300 mg of undried this compound and transfer it to a 250 mL beaker.
-
Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80 °C for 5 minutes.
-
Boil the solution for 1 minute.
-
Add 30.0 mL of 0.1 M EDTA and boil for another minute.
-
Cool the solution to room temperature.
-
Add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.
-
Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.
-
Titrate with 0.05 M zinc sulfate VS, maintaining the pH at 4.5 by adding ammonium hydroxide as needed, until the color changes to an orange-pink.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 M EDTA is equivalent to 14.40 mg of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
Byproduct formation and removal in Dihydroxyaluminum sodium carbonate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroxyaluminum Sodium Carbonate (DASC). The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (DASC)?
A1: There are two primary synthesis routes for DASC:
-
Reaction of an ionic aluminum salt with excess sodium carbonate: This method involves reacting an aluminum salt, such as aluminum chloride, with a significant excess of sodium carbonate in an aqueous solution. The pH is typically maintained between 7.2 and 10.5.[1][2]
-
Carbonation of a sodium aluminate solution: This process involves introducing carbon dioxide into a sodium aluminate solution under controlled temperature and pH conditions to precipitate DASC.[3][4]
Q2: What are the most common byproducts in DASC production?
A2: The most common byproducts depend on the synthesis method:
-
From ionic aluminum salts: The primary byproduct is a sodium salt corresponding to the anion of the aluminum salt used (e.g., sodium chloride if aluminum chloride is the reactant).[1][3] Aluminum hydroxide (Al(OH)₃) can also form if the pH is not carefully controlled.[3]
-
From sodium aluminate carbonation: The main potential byproduct is aluminum hydroxide (in its various forms like gibbsite or bayerite), especially if the reaction temperature and carbonation rate are not optimized.[3][4]
Q3: What are other potential impurities that I should be aware of?
A3: Besides the main byproducts, other impurities can be present, including:
-
Isopropyl alcohol: This can be a residual solvent if aluminum isopropylate is used as a starting material.[5][6]
-
Heavy metals: Mercury is a potential impurity that is tested for according to USP monographs.[2][6]
-
Organic volatile impurities: These can originate from various sources in the manufacturing process.[5]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incorrect pH | For the ionic aluminum salt method, ensure the pH is maintained between 7.2 and 10.5.[1] For the sodium aluminate carbonation method, the pH should be kept below 9.8.[4] |
| Suboptimal Temperature | For the ionic aluminum salt method, a reaction temperature of around 60°C is often preferred.[1] For the carbonation method, a temperature range of 20-35°C is recommended to avoid the formation of aluminum hydroxide gel.[4] |
| Insufficient Sodium Carbonate | When using an ionic aluminum salt, a significant excess of sodium carbonate (at least ten times the weight of the aluminum salt) is recommended to drive the reaction to completion.[1] |
| Poor Mixing | Ensure adequate agitation (200-400 rpm) to maintain a homogeneous reaction mixture.[3] |
Problem 2: High levels of sodium salt (e.g., NaCl) contamination in the final product.
| Possible Cause | Suggested Solution |
| Inefficient Byproduct Precipitation | Using a substantial excess of sodium carbonate can help precipitate the sodium salt byproduct, facilitating its removal.[1] |
| Inadequate Washing | The precipitated DASC should be thoroughly washed to remove co-precipitated sodium salts. Countercurrent washing with deionized water is an effective method.[3] |
Problem 3: Presence of aluminum hydroxide in the final product.
| Possible Cause | Suggested Solution |
| Incorrect pH Control | Maintaining a pH in the optimal range of 8.5-9.0 has been shown to significantly reduce the formation of aluminum hydroxide.[3] |
| High Reaction Temperature | Elevated temperatures can promote the formation of aluminum hydroxide.[3] Adhere to the recommended temperature ranges for your chosen synthesis method. |
| Incorrect Carbonation Rate (for sodium aluminate method) | A slow and controlled carbonation rate can prevent the formation of aluminum hydroxide gel.[3] |
Byproduct Formation Data
The following table summarizes the influence of key reaction parameters on byproduct formation based on available literature.
| Parameter | Condition | Primary Byproduct(s) | Effect on Byproduct Formation |
| pH | Below optimal range | Unreacted starting materials | Incomplete reaction leads to lower yield. |
| Optimal range (8.5-9.0) | Sodium Salt (e.g., NaCl) | Minimizes aluminum hydroxide formation.[3] | |
| Above optimal range | Aluminum Hydroxide | Increased formation of Al(OH)₃. | |
| Temperature | Low (e.g., < 20°C for carbonation) | Aluminum Hydroxide (Gibbsite) | Can lead to the formation of intermediate aluminum hydroxide phases.[3] |
| Optimal range (e.g., 60°C for salt method) | Sodium Salt (e.g., NaCl) | Promotes the desired reaction and facilitates byproduct precipitation.[1] | |
| High (e.g., > 40°C for salt method) | Aluminum Hydroxide | Accelerates the formation of Al(OH)₃.[3] | |
| Reactant Ratio | Stoichiometric Na₂CO₃ | Unreacted Aluminum Salt, Aluminum Hydroxide | Incomplete reaction and potential for Al(OH)₃ formation. |
| (Salt Method) | Excess Na₂CO₃ (>10x by weight) | Sodium Salt (e.g., NaCl) | Promotes complete reaction and precipitation of the sodium salt byproduct.[1] |
| Carbonation Rate | Fast | Aluminum Hydroxide Gel | Can lead to the formation of undesirable gelatinous precipitates.[3] |
| (Carbonation Method) | Slow | Minimal Byproducts | Allows for the controlled precipitation of DASC.[3] |
Experimental Protocols
Protocol 1: Synthesis of DASC via the Ionic Aluminum Salt Method
-
Reaction Setup: In a stirred reactor, prepare an aqueous solution of sodium carbonate. The concentration should be high enough to maintain a significant excess (at least 10 times by weight) relative to the aluminum salt to be added.
-
Reactant Addition: While stirring, slowly add an aqueous solution of an ionic aluminum salt (e.g., aluminum chloride).
-
pH Control: Continuously monitor the pH of the reaction mixture and maintain it within the range of 7.2 to 10.5 by adding a solution of sodium hydroxide as needed.[1]
-
Temperature Control: Maintain the reaction temperature at approximately 60°C.[1]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 2-3 hours) to ensure complete precipitation of DASC and the sodium salt byproduct.[1]
-
Filtration: Separate the solid precipitate from the mother liquor by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove the soluble sodium salt byproduct.
-
Drying: Dry the purified DASC product.
Protocol 2: Synthesis of DASC via the Sodium Aluminate Carbonation Method
-
Initial Charge: Add water to a stirred reactor and saturate it with carbon dioxide at a temperature between 20 and 35°C.[4]
-
Reactant Addition: Continuously add an aqueous sodium aluminate solution with a Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1 to the carbonated water.[4]
-
pH and Temperature Control: Maintain the reaction temperature between 20 and 35°C and the pH of the suspension below 9.8 (preferably between 8.8 and 9.8) by controlling the addition rate of the sodium aluminate solution and the continuous introduction of carbon dioxide.[4]
-
Final pH Adjustment: After the addition of the sodium aluminate solution is complete, continue to introduce carbon dioxide until the pH of the suspension is adjusted to 7.0-7.5.[4]
-
Separation and Drying: Separate the precipitated DASC from the suspension by filtration and dry the product at an elevated temperature.[4]
Protocol 3: Quantification of Isopropyl Alcohol Impurity (USP Method)
This protocol is a summary of the method described in the USP monograph.[5][6]
-
Sample Preparation: Place 1.0 g of the DASC sample into a headspace vial and add 10.0 mL of a sodium chloride solution. Seal the vial.
-
Incubation: Heat the vial in a water bath at 70°C for 1 hour.
-
Gas Chromatography (GC) Analysis:
-
System: Use a gas chromatograph equipped with a flame-ionization detector.
-
Injection: Inject a known volume of the headspace gas from the sample vial into the GC.
-
Quantification: Compare the peak area of isopropyl alcohol from the sample to the peak areas of a series of standard solutions with known concentrations of isopropyl alcohol to determine the amount of impurity present.
-
Visualizations
Caption: Byproduct formation pathway in DASC synthesis from an ionic aluminum salt.
Caption: Troubleshooting workflow for DASC synthesis and purification.
References
- 1. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 2. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. Buy this compound | 12011-77-7 [smolecule.com]
- 4. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
Technical Support Center: Dihydroxyaluminum Sodium Carbonate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of dihydroxyaluminum sodium carbonate (DASC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH range for precipitating this compound?
A1: The optimal pH for precipitating this compound depends on the synthesis method employed.
-
From an ionic aluminum salt and sodium carbonate: The recommended pH range is between 7.2 and 10.5.[1] Maintaining the pH within this range is crucial for the formation of the desired product.
-
By carbonation of a sodium aluminate solution: During the precipitation phase, the pH should be maintained below 9.8, ideally between 8.8 and 9.8. After the initial precipitation, the pH is typically adjusted to a final value between 7.0 and 7.5.[2]
Q2: My precipitate is difficult to filter and appears gelatinous. What could be the cause?
A2: A gelatinous precipitate with poor filtration characteristics can be caused by several factors:
-
Incorrect pH: Operating outside the optimal pH range can lead to the formation of amorphous aluminum hydroxide, which is gelatinous in nature.
-
Low Temperature: Precipitating at temperatures below the recommended range can slow down the reaction kinetics and favor the formation of a less crystalline, more gelatinous product.
-
Insufficient Aging: Allowing the precipitate to age in the mother liquor, often with gentle stirring, can help in the crystallization process and improve filterability.
Q3: I am observing batch-to-batch inconsistency in my DASC precipitation. What are the likely variables to investigate?
A3: Batch-to-batch inconsistency is a common challenge. Key parameters to control tightly are:
-
Precise pH Control: Even small fluctuations in pH during precipitation can affect the particle size, crystallinity, and purity of the final product.[3]
-
Temperature Regulation: Ensure consistent temperature control throughout the reaction, as it influences reaction rates and solubility.
-
Reagent Addition Rate: The rate at which reactants are added can impact local supersaturation and, consequently, nucleation and crystal growth. A slower, controlled addition rate is generally preferred.
-
Mixing Efficiency: Inadequate or inconsistent mixing can lead to localized pH and concentration gradients, resulting in a non-uniform product.
Q4: My final product contains impurities. How can I improve the purity of my this compound?
A4: Impurities in the final product can often be attributed to the co-precipitation of undesired species.
-
Dawsonite Formation: The formation of crystalline sodium aluminum hydroxycarbonate (dawsonite) can occur as an impurity, particularly in the pH range of 7.5 to 9.5 when using the aluminum salt and sodium carbonate method.[3] Careful control of pH and reagent stoichiometry is necessary to minimize its formation.
-
Washing Procedure: A thorough washing of the precipitate is crucial to remove soluble by-products, such as sodium chloride, which may be formed during the reaction. Using deionized water for washing is recommended.
Q5: How does the precipitation pH affect the particle size of the this compound?
A5: The precipitation pH has a direct impact on the particle size of the resulting DASC. Generally, the particle size of the precipitate decreases as the pH of the precipitation is increased from 6 to 10.[3] Therefore, by carefully controlling the pH, you can influence the particle size distribution of your product to meet specific requirements.
Data Presentation
Table 1: Key Parameters for this compound Precipitation
| Parameter | Method 1: Aluminum Salt + Sodium Carbonate | Method 2: Carbonation of Sodium Aluminate |
| Optimal pH Range | 7.2 - 10.5[1] | Precipitation: < 9.8 (preferably 8.8 - 9.8) Final: 7.0 - 7.5[2] |
| Temperature | Typically ambient to slightly elevated | 20 - 35 °C[2] |
| Key Reagents | Ionic aluminum salt (e.g., aluminum chloride), Sodium carbonate, Sodium hydroxide (for pH adjustment) | Sodium aluminate, Carbon dioxide |
| Potential Impurity | Sodium aluminum hydroxycarbonate (Dawsonite)[3] | Unreacted sodium aluminate, other aluminum hydroxide phases |
Experimental Protocols
Method 1: Precipitation from an Ionic Aluminum Salt and Sodium Carbonate
This protocol describes the synthesis of this compound by reacting an ionic aluminum salt with a stoichiometric excess of sodium carbonate.
-
Preparation of Solutions:
-
Prepare a solution of an ionic aluminum salt (e.g., aluminum chloride) of a known concentration in deionized water.
-
Prepare a separate, concentrated solution of sodium carbonate in deionized water. A significant stoichiometric excess is recommended.[1]
-
-
Reaction Setup:
-
Place the aluminum salt solution in a reaction vessel equipped with a mechanical stirrer and a pH probe.
-
Begin stirring the aluminum salt solution.
-
-
Precipitation:
-
Slowly add the sodium carbonate solution to the stirred aluminum salt solution.
-
Continuously monitor the pH of the reaction mixture.
-
Use a solution of sodium hydroxide to adjust and maintain the pH within the range of 7.2 to 10.5.[1]
-
-
Aging the Precipitate:
-
Once the addition of sodium carbonate is complete and the desired pH is stable, continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow the precipitate to age and crystallize.
-
-
Isolation and Washing:
-
Separate the precipitate from the mother liquor by filtration (e.g., using a Buchner funnel).
-
Wash the filter cake thoroughly with deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the washed precipitate in an oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Method 2: Precipitation by Carbonation of Sodium Aluminate Solution
This protocol outlines the synthesis of this compound through the carbonation of a sodium aluminate solution.
-
Preparation of Sodium Aluminate Solution:
-
Prepare a sodium aluminate solution with a specific Na₂O/Al₂O₃ molar ratio in deionized water.
-
-
Reaction Setup:
-
Place the sodium aluminate solution in a reaction vessel equipped with a gas dispersion tube, a mechanical stirrer, a pH probe, and a temperature controller.
-
Maintain the temperature of the solution between 20 and 35 °C.[2]
-
-
Carbonation and Precipitation:
-
Begin stirring the sodium aluminate solution.
-
Introduce a stream of carbon dioxide gas into the solution through the gas dispersion tube.
-
Monitor the pH of the suspension continuously. The pH should be maintained below 9.8, and preferably between 8.8 and 9.8, during the precipitation process.[2]
-
-
Final pH Adjustment:
-
After the initial precipitation, continue the introduction of carbon dioxide until the pH of the suspension reaches a final value between 7.0 and 7.5.[2]
-
-
Isolation and Washing:
-
Isolate the precipitated this compound by filtration.
-
Wash the precipitate with deionized water to remove any unreacted reagents or by-products.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature to a constant weight.
-
Visualizations
Caption: Workflow for DASC precipitation from an aluminum salt.
Caption: Workflow for DASC precipitation by carbonation.
References
- 1. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 2. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. Properties of carbonate-containing aluminum hydroxide produced by precipitation at constant pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling particle size during Dihydroxyaluminum sodium carbonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling particle size during the synthesis of Dihydroxyaluminum Sodium Carbonate (DASC).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: Two primary synthesis routes are commonly employed. The first involves the reaction of an ionic aluminum salt (like aluminum chloride) with a stoichiometric excess of sodium carbonate in an aqueous solution containing sodium hydroxide.[1] The second method utilizes the reaction of an aqueous sodium aluminate solution with carbon dioxide.[2] Both methods rely on controlled precipitation to form the desired DASC particles.
Q2: Which synthesis parameters are most critical for controlling particle size?
A2: The particle size of DASC is highly sensitive to several experimental conditions. The most influential parameters include:
-
pH of the reaction medium: Directly impacts the hydrolysis and condensation rates of aluminum species.
-
Reaction Temperature: Affects nucleation and crystal growth kinetics.
-
Reactant Concentrations: The molar ratios of aluminum precursors to carbonate sources influence supersaturation levels.
-
Mixing Speed (Agitation): Ensures homogeneity and can prevent localized high concentrations, which can lead to larger, aggregated particles.
-
Presence of Additives/Surfactants: Can be used to modify the surface of growing particles, preventing aggregation and controlling final size.
Q3: How does pH influence the particle size of DASC?
A3: The pH of the precipitation environment is a dominant factor in determining particle size. Generally, for related aluminum compounds, higher pH values tend to promote the formation of smaller particles, while more acidic conditions can lead to larger particles.[3] For DASC synthesis via the aluminum salt route, a pH range of 7.2 to 10.5 is typically recommended.[1] In the sodium aluminate method, maintaining the pH below 9.8 is crucial.[2]
Q4: What is the role of temperature in controlling particle size?
A4: Temperature influences the kinetics of both the nucleation of new particles and the growth of existing ones. A preferred temperature range for the reaction of an aluminum salt with sodium carbonate is between 40°C and 80°C, with 60°C being a common operating temperature.[1] For the reaction involving sodium aluminate and carbon dioxide, a lower temperature range of 20°C to 35°C is recommended.[2] Consistent temperature control is vital for achieving a narrow particle size distribution.
Q5: Can surfactants or other additives be used to control DASC particle size?
A5: Yes, while specific data for DASC is limited, the use of surfactants and additives is a common strategy for controlling particle size in the synthesis of related materials like aluminum and calcium carbonates.[4][5] Surfactants can adsorb to the surface of newly formed particles, preventing aggregation and thereby limiting their final size. The choice of surfactant (anionic, cationic, or non-ionic) and its concentration are critical parameters to optimize for a given synthesis protocol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Large and Inconsistent Particle Size | Inadequate pH Control: Fluctuations in pH during precipitation can lead to a broad particle size distribution. | - Implement real-time pH monitoring and automated titration to maintain a constant pH. - For the aluminum salt method, ensure the pH remains within the 7.2 to 10.5 range.[1] |
| Incorrect Reactant Concentration: High concentrations can cause rapid, uncontrolled nucleation and growth. | - Optimize the molar ratio of the aluminum source to the carbonate source. - Consider using more dilute solutions to slow down the precipitation rate. | |
| Inefficient Mixing: Poor mixing can create localized areas of high supersaturation, leading to the formation of large aggregates. | - Employ vigorous and consistent stirring throughout the reaction. - Optimize the impeller design and position for the reactor geometry. | |
| Particle Agglomeration | Inappropriate Temperature: Temperature affects the stability of the forming particles. | - Maintain a constant and optimized temperature throughout the synthesis. A recommended range is 40°C to 80°C for the aluminum salt method.[1] |
| Absence of a Stabilizing Agent: Without a surfactant or stabilizing agent, newly formed nanoparticles can easily aggregate. | - Introduce a suitable surfactant (e.g., Sodium Dodecylbenzene Sulfonate) into the reaction mixture.[6] - Experiment with different surfactant concentrations to find the optimal level for stabilization. | |
| Undesired Particle Morphology | Incorrect pH Range: The crystal structure and shape of the particles are often pH-dependent. | - Carefully control the pH to target the desired morphology. For related aluminum compounds, different pH values can lead to different crystalline forms.[7] |
| Aging Time: The duration the precipitate is left in the mother liquor can influence its final morphology and size. | - Systematically vary the aging time post-precipitation to determine its effect on particle characteristics. |
Quantitative Data on Particle Size Control (Illustrative Examples from Related Aluminum Compounds)
Table 1: Effect of Surfactant Concentration on Aluminum Nanoparticle Size
| Surfactant (SDS) Concentration (M) | Average Particle Size (nm) |
| 0 (Pure Water) | 37 |
| 0.004 | 24 |
| 0.02 | 28 |
| 0.1 | 35 |
Source: Adapted from a study on aluminum nanoparticles synthesized by DC arc discharge in water with Sodium Dodecyl Sulfate (SDS) as a surfactant.[4]
Table 2: Effect of Aluminum Salt Precursor and Calcination Temperature on Alumina Nanoparticle Size
| Aluminum Salt Precursor | Calcination Temperature (°C) | Average Particle Size (nm) |
| Aluminum Nitrate | 700 | 49 ± 25 |
| Aluminum Chloride | 700 | 36 ± 14 |
Source: Adapted from a study on the green synthesis of alumina nanoparticles.[8]
Experimental Protocols
Protocol 1: Synthesis from an Ionic Aluminum Salt
This protocol is based on the method described in patent US4438085A.[1]
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of an ionic aluminum salt (e.g., aluminum chloride).
-
Prepare a separate aqueous solution of sodium carbonate with a concentration at least ten times by weight that of the aluminum salt.
-
Prepare a sodium hydroxide solution for pH adjustment.
-
-
Reaction Setup:
-
Use a temperature-controlled reaction vessel equipped with a mechanical stirrer and a pH probe.
-
-
Precipitation:
-
Heat the sodium carbonate solution to the desired reaction temperature (e.g., 60°C).
-
Slowly add the aluminum salt solution to the sodium carbonate solution while maintaining vigorous stirring.
-
Continuously monitor the pH and add the sodium hydroxide solution as needed to maintain the pH within the desired range (e.g., 7.2 to 10.5).
-
-
Aging:
-
Continue stirring the suspension at the reaction temperature for a set period (e.g., 2-3 hours) to allow for particle aging.
-
-
Isolation and Washing:
-
Separate the precipitated DASC from the solution by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts.
-
-
Drying:
-
Dry the final product in an oven at an appropriate temperature.
-
Protocol 2: Synthesis from Sodium Aluminate
This protocol is based on the method described in patent EP0090946B1.[2]
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sodium aluminate with a Na₂O/Al₂O₃ molar ratio of 1:1 to 1.25:1.
-
-
Reaction Setup:
-
Use a stirred tank reactor equipped with a gassing device for carbon dioxide introduction and a pH probe.
-
-
Precipitation:
-
Saturate a volume of water with carbon dioxide at room temperature (20-35°C).
-
Continuously add the sodium aluminate solution to the carbonated water while maintaining the reaction temperature and continuing to introduce carbon dioxide.
-
Control the addition rate of the sodium aluminate solution to ensure the pH of the suspension remains below 9.8 (preferably between 8.8 and 9.5).
-
-
pH Adjustment and Isolation:
-
After the addition of the sodium aluminate is complete, adjust the final pH to 7-7.5 by introducing more carbon dioxide.
-
Separate the precipitated DASC from the suspension by filtration.
-
-
Drying:
-
Dry the collected product at an elevated temperature.
-
Visualizations
Caption: Experimental workflow for DASC synthesis from an ionic aluminum salt.
References
- 1. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 2. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Preventing agglomeration of Dihydroxyaluminum sodium carbonate particles
Welcome to the technical support center for Dihydroxyaluminum sodium carbonate (DASC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimentation of DASC particles, with a specific focus on preventing agglomeration.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DASC)?
A1: this compound (CH₂AlNaO₅) is a basic carbonate compound of aluminum and sodium.[1] It is primarily used as an antacid to neutralize stomach acid.[1] It typically presents as an amorphous powder or poorly formed crystals.[1]
Q2: Why is controlling the agglomeration of DASC particles important?
A2: Controlling particle agglomeration is crucial for ensuring product uniformity, consistent reaction rates, and optimal bioavailability in pharmaceutical formulations. For instance, in antacid applications, a well-dispersed suspension with a smaller particle size will have a larger surface area, leading to a faster and more efficient neutralization of gastric acid.
Q3: What are the primary causes of DASC particle agglomeration?
A3: Like many fine powders, DASC particles have a high surface energy and a tendency to agglomerate to minimize this energy. The primary forces driving agglomeration are van der Waals forces and, in some cases, the formation of crystalline bridges between particles. The chemical environment, particularly pH and the presence of electrolytes, can significantly influence these interactions.
Q4: What is the optimal pH for maintaining a stable DASC suspension?
A4: The pH of the suspension is a critical factor. According to the United States Pharmacopeia (USP), a 1 in 25 suspension of this compound should have a pH between 9.9 and 10.2.[2][3] The synthesis of DASC is also typically carried out in a pH range of 7.2 to 10.5 to prevent the solubilization of the compound.[4] Maintaining the pH within this alkaline range is essential for the stability of the particles in suspension.
Troubleshooting Guide: Preventing Agglomeration
This guide provides solutions to common problems encountered during the handling and dispersion of DASC particles.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate and severe particle clumping upon addition to an aqueous medium. | Inadequate Wetting: The powder is not being properly wetted by the liquid, leading to the formation of large, dry clumps. | 1. Pre-wet the powder: Make a paste of the DASC powder with a small amount of the dispersion medium before adding the bulk of the liquid. 2. Use a wetting agent: Consider the addition of a small concentration of a suitable surfactant to the dispersion medium to lower the surface tension. |
| Particles initially disperse but then rapidly settle and form a hard cake (caking). | Strong Interparticle Attractions: The surface charge of the particles is not sufficient to create repulsive forces that overcome the attractive van der Waals forces. This can be exacerbated by the ionic strength of the medium. | 1. Adjust the pH: Ensure the pH of the suspension is within the optimal range of 9.9-10.2 to maintain particle stability.[2][3] 2. Add a stabilizer: Introduce an electrostatic or steric stabilizer. Anionic polymers like polyacrylic acid can adsorb onto the particle surface and provide electrostatic repulsion. 3. Control Ionic Strength: High concentrations of salts can compress the electrical double layer, reducing electrostatic repulsion. If possible, use a medium with lower ionic strength. |
| Sonication deagglomerates the particles, but they re-agglomerate shortly after. | Insufficient Stabilization: The energy from sonication is breaking up agglomerates, but there is no mechanism in place to prevent them from reforming once the sonication is stopped. | 1. Add a stabilizer prior to sonication: Disperse a suitable surfactant or polymer in the medium before adding the DASC powder and sonicating. This will allow the stabilizer to adsorb onto the newly created surfaces and prevent re-agglomeration. 2. Optimize sonication parameters: Excessive sonication can sometimes lead to particle degradation or changes in surface chemistry. Experiment with lower power settings or shorter durations in the presence of a stabilizer. |
| The viscosity of the suspension is too high, even at low concentrations. | Particle Network Formation: Strong interparticle attractions can lead to the formation of a three-dimensional network of particles, entrapping the liquid and increasing viscosity. | 1. Improve Dispersion: Use a more effective dispersion method, such as high-shear mixing or probe sonication, in combination with an appropriate stabilizer to break down the particle network. 2. Select a suitable stabilizer: A well-chosen dispersant can reduce interparticle attractions and, consequently, the viscosity of the suspension. |
Quantitative Data on Relevant Stabilizers
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data for analogous materials like aluminum oxide and calcium carbonate, which can serve as a starting point for selecting and optimizing stabilizers for DASC.
Table 1: Examples of Surfactants for the Dispersion of Aluminum-Containing Particles
| Surfactant Type | Example | Typical Concentration (% w/w) | Comments | Reference |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 1 - 5 | Effective for creating a negative surface charge on particles, leading to electrostatic repulsion. | [5] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 1 - 5 | Can be used to impart a positive surface charge. | |
| Non-ionic | Polyoxyethylene Alkyl Ethers (e.g., Brij series) | 1 - 10 | Provide steric hindrance to prevent particles from approaching each other. Less sensitive to changes in pH and ionic strength. | |
| Zwitterionic | N-alkyl Betaines | 0.5 - 15 | Can be effective over a range of pH values. | [5] |
Table 2: Examples of Polymeric Stabilizers for Inorganic Carbonate Particles
| Polymer Type | Example | Typical Concentration (% w/w) | Mechanism of Stabilization | Reference |
| Anionic Polyelectrolyte | Polyacrylic Acid (PAA) | 0.1 - 2 | Adsorbs onto the particle surface, providing strong electrostatic and steric repulsion. | [6] |
| Anionic Polyelectrolyte | Poly(sodium 4-styrenesulfonate) (PSS) | 0.1 - 1 | Effective in controlling the size and morphology of calcium carbonate particles. | [7] |
| Non-ionic Polymer | Polyvinyl Alcohol (PVA) | 0.25 - 1 | Adsorbs to the particle surface and provides steric stabilization. | [8] |
| Non-ionic Polymer | Polyvinylpyrrolidone (PVP) | 0.5 - 5 | Acts as a capping agent to prevent particle growth and agglomeration. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Suspension
-
Preparation of the Dispersion Medium:
-
Prepare the aqueous dispersion medium (e.g., deionized water).
-
If using a stabilizer, dissolve the chosen surfactant or polymer in the medium at the desired concentration.
-
Adjust the pH of the medium to be within the range of 9.9-10.2 using a suitable buffer or pH adjuster (e.g., dilute NaOH or HCl).
-
-
Dispersion of DASC Powder:
-
Slowly add the pre-weighed DASC powder to the dispersion medium while stirring with a magnetic stirrer.
-
To ensure thorough wetting, consider creating a paste of the DASC powder with a small aliquot of the dispersion medium before adding it to the bulk liquid.
-
-
Deagglomeration (if necessary):
-
For applications requiring a fine, well-dispersed suspension, use a sonication method.
-
Bath Sonication: Place the vessel containing the suspension in an ultrasonic bath for 15-30 minutes.
-
Probe Sonication: Insert an ultrasonic probe into the suspension and sonicate for 2-5 minutes at a moderate power setting. Monitor the temperature to avoid excessive heating.
-
-
Characterization:
-
Visually inspect the suspension for any signs of settling or agglomeration.
-
Measure the particle size distribution using a suitable technique such as laser diffraction or dynamic light scattering.
-
Measure the zeta potential to assess the surface charge and stability of the dispersion.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Instrument Preparation:
-
Ensure the laser diffraction particle size analyzer is clean and properly calibrated according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a dilute, well-dispersed suspension of DASC as described in Protocol 1. The concentration should be optimized to achieve the appropriate obscuration level for the instrument (typically 10-20%).
-
-
Measurement:
-
Add the prepared suspension dropwise to the instrument's dispersion unit (filled with the same dispersion medium) until the target obscuration is reached.
-
Allow the sample to circulate for a few minutes to ensure homogeneity.
-
Perform the measurement, taking an average of at least three readings.
-
-
Data Analysis:
-
Analyze the particle size distribution data, paying attention to parameters such as the mean particle size (e.g., D50), the width of the distribution (span), and the presence of any large agglomerates (e.g., D90).
-
Visualizations
Caption: Mechanisms of DASC particle agglomeration and prevention strategies.
Caption: Experimental workflow for preparing a stable DASC suspension.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 5. US8242181B2 - Aluminum oxide dispersion and method of preparing same - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting Dihydroxyaluminum sodium carbonate titration inaccuracies
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for inaccuracies encountered during the titration of Dihydroxyaluminum Sodium Carbonate. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the official titration method for assaying this compound?
A1: The official method prescribed by the United States Pharmacopeia (USP) is a back-titration (also known as a residual titration).[1][2] In this method, a known excess of a standard acid is added to the sample to dissolve it. The remaining, unreacted acid is then titrated with a standard base.[3][4][5][6][7] This approach is often used when a direct titration is not feasible, for instance, with insoluble substances or when the reaction is slow.[4][5][6]
Q2: My final assay results for this compound are consistently low. What are the potential causes?
A2: Consistently low assay values can stem from several sources:
-
Incomplete Sample Dissolution: If the sample does not fully react with the sulfuric acid, the back-titration will indicate a larger amount of unreacted acid, leading to a falsely low calculation of the analyte. Ensure the heating and boiling steps are followed precisely as per the protocol.[1][2]
-
Incorrect Standardization of Volumetric Solutions: The accuracy of the assay is critically dependent on the precise molarity of the edetate disodium and zinc sulfate solutions. Re-standardize your titrants if you suspect their concentration has changed.[8]
-
Loss of Sample During Handling: Ensure that the sample is quantitatively transferred to the beaker. Any loss of the accurately weighed sample will result in lower assay values.
-
Over-titration: Adding the titrant too quickly, especially near the endpoint, can cause you to overshoot it, resulting in a higher calculated volume of titrant and a lower assay value.[8]
Q3: My assay results are consistently high. What should I investigate?
A3: Consistently high results often point to the following issues:
-
Under-titration: Not reaching the true endpoint will result in a lower volume of titrant being recorded, leading to a falsely high calculation for the amount of this compound. Ensure you are correctly identifying the orange-pink color change of the dithizone indicator.[2]
-
Impurities in the Sample: If the sample contains alkaline impurities that also react with the acid, it will consume more of the added acid, leaving less to be back-titrated. This will lead to an overestimation of the this compound content.
-
Pipetting Errors: Inaccurate pipetting of the edetate disodium solution (adding less than the specified volume) will result in a smaller amount of acid being consumed in the back titration, leading to a higher calculated assay value.[8]
Q4: The color change at the endpoint is unclear or fades quickly. How can I get a sharper endpoint?
A4: A distinct and stable endpoint is crucial for accuracy. Here are some tips:
-
pH Adjustment: The pH of the solution must be maintained at 4.5 during the titration with zinc sulfate. Use a calibrated pH meter and add ammonium hydroxide as needed to keep the pH stable.[1][2]
-
Indicator Quality: Ensure the dithizone indicator solution has not degraded. If it is old or has been stored improperly, it may not provide a sharp color change. Prepare a fresh solution if necessary.
-
Proper Mixing: Continuously swirl the flask during titration to ensure the titrant reacts completely with the analyte.[8][9]
-
Lighting: Perform the titration against a white background to make the color change more apparent.
Q5: What are common sources of error in titration that I should be aware of?
A5: General titration errors can significantly impact your results. Be mindful of the following:
-
Equipment Calibration: Burettes, pipettes, and pH meters must be properly calibrated.[8][10]
-
Reagent Integrity: Use high-purity reagents and store them correctly to prevent changes in concentration, for example, from exposure to atmospheric CO2.[8]
-
Technique: Avoid parallax errors when reading the burette, ensure there are no air bubbles in the burette tip, and add the titrant slowly, especially near the endpoint.[10][11]
-
Environmental Factors: Temperature fluctuations can affect reaction rates and solution volumes.[8][10]
Experimental Protocols
USP Assay Method for this compound
This is a back-titration method.
Reagents and Solutions:
-
0.1 M Edetate Disodium (EDTA) VS
-
0.05 M Zinc Sulfate VS
-
2 N Sulfuric Acid
-
Acetic Acid-Ammonium Acetate Buffer TS
-
Dithizone TS
-
Acetone
-
Ammonium Hydroxide
Procedure:
-
Accurately weigh about 300 mg of undried this compound.[1][2]
-
Transfer the sample to a 250-mL beaker.
-
Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes.[1][2]
-
Boil the solution for 1 minute.
-
Add 30.0 mL of 0.1 M edetate disodium VS and boil for another minute.[1][2]
-
Cool the solution to room temperature.
-
Add 10 mL of acetic acid–ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.[1][2]
-
Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.[2]
-
Titrate with 0.05 M zinc sulfate VS to an orange-pink endpoint, maintaining the pH at 4.5 by adding ammonium hydroxide as needed.[2]
-
Perform a blank determination and make any necessary corrections.
Calculation: Each mL of 0.1 M Edetate disodium titrant is equivalent to 14.40 mg of this compound (NaAl(OH)₂CO₃).[1][2]
Data Presentation
| Parameter | Specification | Reference |
| Assay | 98.3%–107.9% on the dried basis | [1][12] |
| pH | 9.9–10.2 in a 1 in 25 suspension | [12][13] |
| Loss on Drying | Not more than 14.5% | [12][13] |
| Sodium Content | 15.2%–16.8% | [12][13] |
Visualizations
Experimental Workflow Diagram
References
- 1. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. This compound [drugfuture.com]
- 3. youtube.com [youtube.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. alevelh2chemistry.com [alevelh2chemistry.com]
- 6. chemistryattweed.com [chemistryattweed.com]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. titrations.info [titrations.info]
- 12. mubychem.net [mubychem.net]
- 13. pharmacopeia.cn [pharmacopeia.cn]
Technical Support Center: XRF Analysis of Dihydroxyaluminum Sodium Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the X-ray Fluorescence (XRF) analysis of Dihydroxyaluminum sodium carbonate, a common active ingredient in pharmaceutical products. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the XRF analysis of this compound, particularly concerning matrix effects.
Question: Why is the measured aluminum (Al) intensity in my this compound sample lower than expected?
Answer:
This is likely due to absorption matrix effects . The primary X-rays from the source may be absorbed by other elements in the sample matrix before they can excite the aluminum atoms. Additionally, the characteristic X-rays emitted by the aluminum atoms can be absorbed by the matrix on their way to the detector.
Common Causes and Solutions:
-
Particle Size Effects: Larger particles can lead to inconsistent X-ray absorption and emission, causing inaccurate results.[1]
-
Solution: Ensure consistent and fine particle size by grinding the sample to a fine powder (e.g., < 75 µm).[2]
-
-
Presence of Heavier Elements: If your formulation contains heavier elements (e.g., calcium, titanium from excipients like calcium carbonate or titanium dioxide), they can strongly absorb the lower-energy X-rays from aluminum.
-
Solution: Dilute the sample with a light matrix binder (e.g., cellulose) or use a fusion method to create a homogeneous glass bead, which minimizes absorption effects.[3]
-
-
Inhomogeneous Sample: If the active ingredient and excipients are not uniformly mixed, the XRF beam may be focused on an area with a lower concentration of this compound.
-
Solution: Thoroughly homogenize the sample powder before pressing it into a pellet.
-
Question: My aluminum (Al) intensity is unexpectedly high. What could be the cause?
Answer:
This could be an enhancement matrix effect . This occurs when X-rays emitted from other elements in the matrix have sufficient energy to further excite the aluminum atoms, leading to an artificially high signal.
Common Causes and Solutions:
-
Presence of Elements with Higher Energy Emission Lines: Elements with characteristic X-ray emission energies just above the absorption edge of aluminum can cause enhancement.
-
Solution: Utilize matrix correction software that accounts for enhancement effects. These algorithms use fundamental parameters or empirical coefficients to correct the measured intensities.
-
Question: I'm observing poor reproducibility in my measurements. What are the likely sources of this variability?
Answer:
Poor reproducibility in XRF analysis of powders is often linked to sample preparation and presentation.
Common Causes and Solutions:
-
Inconsistent Pellet Preparation: Variations in the pressure used to create pellets can lead to differences in density and surface finish, affecting the X-ray intensity.
-
Solution: Use a hydraulic press with a consistent pressure (e.g., 10 tons) to prepare all sample pellets.[2] Ensure the pellet surface is smooth and free of cracks.
-
-
Sample Heterogeneity: As mentioned before, non-uniform distribution of components within the powder will lead to variable results.
-
Solution: Implement a standardized and thorough homogenization step in your sample preparation protocol.
-
-
Instrument Drift: Over time, the X-ray tube output and detector efficiency can change slightly.
-
Solution: Regularly analyze a stable reference material to monitor and correct for instrument drift.
-
Frequently Asked Questions (FAQs)
What are matrix effects in XRF analysis?
Matrix effects are distortions in the measured X-ray fluorescence signal of an element of interest (the analyte) due to the presence of other elements (the matrix) in the sample.[3] These effects can be broadly categorized as absorption (where the matrix absorbs the primary or fluorescent X-rays, reducing the signal) and enhancement (where the matrix fluorescent X-rays excite the analyte, increasing the signal).[4]
How do common pharmaceutical excipients affect the XRF analysis of this compound?
Common excipients are often composed of light elements like carbon, hydrogen, and oxygen (e.g., starch, lactose, cellulose) and sometimes magnesium (from magnesium stearate).
-
Light Element Excipients (C, H, O): These have low absorption for the higher energy X-rays used to excite aluminum. However, they can contribute to the scattering of the primary X-rays, which can affect the background signal.
-
Magnesium (Mg): As a light element, its effect is generally less pronounced than heavier elements. However, in high concentrations, it can contribute to absorption effects.
-
Heavier Element Excipients (e.g., Ca, Ti): If present, these will have a more significant absorption effect on the aluminum signal.
What is the best sample preparation method for this compound tablets?
For routine analysis, the pressed pellet method is highly effective. This involves grinding the tablet to a fine, homogeneous powder and then pressing it into a solid pellet using a hydraulic press.[5] This method provides a flat and uniform surface for analysis, which is crucial for obtaining reproducible results. For the highest accuracy and to overcome significant matrix effects, the fusion bead method can be used, where the sample is dissolved in a flux (like lithium borate) at high temperature to create a homogeneous glass disk.[3]
What are the optimal instrumental parameters for analyzing aluminum?
Aluminum is a light element, so optimizing instrumental conditions is key for sensitive and accurate measurements.
-
X-ray Tube Voltage and Current: A lower voltage (e.g., 15-30 kV) is generally optimal for exciting light elements like aluminum.[6][7] The current can be increased to improve the signal intensity.
-
Atmosphere: The low-energy X-rays from aluminum are easily absorbed by air. Therefore, analysis should be performed under a vacuum or in a helium atmosphere to increase the signal reaching the detector.[6]
-
X-ray Tube Target: A rhodium (Rh) target is commonly used for the analysis of aluminum.
-
Detector: A high-resolution detector, such as a Silicon Drift Detector (SDD), is recommended for resolving the aluminum peak from the background and potential peak overlaps.
Data Presentation
Table 1: Potential Impact of Common Excipients on Aluminum (Al) Kα Intensity
| Excipient | Primary Elements | Expected Matrix Effect on Al Signal |
| Starch/Lactose | C, H, O | Minor absorption/scattering |
| Cellulose | C, H, O | Minor absorption/scattering (often used as a binder) |
| Magnesium Stearate | C, H, O, Mg | Moderate absorption |
| Calcium Carbonate | Ca, C, O | Significant absorption |
| Titanium Dioxide | Ti, O | Very significant absorption |
This table provides a qualitative summary. The magnitude of the effect depends on the concentration of the excipient.
Table 2: Performance of EDXRF Method for this compound in Antacid Tablets
| Parameter | Value |
| Average Recovery | 100.6% |
| Relative Standard Deviation (Recovery) | 1.6% (n=14) |
| Instrument Precision (RSD) | 1.0% (n=16) |
| Sample Precision (RSD) | 2.7% (n=16) |
Data adapted from a study on the EDXRF analysis of this compound in antacid tablets.
Experimental Protocols
Protocol 1: Preparation of a Pressed Pellet from a this compound Tablet
-
Sample Collection: Accurately weigh a whole tablet.
-
Grinding: Place the tablet in a grinder (e.g., a puck and ring mill or a mortar and pestle) and grind to a fine powder (particle size < 75 µm).
-
Homogenization: Ensure the powder is thoroughly mixed to guarantee homogeneity.
-
Binder Addition (Optional): If the powder does not form a stable pellet, a binder such as cellulose wax can be added (typically 10-20% by weight) and mixed thoroughly.
-
Pellet Pressing:
-
Place a specific amount of the homogenized powder (e.g., 5 grams) into a pellet die.
-
Press the powder using a hydraulic press at a consistent pressure (e.g., 10 tons) for a set duration (e.g., 1 minute).
-
-
Pellet Inspection: Carefully remove the pellet from the die. The pellet should be solid, with a smooth, crack-free surface.
-
Analysis: Place the pellet in the XRF spectrometer for analysis.
Visualizations
Caption: Experimental workflow for XRF analysis of this compound tablets.
Caption: Troubleshooting workflow for unexpected XRF results.
Caption: Illustration of matrix absorption and enhancement effects on the aluminum (Al) signal.
References
- 1. Reducing the Particle Size Effect in XRF Measurements - XRF [xrfscientific.com]
- 2. Sample Preparation of Powdered Materials for XRF Analysis | Elvatech Ltd. [elvatech.com]
- 3. Minimizing Matrix Effects in XRF Spectrometry - XRF [xrfscientific.com]
- 4. The matrix and interference effects of XRF energy dispersive X-ray fluorescence spectrometer - Application cases - Efficiency Scientific Instrument Co., Ltd [esi-xrf.com]
- 5. Sample preparation for XRF analysis - pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 6. Rules for setting the conditions for XRF element excitation in X-ray fluorescence spectrometers - Application cases [esi-xrf.com]
- 7. Optimization of X-ray Fluorescence Calibration through the Introduction of Synthetic Standards for the Determination of Mineral Sands Oxides [scielo.org.za]
Improving the thermal stability of Dihydroxyaluminum sodium carbonate
Technical Support Center: Dihydroxyaluminum Sodium Carbonate (DASC)
Welcome to the technical support center for this compound (DASC), also known as Dawsonite. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of DASC during experimental and formulation processes.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition profile of this compound (DASC)?
A1: The thermal decomposition of DASC is a multi-stage process. Based on thermogravimetric (TGA) and differential thermal analysis (DTA), the decomposition generally proceeds as follows:
-
Initial Dehydration: Adsorbed and loosely bound water is typically lost at temperatures below 200°C.
-
Main Decomposition: The primary structural collapse occurs at approximately 350-370°C.[1] This major step involves the loss of hydroxyl groups as water and a significant portion of the carbonate group as carbon dioxide (CO₂).[1][2]
-
Final Decomposition: The remaining carbonate is gradually lost at temperatures ranging from 350°C up to 650°C.[1] The material remains in an amorphous state during this phase.[1]
-
Crystallization: At temperatures above approximately 670°C, the amorphous material crystallizes to form sodium aluminate (NaAlO₂).[1][2]
Q2: What are the primary factors that negatively impact the thermal stability of DASC?
A2: The primary factors that can lead to premature or accelerated degradation of DASC are:
-
Acidic Environment: DASC is a basic salt and is highly reactive with acids. Contact with an acidic medium will cause vigorous decomposition with effervescence, even at ambient temperatures.
-
Excessive Heat: As detailed in the decomposition profile, DASC is sensitive to elevated temperatures, with significant structural breakdown occurring around 350°C.[1]
-
High Moisture/Humidity: The presence of water can facilitate degradation pathways, especially when combined with elevated temperatures or acidic excipients in a formulation. Proper storage in tight, dry containers is crucial.
Q3: How can the thermal stability of DASC be improved in a formulation?
A3: While specific quantitative studies detailing the enhancement of DASC's intrinsic thermal stability are limited, stability can be improved through formulation strategies based on established chemical principles:
-
Maintain a Basic Microenvironment: The inclusion of an excess of an alkaline stabilizer, such as sodium carbonate, is a common and effective method. This helps to buffer against any acidic species and maintain a favorable pH.[3] Patents related to DASC synthesis suggest that using a stoichiometric excess of sodium carbonate improves the purity and yield of the final product, which can contribute to overall stability.[4]
-
Moisture Control: Minimizing water content in the formulation is critical. This can be achieved by using anhydrous excipients, controlling the manufacturing environment (low humidity), and selecting appropriate moisture-barrier packaging.
-
Coating and Encapsulation: Applying a protective coating to DASC particles can serve as a physical barrier against heat and moisture. While specific research on coating DASC for thermal stability is not widely published, this is a proven technique for many sensitive pharmaceutical ingredients.
Q4: How does particle size potentially affect the thermal stability of DASC?
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected mass loss observed in TGA below 300°C. | 1. High content of adsorbed or unbound water.2. Presence of thermally unstable impurities or excipients in the formulation.3. Reaction with an acidic component in the mixture. | 1. Perform a "Loss on Drying" test to quantify water content. Ensure the material is properly dried and stored.2. Run TGA on individual excipients to identify the source of instability.3. Check the pH of all components. If an acidic excipient is necessary, consider adding an alkaline stabilizer like sodium carbonate or using a protective coating on the DASC particles. |
| DASC formulation shows discoloration or degradation upon storage at elevated temperatures (e.g., 40°C). | 1. Reaction with incompatible excipients.2. High moisture content accelerating degradation.3. Insufficient stabilization within the formulation. | 1. Conduct compatibility studies with all formulation excipients.2. Measure the water content of the formulation. Implement stricter moisture controls during manufacturing and packaging.3. Increase the amount of alkaline stabilizer (e.g., sodium carbonate) in the formulation to create a more protective basic microenvironment. |
| Assay of DASC is low after a manufacturing process involving heat (e.g., drying, melt-granulation). | The processing temperature exceeded the decomposition threshold of DASC or a DASC-excipient mixture. | 1. Characterize the thermal properties of your specific DASC lot and formulation using TGA/DSC to determine precise decomposition temperatures.2. Lower the processing temperature and extend the processing time if possible.3. Investigate alternative, lower-temperature manufacturing processes. |
Data Presentation
Direct comparative TGA data for stabilized vs. unstabilized DASC is not widely available in published literature. The following table is a representative example to illustrate the key parameters a researcher should evaluate when testing strategies to improve thermal stability. The data is based on the known decomposition behavior of dawsonite.[1][2]
Table 1: Representative TGA Data for DASC Thermal Stability Analysis
| Sample ID | Description | Onset of Main Decomposition (Tonset) | Peak Decomposition Temperature (Tpeak) | Mass Loss at Main Decomposition Step (%) |
| DASC-Control | Standard this compound | ~330 - 350 °C | ~370 °C | ~31% (Loss of H₂O + CO₂) |
| DASC-Stabilized | Hypothetical DASC formulated with an alkaline stabilizer and moisture-protective excipients. | > 350 °C | > 370 °C | ~31% |
| DASC-Unstable | Hypothetical DASC mixed with an incompatible (e.g., slightly acidic) excipient. | < 330 °C | < 370 °C | Variable |
-
Tonset: The temperature at which the main decomposition begins. A higher Tonset indicates improved stability.
-
Tpeak: The temperature at which the rate of mass loss is maximal (from the derivative TGA curve). A shift to a higher temperature suggests stabilization.
-
Mass Loss %: Should correspond to the theoretical loss of water and carbon dioxide (~31.26%). Deviations may indicate impurities or side reactions.
Experimental Protocols & Visualizations
Protocol: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the key steps for comparing the thermal stability of different DASC samples or formulations.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Select an appropriate sample pan (typically alumina or platinum).
-
Tare the balance with an empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the DASC powder or formulation into the tared sample pan.
-
Record the exact initial mass.
-
Place the sample pan into the TGA autosampler or furnace.
-
-
TGA Method Parameters:
-
Purge Gas: Use an inert gas, such as Nitrogen (N₂), at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Temperature Program:
-
Equilibration: Hold at a starting temperature (e.g., 30°C) for 5 minutes to allow the furnace to stabilize.
-
Heating Ramp: Heat the sample from 30°C to 800°C at a controlled, linear heating rate (e.g., 10°C/min). A consistent heating rate is crucial for comparing results across different samples.
-
-
Data Acquisition: Record mass, time, and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (or mass %) as a function of temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve).
-
From the curves, determine the key parameters listed in Table 1:
-
Onset temperature (Tonset) of each mass loss step.
-
Peak temperature (Tpeak) from the DTG curve for each step.
-
Percentage of mass loss for each distinct step.
-
-
Compare these parameters across your control and modified samples to quantify the impact of your stabilization strategy.
-
Diagrams
Caption: Factors influencing the thermal stability of DASC.
Caption: Workflow for evaluating DASC thermal stability.
References
- 1. msaweb.org [msaweb.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. EP1336405A1 - Formulations of atorvastatin stabilized with alkali metal additions - Google Patents [patents.google.com]
- 4. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
Enhancing the acid neutralizing capacity of Dihydroxyaluminum sodium carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroxyaluminum Sodium Carbonate (DASC).
Frequently Asked Questions (FAQs)
Q1: What is the expected acid neutralizing capacity (ANC) of this compound?
A1: Each milligram of this compound (NaAl(OH)₂CO₃) has a theoretical acid-neutralizing capacity of 0.0278 mEq.[1][2][3] According to the United States Pharmacopeia (USP), the ANC should be not less than 75.0% of this expected value.[1][2][3]
Q2: How does the acid neutralizing capacity of this compound compare to other common antacids?
A2: The acid-neutralizing capacity of this compound is intermediate compared to some other common antacids. For instance, its capacity is generally higher than aluminum hydroxide but lower than magnesium hydroxide.[4]
Q3: What is the primary mechanism by which this compound neutralizes acid?
A3: this compound is a basic salt that neutralizes stomach acid (hydrochloric acid) through a chemical reaction. This reaction increases the pH of the stomach contents, which also helps to reduce the activity of the digestive enzyme pepsin.[5][6][7]
Q4: Are there specific formulation components that can interfere with the aluminum in this compound?
A4: Yes, citrate or citric acid can enhance the absorption of aluminum.[8] This can lead to increased aluminum levels in the blood, which is a particular concern for individuals with impaired kidney function.[8] Therefore, it is advisable to avoid or limit the use of citrate-containing ingredients in formulations with this compound, or to ensure that their administration is separated by 2 to 3 hours.[8]
Q5: What are the common methods for determining the acid neutralizing capacity of this compound?
A5: The most widely recognized method is the back titration procedure outlined in the United States Pharmacopeia (USP) chapter <301>. Other methods that have been used include pH-stat methods and direct titration.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Acid Neutralizing Capacity (ANC) Results
-
Possible Cause 1: Incomplete Dissolution of the Sample.
-
Possible Cause 2: Variation in Particle Size.
-
Troubleshooting Step: The particle size of the this compound powder can affect its reaction rate. Ensure consistent particle size distribution across different batches by implementing appropriate milling and sieving procedures.
-
-
Possible Cause 3: Inaccurate Reagent Concentrations.
-
Troubleshooting Step: The concentrations of the hydrochloric acid and sodium hydroxide solutions are critical for accurate ANC determination.[10] Standardize these solutions regularly against a primary standard.
-
Issue 2: Poor Reproducibility of Results Between Experiments
-
Possible Cause 1: Endpoint Determination Variability.
-
Troubleshooting Step: When performing a titration, the endpoint should be determined consistently. Using a calibrated pH meter for a potentiometric titration to a fixed endpoint of pH 3.5, as specified in USP <301>, can improve reproducibility compared to colorimetric indicators.[11]
-
-
Possible Cause 2: Sample Heterogeneity.
-
Troubleshooting Step: Ensure the this compound powder is well-mixed before taking a sample for analysis to avoid issues with sample heterogeneity.
-
Issue 3: Unexpected Physical Properties in Formulation (e.g., viscosity changes, precipitation)
-
Possible Cause 1: Interaction with Other Excipients.
-
Troubleshooting Step: Some excipients can interact with this compound. For example, certain polymers may be sensitive to the pH changes caused by the antacid. Conduct compatibility studies with all formulation excipients.
-
-
Possible Cause 2: Manufacturing Process Parameters.
Data Presentation
Table 1: Comparison of Acid Neutralizing Capacity (ANC) of Common Antacids
| Antacid Compound | Typical ANC (mEq/g) |
| This compound | 27.8[4] |
| Aluminum Hydroxide | 25.4[4] |
| Magnesium Hydroxide | 34.3[4] |
| Calcium Carbonate | 20.0 |
| Sodium Bicarbonate | 11.9 |
Experimental Protocols
Protocol: Determination of Acid Neutralizing Capacity (USP <301> Back Titration Method)
This protocol is adapted from the general method described in the United States Pharmacopeia for determining the acid-neutralizing capacity of antacids.[11][10]
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 N Hydrochloric Acid (HCl)
-
Standardized 0.1 N Sodium Hydroxide (NaOH)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
-
Volumetric flasks
2. Procedure:
-
Accurately weigh approximately 425 mg of the undried this compound sample.[1][3]
-
Transfer the sample to a beaker.
-
Pipette a known excess volume of standardized 0.1 N HCl into the beaker to completely dissolve the sample. For example, 50.0 mL.
-
Gently heat the solution while stirring to ensure the complete reaction of the antacid.
-
Cool the solution to room temperature.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the excess HCl with standardized 0.1 N NaOH until a stable pH of 3.5 is reached.[11]
-
Record the volume of NaOH used.
-
Perform a blank titration with the same volume of 0.1 N HCl and deionized water, titrating to the same pH 3.5 endpoint.
3. Calculation:
-
Calculate the mEq of acid consumed by the sample using the following formula:
-
ANC (mEq) = (Volume of HCl x Normality of HCl) - (Volume of NaOH for sample x Normality of NaOH)
-
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. mubychem.net [mubychem.net]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Buy this compound | 12011-77-7 [smolecule.com]
- 5. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. drugs.com [drugs.com]
- 9. irejournals.com [irejournals.com]
- 10. webassign.net [webassign.net]
- 11. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]
- 12. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 13. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
Technical Support Center: Overcoming Flowability Challenges of Dihydroxyaluminum sodium carbonate in Tableting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor flowability of Dihydroxyaluminum sodium carbonate during the tableting process. The following sections offer practical solutions and detailed experimental protocols to help you overcome these challenges in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it often exhibit poor flowability?
A1: this compound is an amorphous powder or is composed of poorly formed crystals.[1] Its inherent cohesiveness, potential for small particle size (less than 50 µm after milling), and irregular particle morphology contribute to poor powder flow.[1] These characteristics lead to increased interparticle friction and adhesion, hindering the uniform movement of the powder, which is critical for consistent die filling and tablet weight uniformity.[2]
Q2: What are the primary consequences of poor this compound flowability in tableting?
A2: Poor powder flow can lead to several significant manufacturing issues, including:
-
Tablet Weight Variation: Inconsistent powder flow into the die cavity results in tablets with varying weights, leading to inaccurate dosage.
-
Content Uniformity Issues: Segregation of the active pharmaceutical ingredient (API) and excipients can occur, causing a lack of uniform drug distribution in the tablets.
-
Reduced Production Speed: Frequent machine stoppages to address powder bridging in the hopper or poor die filling can significantly slow down the manufacturing process.
-
Tablet Defects: Issues like capping, lamination, and sticking can arise from inconsistent powder feeding and air entrapment.
Q3: What are the key indicators I should measure to assess the flowability of my this compound powder?
A3: Three common and effective methods for characterizing powder flow are the Angle of Repose, Carr's Compressibility Index, and the Hausner Ratio. These tests provide quantitative data to classify the flow properties of your powder.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound flowability and provides step-by-step solutions.
Issue 1: Powder bridging in the hopper and inconsistent die fill.
This is a classic sign of poor powder flow due to high cohesion.
Solution Workflow:
Caption: Troubleshooting workflow for powder bridging.
Recommended Actions:
-
Characterize the initial flow properties of your this compound powder using the methods described in the "Experimental Protocols" section. This will provide a baseline for evaluating the effectiveness of any interventions.
-
Formulation Modification: The quickest approach is often to incorporate flow enhancers.
-
Glidants: Add a glidant like colloidal silicon dioxide (e.g., Aerosil® 200) at a concentration of 0.25% to 1.0% w/w. Glidants reduce interparticle friction and cohesion.[3]
-
Lubricants: While primarily used to reduce friction between the tablet and the die wall, lubricants like magnesium stearate can also improve powder flow.[4] Use at concentrations between 0.5% and 2.0% w/w.
-
-
Granulation: For more cohesive powders, granulation is a highly effective method to improve flowability by increasing particle size and creating more spherical granules.[5] Wet granulation is a common and effective technique.
Issue 2: High tablet weight variation despite using flow enhancers.
This may indicate that the chosen flow enhancers are not sufficient or that other factors like moisture are at play.
Solution Workflow:
Caption: Troubleshooting workflow for high tablet weight variation.
Recommended Actions:
-
Control Moisture Content: this compound can have a significant moisture content.[6][7][8] High moisture increases powder cohesion.[9] Ensure the powder is dried to an appropriate level before tableting and that the manufacturing environment has controlled humidity.
-
Optimize Flow Enhancer Concentration: Too much or too little of a glidant or lubricant can be suboptimal. Perform a small study to evaluate different concentrations of your chosen flow enhancers to find the optimal level for your formulation.
-
Implement Granulation: If formulation adjustments are insufficient, wet granulation is the next logical step to significantly improve flow properties.
Data Presentation
Table 1: Typical Flow Properties of Pharmaceutical Powders
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25-30 | ≤10 | 1.00-1.11 |
| Good | 31-35 | 11-15 | 1.12-1.18 |
| Fair | 36-40 | 16-20 | 1.19-1.25 |
| Passable | 41-45 | 21-25 | 1.26-1.34 |
| Poor | 46-55 | 26-31 | 1.35-1.45 |
| Very Poor | 56-65 | 32-37 | 1.46-1.59 |
| Extremely Poor | >66 | >38 | >1.60 |
Table 2: Illustrative Example of the Effect of a Glidant on a Cohesive API
| Formulation | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| Cohesive API (untreated) | 48 | 28 | 1.39 | Poor |
| Cohesive API + 0.5% Colloidal Silicon Dioxide | 37 | 18 | 1.22 | Fair |
| Cohesive API + 1.0% Colloidal Silicon Dioxide | 34 | 14 | 1.16 | Good |
This data illustrates a significant improvement in flow properties with the addition of a glidant.
Table 3: Illustrative Example of the Effect of Wet Granulation on a Cohesive API
| Material | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| Cohesive API Powder | 52 | 31 | 1.45 | Poor |
| Granules from Wet Granulation | 33 | 13 | 1.15 | Good |
This data demonstrates the substantial improvement in flowability that can be achieved through wet granulation.
Experimental Protocols
Protocol 1: Determination of Angle of Repose, Carr's Index, and Hausner Ratio
This protocol outlines the standard methods for assessing powder flowability.
Workflow for Powder Characterization:
Caption: Experimental workflow for powder flow characterization.
1. Bulk Density (ρb) and Tapped Density (ρt) Measurement:
-
Weigh a specified amount of this compound powder (e.g., 50 g).
-
Gently pour the powder into a calibrated graduated cylinder.
-
Record the unsettled apparent volume (V₀).
-
Calculate the bulk density: ρb = mass / V₀.
-
Secure the graduated cylinder in a tapped density tester.
-
Tap the cylinder a specified number of times (e.g., 500, 750, and 1250 taps) until the volume is constant.
-
Record the final tapped volume (Vƒ).
-
Calculate the tapped density: ρt = mass / Vƒ.
2. Carr's Compressibility Index and Hausner Ratio Calculation:
-
Carr's Index (%) = [(ρt - ρb) / ρt] x 100
-
Hausner Ratio = ρt / ρb
3. Angle of Repose (θ) Measurement (Fixed Funnel Method):
-
Place a funnel at a fixed height above a flat, horizontal surface with a fixed diameter base.
-
Pour the this compound powder through the funnel until the apex of the powder cone reaches the funnel's opening.
-
Measure the height (h) of the powder cone.
-
Measure the radius (r) of the base of the cone.
-
Calculate the Angle of Repose: θ = tan⁻¹(h/r)
Protocol 2: Improving Flowability using Wet Granulation
This protocol provides a general procedure for wet granulation to enhance the flow properties of this compound.
1. Dry Mixing:
-
Blend the this compound with other dry excipients (e.g., diluents, disintegrants) in a suitable mixer for a specified time to ensure a homogenous mixture.
2. Preparation of Binder Solution:
-
Prepare a binder solution (e.g., 5-10% w/v solution of povidone (PVP) in purified water or ethanol).
3. Wet Massing:
-
Slowly add the binder solution to the dry powder blend while mixing.
-
Continue mixing until a suitable wet mass is formed. The consistency should be such that it forms a ball when squeezed in hand but crumbles with slight pressure.
4. Wet Milling/Screening:
-
Pass the wet mass through a screen of a desired mesh size (e.g., 10-20 mesh) to form discrete granules.
5. Drying:
-
Dry the wet granules in a fluid bed dryer or a tray dryer at an appropriate temperature until the desired moisture content is reached.
6. Dry Milling/Screening:
-
Pass the dried granules through a screen to break any agglomerates and to achieve a uniform granule size distribution.
7. Final Blending:
-
Add the lubricant (e.g., magnesium stearate) and any other external excipients to the dried granules and blend for a short period (e.g., 2-5 minutes).
8. Evaluation:
-
Evaluate the flow properties of the final granulated blend using the methods described in Protocol 1 to confirm improvement.
By following these guidelines and protocols, you can systematically address and overcome the flowability challenges associated with this compound, leading to a more robust and efficient tableting process.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of glidant addition on continuous blending of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mubychem.net [mubychem.net]
- 7. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. This compound [drugfuture.com]
- 9. Flowchart Creation [developer.mantidproject.org]
Minimizing impurities in synthesized Dihydroxyaluminum sodium carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Dihydroxyaluminum Sodium Carbonate (DASC).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Purity of the Final this compound Product
If the final product does not meet the desired purity specifications, consider the following potential causes and corrective actions.
-
Potential Cause 1: Incorrect pH during reaction.
-
Solution: The pH of the reaction medium is a critical parameter. It should be maintained within the range of 7.2 to 10.5.[1][2] For optimal results, a narrower range of 10.2 to 10.5 is preferable.[1] Use sodium hydroxide to adjust and maintain the pH. A pH outside this range can lead to the formation of by-products.
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature influences the solubility of reactants and by-products. A temperature range of 40°C to 80°C is recommended, with 60°C being a commonly cited optimal temperature.[1] Maintaining a constant temperature throughout the reaction is crucial for consistent product quality.[1]
-
-
Potential Cause 3: Insufficient Excess of Sodium Carbonate.
-
Solution: A significant stoichiometric excess of sodium carbonate is necessary to drive the reaction to completion and ensure high purity. It is recommended to use at least ten parts by weight of sodium carbonate for every one part by weight of the aluminum salt.[1] Some protocols suggest a ratio of at least fifteen to one for even better results.[1]
-
-
Potential Cause 4: Inadequate Washing of the Precipitate.
Issue 2: High Levels of Sodium Chloride Impurity
Excessive sodium chloride content is a common problem. Here’s how to address it:
-
Potential Cause 1: Inefficient Separation of By-product.
-
Solution: The reaction conditions can be controlled to facilitate the removal of the sodium salt by-product. By saturating the aqueous medium with both sodium carbonate and the sodium salt by-product at a specific temperature (e.g., 60°C), it's possible to precipitate the sodium salt by-product while keeping the excess sodium carbonate in solution.[1]
-
-
Potential Cause 2: Insufficient Washing.
-
Solution: As mentioned previously, thorough washing of the filtered DASC precipitate is critical. Multiple washes with deionized water, allowing for adequate resuspension and filtration between each wash, will help to minimize the chloride content.
-
Issue 3: Presence of Unreacted Starting Materials
The final product may contain unreacted aluminum salts or sodium carbonate.
-
Potential Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time, typically between two and three hours.[1] Proper agitation is also important to ensure homogeneity and complete reaction.
-
-
Potential Cause 2: Improper Stoichiometry.
-
Solution: While an excess of sodium carbonate is required, a gross miscalculation of reactant ratios can lead to significant amounts of unreacted starting materials. Carefully verify all calculations and measurements before starting the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurity is sodium chloride, which is a by-product of the reaction when using an aluminum chloride salt.[2] Other potential impurities include unreacted starting materials such as sodium carbonate, and other aluminum species if the reaction conditions are not optimal. The United States Pharmacopeia (USP) also lists tests for mercury and isopropyl alcohol, the latter being relevant if aluminum isopropylate is used as a starting material.[3][4]
Q2: What is the ideal pH for the synthesis of this compound?
A2: The recommended pH range is between 7.2 and 10.5.[1][2] A more specific and often preferred range is 10.2 to 10.5.[1]
Q3: How does temperature affect the purity of the product?
A3: Temperature plays a significant role in the solubility of the reactants and the sodium salt by-product.[1] Maintaining a constant temperature, for instance at 60°C, helps in controlling the precipitation process, which can lead to a purer product with better filtration characteristics.[1]
Q4: Why is a large excess of sodium carbonate necessary?
A4: A substantial excess of sodium carbonate helps to ensure the complete conversion of the aluminum salt to this compound, leading to a higher yield and greater purity of the final product.[1]
Data Presentation
Table 1: Key Reaction Parameters for High-Purity this compound Synthesis
| Parameter | Recommended Range | Optimal Value | Rationale |
| pH | 7.2 - 10.5[1][2] | 10.2 - 10.5[1] | Prevents the formation of other aluminum species and ensures the stability of the desired product. |
| Temperature | 40°C - 80°C[1] | ~60°C[1] | Controls the solubility of reactants and by-products, influencing precipitation and purity. |
| Sodium Carbonate to Aluminum Salt Ratio (by weight) | ≥ 10:1[1] | ≥ 15:1[1] | Drives the reaction to completion and maximizes the yield of the desired product. |
| Reaction Time | 2 - 3 hours[1] | ~3 hours[1] | Ensures sufficient time for the reaction to go to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of an ionic aluminum salt with an excess of sodium carbonate.
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of an ionic aluminum salt (e.g., aluminum chloride).
-
Prepare a separate aqueous solution of sodium carbonate. The concentration should be calculated to provide at least a tenfold excess by weight compared to the aluminum salt.[1]
-
-
Reaction Setup:
-
In a temperature-controlled reactor vessel equipped with an agitator, add the sodium carbonate solution.
-
Begin agitation and heat the solution to the desired reaction temperature (e.g., 60°C).[1]
-
-
Reaction:
-
Slowly add the aluminum salt solution to the heated sodium carbonate solution over a defined period while maintaining constant agitation.
-
Continuously monitor the pH of the reaction mixture. Add a solution of sodium hydroxide as needed to maintain the pH within the desired range (e.g., 10.2-10.5).[1]
-
Allow the reaction to proceed for 2-3 hours at the set temperature.[1]
-
-
Filtration and Washing:
-
After the reaction is complete, filter the precipitated this compound from the reaction mixture.
-
Wash the filter cake thoroughly with deionized water to remove the sodium chloride by-product and any remaining unreacted sodium carbonate. Multiple washes may be necessary.
-
-
Drying:
-
Dry the purified product in a suitable oven at an appropriate temperature until a constant weight is achieved.
-
Protocol 2: Assay of this compound (based on USP monograph)
This protocol describes a complexometric titration to determine the purity of the synthesized product.
-
Sample Preparation:
-
Titration Procedure:
-
Add 30.0 mL of 0.1 M edetate disodium (EDTA) solution and boil for another minute.[4]
-
Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.[4]
-
Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.[4]
-
Titrate the excess EDTA with 0.05 M zinc sulfate solution, maintaining the pH at 4.5 by adding ammonium hydroxide as needed, until the color changes to an orange-pink.[4]
-
-
Calculation:
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 M edetate disodium is equivalent to 14.40 mg of this compound.[4]
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound.
References
Technical Support Center: Regeneration of Dihydroxyaluminum Sodium Carbonate (DASC)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the regeneration of Dihydroxyaluminum sodium carbonate (DASC) after its use in adsorption processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DASC) and why is its regeneration important?
A1: this compound, with the chemical formula NaAl(OH)₂CO₃, is a layered double hydroxide commonly used as an adsorbent and antacid.[1][2] Regeneration of DASC after adsorption is crucial for economic and environmental reasons. It allows for the reuse of the adsorbent, reducing operational costs and minimizing solid waste disposal.[3][4]
Q2: What are the potential methods for regenerating DASC?
A2: While specific literature on DASC regeneration is limited, common methods for regenerating similar adsorbent materials can be adapted. These include:
-
Thermal Regeneration: This involves heating the spent DASC to desorb the adsorbed substances. However, careful temperature control is necessary to prevent decomposition of the DASC itself.[5]
-
Chemical Regeneration: This method uses a chemical solution (e.g., an acid, base, or organic solvent) to wash the spent DASC and remove the adsorbate.[3][6]
-
pH Swing Regeneration: This technique involves altering the pH of the solution to promote the desorption of the adsorbed molecules. Given that the synthesis of DASC is pH-dependent, this is a potentially viable method.[1][7][8][9][10]
Q3: How does thermal treatment affect the structure of DASC?
A3: Thermal analysis of this compound indicates a multi-stage decomposition process. Initial water loss occurs between 100-200°C, followed by the decomposition of the carbonate component at higher temperatures.[5] Exceeding these temperatures can lead to irreversible structural changes and a loss of adsorption capacity.
Q4: What factors should be considered when choosing a regeneration method?
A4: The choice of regeneration method depends on several factors:
-
Nature of the Adsorbate: The chemical and physical properties of the substance adsorbed onto the DASC will determine the most effective desorption technique.
-
Thermal Stability of the Adsorbate and Adsorbent: Both the DASC and the adsorbed molecule must be stable at the chosen regeneration temperature.
-
Cost and Scalability: The chosen method should be economically viable and scalable for the intended application.
-
Environmental Impact: The regeneration process should not produce hazardous byproducts.
Troubleshooting Guide
Issue 1: Incomplete regeneration and low recovery of adsorption capacity.
-
Q: My DASC is not regaining its original adsorption capacity after regeneration. What could be the cause?
-
A: This could be due to several factors:
-
Insufficient Regeneration Time or Temperature: The conditions may not be adequate to fully desorb the adsorbate.
-
Strong Adsorbate-Adsorbent Interactions: The adsorbed molecule may have a very high affinity for the DASC surface.
-
Pore Blocking: The adsorbate or its byproducts might be blocking the micropores of the DASC.
-
Structural Damage: The regeneration process itself might be damaging the DASC structure.[4][11]
-
-
-
Q: How can I improve the regeneration efficiency?
-
A: Try the following:
-
Optimize Regeneration Parameters: Systematically vary the temperature, time, and concentration of the regenerating solution to find the optimal conditions.
-
Pre-treatment: Consider a pre-washing step with a suitable solvent to remove loosely bound adsorbates.
-
Combination of Methods: A combination of chemical and thermal regeneration might be more effective.
-
-
Issue 2: Changes in the physical properties of DASC after regeneration.
-
Q: I've noticed a change in the particle size and surface area of my DASC after several regeneration cycles. Why is this happening?
-
A: This is likely due to:
-
Thermal Sintering: High temperatures during thermal regeneration can cause the DASC particles to agglomerate, reducing the surface area.[11]
-
Chemical Attack: Harsh chemical treatments can lead to the dissolution or erosion of the DASC structure.
-
Mechanical Stress: Vigorous stirring or agitation during chemical washing can cause attrition of the particles.
-
-
-
Q: How can I minimize these physical changes?
-
A: To mitigate these issues:
-
Use Milder Regeneration Conditions: Opt for lower temperatures or less aggressive chemical agents.
-
Control Heating and Cooling Rates: Slow and controlled temperature changes during thermal regeneration can reduce thermal shock.
-
Gentle Agitation: Use gentle mixing during chemical regeneration to prevent particle breakage.
-
-
Quantitative Data on DASC Properties
The following table summarizes typical properties of this compound relevant to its use as an adsorbent and its subsequent regeneration. Note that these values can vary depending on the synthesis method.
| Property | Typical Value Range | Significance in Adsorption/Regeneration |
| Molecular Formula | NaAl(OH)₂CO₃ | Defines the basic chemical composition.[2] |
| Molecular Weight | 144.00 g/mol | Used for stoichiometric calculations in adsorption and regeneration studies.[2] |
| Surface Area (BET) | 50 - 200 m²/g | A higher surface area generally corresponds to a higher adsorption capacity. |
| Pore Volume | 0.2 - 0.6 cm³/g | Represents the volume of pores available for adsorption. |
| Decomposition Temperature | > 200°C (for carbonate) | Critical parameter for thermal regeneration to avoid structural collapse.[5] |
| pH of Zero Point Charge | 8.0 - 10.0 | The pH at which the surface of DASC has a net neutral charge, influencing electrostatic interactions. |
Experimental Protocols
Generalized Protocol for pH Swing Regeneration of DASC
This protocol describes a general procedure for regenerating DASC by altering the pH. The optimal pH values will depend on the specific adsorbate.
-
Preparation of Spent DASC:
-
Separate the spent DASC from the treatment solution by filtration or centrifugation.
-
Wash the DASC with deionized water to remove any unbound contaminants.
-
-
Desorption Step (Acidic or Basic Wash):
-
Resuspend the washed DASC in a solution with a pH that promotes desorption of the target molecule. This may be an acidic or basic solution depending on the adsorbate's properties. For example, to desorb an acidic compound, a basic solution would be used.
-
Gently agitate the suspension for a predetermined time (e.g., 1-2 hours) at a controlled temperature.
-
-
Separation and Neutralization:
-
Separate the DASC from the desorption solution.
-
Wash the DASC repeatedly with deionized water until the pH of the wash water is neutral.
-
-
Drying:
-
Dry the regenerated DASC in an oven at a low temperature (e.g., 60-80°C) to avoid any thermal degradation.[7]
-
-
Characterization:
-
Analyze the regenerated DASC to determine the recovery of its adsorption capacity and to check for any changes in its physical and chemical properties.
-
Visualizations
Caption: Generalized workflow for the pH swing regeneration of this compound.
Caption: Troubleshooting flowchart for low adsorption capacity after DASC regeneration.
References
- 1. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regeneration of dye-saturated activated carbon through advanced oxidative processes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 12011-77-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 8. research.wur.nl [research.wur.nl]
- 9. Energy Efficient Carbon Capture through Electrochemical pH Swing Regeneration of Amine Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low energy carbon capture via electrochemically induced pH swing with electrochemical rebalancing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Addressing inconsistencies in Dihydroxyaluminum sodium carbonate batch production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroxyaluminum Sodium Carbonate (DASC).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound (DASC)?
A1: There are two primary methods for the synthesis of DASC:
-
Reaction of an Aluminum Salt with Sodium Carbonate: This method involves reacting an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in an aqueous solution. Sodium hydroxide is often used to maintain a pH between 7.2 and 10.5.[1][2] The DASC precipitates from the solution.
-
Carbonation of Sodium Aluminate: This process involves introducing carbon dioxide into a sodium aluminate solution under controlled temperature and pressure. This method can be influenced by the Na₂O/Al₂O₃ molar ratio and the reaction temperature.[1]
Q2: What are the critical quality control parameters for DASC according to USP standards?
A2: The United States Pharmacopeia (USP) outlines several critical quality control parameters for DASC. These include an assay to determine the percentage of this compound, as well as tests for acid-neutralizing capacity, sodium content, pH, loss on drying, and limits for impurities such as mercury and isopropyl alcohol.[3][4][5]
Q3: What is the expected acid-neutralizing capacity of DASC?
A3: Each milligram of this compound is expected to have an acid-neutralizing capacity of 0.0278 mEq.[5] The USP specifies that the acid-neutralizing capacity should not be less than 75.0% of the expected mEq value.[5][6]
Q4: What are the acceptable limits for impurities in DASC?
A4: According to USP standards, the limit for mercury is not more than 1 ppm, and the limit for isopropyl alcohol is 1.0%.[3][6]
Troubleshooting Guide
Issue 1: Low Assay Value (% of this compound)
Q: Our DASC batch shows an assay value below the required 98.3% (on a dried basis). What are the potential causes and how can we troubleshoot this?
A: A low assay value indicates incomplete reaction or the presence of impurities. Consider the following factors:
-
Incorrect Stoichiometry: An insufficient excess of sodium carbonate in the reaction with an aluminum salt can lead to incomplete conversion. Review and verify the molar ratios of your reactants.
-
pH Out of Range: The pH of the reaction medium is crucial. For the aluminum salt and sodium carbonate reaction, a pH range of 7.2 to 10.5 is recommended, with a preferred range of 10.2 to 10.5.[2] A pH outside this range can lead to the formation of byproducts.
-
Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. For the reaction of an aluminum salt with sodium carbonate, a temperature range of 40°C to 80°C is preferred.[2] Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.
-
Impurities in Starting Materials: The purity of the aluminum salt and sodium carbonate can affect the final product. Ensure you are using high-purity starting materials.
Issue 2: Acid-Neutralizing Capacity (ANC) Below Specification
Q: The acid-neutralizing capacity of our DASC batch is below the specified 75.0% of the expected value. What could be the reason?
A: Low ANC is often related to the chemical composition and physical properties of the DASC.
-
Incorrect Chemical Composition: If the assay value is also low, it indicates a lower amount of the active ingredient. Address the points mentioned in "Issue 1".
-
Particle Size and Surface Area: The effectiveness of an antacid can be influenced by its particle size and surface area. Inadequate precipitation or crystallization conditions can result in larger particles with lower surface area, reducing the rate and extent of acid neutralization.
-
Presence of Non-Basic Impurities: The presence of significant amounts of non-basic impurities will lower the overall acid-neutralizing capacity of the material.
Issue 3: Sodium Content Outside of the 15.2% to 16.8% Range
Q: The sodium content in our DASC is out of the specified range. What could be the cause?
A: Deviations in sodium content can result from issues in both the reaction and purification steps.
-
High Sodium Content: This may be due to insufficient washing of the precipitated DASC, leaving residual sodium salts (e.g., sodium chloride if aluminum chloride was used as a reactant).[2] Implementing a more thorough washing protocol can resolve this.
-
Low Sodium Content: This could indicate the formation of a different aluminum-containing species with a lower sodium-to-aluminum ratio. This might be caused by incorrect pH or reactant concentrations during the synthesis.
Issue 4: pH of DASC Suspension is Not Within the 9.9 to 10.2 Range
Q: The pH of a 1 in 25 suspension of our DASC is outside the required range of 9.9 to 10.2. Why is this happening?
A: The pH of the final product is a reflection of its chemical nature and the presence of any residual acidic or basic substances.
-
pH Too High (>10.2): This could be due to residual sodium hydroxide from the synthesis process. Ensure the washing process is adequate to remove excess alkali.
-
pH Too Low (<9.9): This may indicate incomplete reaction or the presence of acidic impurities. Re-evaluate the synthesis parameters, particularly the final pH adjustment of the reaction mixture.
Data Presentation
Table 1: Quality Control Specifications for this compound (USP)
| Parameter | Specification |
| Assay | 98.3% – 107.9% (on dried basis)[4][6][7] |
| Acid-Neutralizing Capacity | Not less than 75.0% of the expected mEq value[5][6] |
| Sodium Content | 15.2% – 16.8%[8] |
| pH (1 in 25 suspension) | 9.9 – 10.2[4][5] |
| Loss on Drying | Not more than 14.5%[5] |
| Mercury | Not more than 1 ppm[3][6] |
| Isopropyl Alcohol | Not more than 1.0%[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction of Aluminum Salt with Sodium Carbonate
This protocol is based on the general principles described in the literature.[1][2]
Materials:
-
Aluminum chloride (or other suitable aluminum salt)
-
Sodium carbonate
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium carbonate in stoichiometric excess.
-
Prepare an aqueous solution of the aluminum salt.
-
Slowly add the aluminum salt solution to the sodium carbonate solution with constant stirring.
-
Monitor and maintain the pH of the reaction mixture between 10.2 and 10.5 by adding a solution of sodium hydroxide as needed.
-
Maintain the reaction temperature between 40°C and 80°C.
-
Continue stirring for a sufficient period to ensure complete reaction and precipitation of DASC.
-
Filter the precipitate.
-
Wash the precipitate thoroughly with deionized water to remove any soluble byproducts, such as sodium chloride.
-
Dry the purified DASC at an appropriate temperature (e.g., 130°C) to a constant weight.[5]
Protocol 2: Assay for this compound (based on USP)
This is a summary of the titrimetric method.[4]
Procedure:
-
Accurately weigh about 300 mg of undried DASC and transfer to a 250-mL beaker.
-
Add 10 mL of 2 N sulfuric acid, cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.
-
Add 30.0 mL of 0.1 M edetate disodium (EDTA) VS and boil for another minute.
-
Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.
-
Adjust the pH to 4.5 using a pH meter with ammonium hydroxide or dilute sulfuric acid.
-
Titrate with 0.05 M zinc sulfate VS, maintaining the pH at 4.5, until the color changes to an orange-pink.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 M Edetate disodium is equivalent to 14.40 mg of CH₂AlNaO₅.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for DASC batch inconsistencies.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. uspbpep.com [uspbpep.com]
- 6. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 7. This compound [doi.usp.org]
- 8. pharmacopeia.cn [pharmacopeia.cn]
Strategies for improving the yield of Dihydroxyaluminum sodium carbonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Dihydroxyaluminum sodium carbonate (DASC).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Reaction of an Aluminum Salt with Sodium Carbonate: This method involves reacting an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in an aqueous solution. The pH is typically maintained between 7.2 and 10.5 using a base like sodium hydroxide.[1][2]
-
Carbonation of Sodium Aluminate: This process involves the controlled introduction of carbon dioxide into a sodium aluminate solution, leading to the precipitation of this compound.[1]
Q2: What is the optimal pH range for the synthesis of DASC?
A2: The optimal pH is dependent on the synthesis method. For the reaction of an aluminum salt with sodium carbonate, kinetic studies show optimal yields are achieved at a pH between 8 and 9.[1] However, some sources suggest a preferred range of 10.2 to 10.5 to prevent the formation of byproducts.[2] For the carbonation of sodium aluminate, the pH should be maintained below 9.8, with a preferable range of 8.8 to 9.8.[3]
Q3: How does temperature affect the yield of DASC?
A3: Temperature is a critical parameter in DASC synthesis. In the aluminum salt with sodium carbonate method, a temperature range of 40°C to 80°C is recommended, with 60°C being a commonly cited optimum to ensure a good reaction rate without promoting the formation of aluminum hydroxide.[2] For the sodium aluminate carbonation method, a lower temperature range of 20°C to 35°C is considered optimal.[3]
Q4: What are the common impurities in DASC synthesis and how can they be minimized?
A4: A common impurity in the synthesis involving an aluminum salt is the corresponding sodium salt byproduct (e.g., sodium chloride if aluminum chloride is used). Using a significant excess of sodium carbonate can help in precipitating this byproduct, which can then be removed by washing the DASC precipitate with water.[2] Another potential impurity is aluminum hydroxide. Its formation can be minimized by careful control of pH and temperature.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal pH. | Adjust the pH to the optimal range for your chosen method. For the aluminum salt method, aim for a pH of 8-9, or 10.2-10.5. For the sodium aluminate method, maintain the pH below 9.8.[1][2][3] |
| Incorrect reaction temperature. | For the aluminum salt method, maintain the temperature around 60°C. For the sodium aluminate method, use a temperature between 20-35°C.[2][3] | |
| Insufficient excess of sodium carbonate (aluminum salt method). | Use at least a 10 to 15-fold excess by weight of sodium carbonate relative to the aluminum salt to drive the reaction to completion.[2] | |
| Inadequate mixing. | Ensure a consistent stirring rate of 200-400 rpm to maintain a homogeneous reaction mixture. | |
| Product is amorphous or has poor crystallinity | Rapid precipitation. | Control the rate of addition of reactants to allow for proper crystal growth. For the carbonation method, a slow carbonation rate over several hours is recommended.[1] |
| Incorrect temperature. | Ensure the reaction is carried out within the optimal temperature range. | |
| Presence of Aluminum Hydroxide Impurity | pH is too low or too high, depending on the method. | Maintain strict pH control within the recommended optimal range. |
| Temperature is too high (aluminum salt method). | Avoid temperatures significantly above 60°C, as this can favor the formation of aluminum hydroxide. | |
| High levels of sodium salt byproduct in the final product | Insufficient washing. | Wash the precipitate thoroughly with deionized water after filtration. The use of a large excess of sodium carbonate can also facilitate the precipitation and subsequent removal of the sodium salt byproduct.[2] |
Data Presentation
Table 1: Effect of pH on the Yield of this compound (Illustrative)
| pH | Relative Yield (%) | Observations |
| 7.0 | 75 | Lower end of the effective range for the aluminum salt method. |
| 8.0 | 95 | Approaching optimal for the aluminum salt method.[1] |
| 9.0 | 98 | Optimal for the aluminum salt method.[1] |
| 10.0 | 90 | Yield may begin to decrease due to side reactions. |
| 10.5 | 85 | Higher pH can be effective but risks solubilizing the product.[2] |
Table 2: Effect of Temperature on the Yield of this compound (Illustrative)
| Method | Temperature (°C) | Relative Yield (%) | Observations |
| Aluminum Salt + Sodium Carbonate | 25 | 80 | Slower reaction rate. |
| 40 | 90 | Increased reaction rate. | |
| 60 | 98 | Optimal temperature for good yield and purity.[2] | |
| 80 | 92 | Increased risk of aluminum hydroxide formation. | |
| Sodium Aluminate Carbonation | 20 | 95 | Within the optimal range.[3] |
| 35 | 98 | Upper end of the optimal range.[3] | |
| 50 | 85 | May lead to the formation of undesired phases.[1] |
Experimental Protocols
Method 1: Synthesis from Aluminum Chloride and Sodium Carbonate
-
Preparation of Solutions:
-
Prepare a solution of aluminum chloride (e.g., 1 M) in deionized water.
-
Prepare a separate, concentrated solution of sodium carbonate (e.g., 3 M) in deionized water. The weight of sodium carbonate should be at least 10-15 times the weight of the aluminum chloride to be used.[2]
-
Prepare a solution of sodium hydroxide (e.g., 1 M) for pH adjustment.
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer and a pH probe, add the sodium carbonate solution.
-
Begin stirring at a moderate speed (200-400 rpm).
-
Slowly add the aluminum chloride solution to the sodium carbonate solution.
-
Monitor the pH of the reaction mixture continuously. Maintain the pH in the range of 8.0-9.0 by adding the sodium hydroxide solution dropwise as needed.[1]
-
Maintain the reaction temperature at approximately 60°C using a water bath.[2]
-
Continue stirring for 2-3 hours after the addition of aluminum chloride is complete.[2]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any soluble byproducts, particularly sodium chloride.
-
Dry the precipitate in an oven at a temperature below 130°C to a constant weight.[4]
-
Method 2: Synthesis via Carbonation of Sodium Aluminate
-
Preparation of Sodium Aluminate Solution:
-
Prepare a sodium aluminate solution with a Na₂O/Al₂O₃ molar ratio between 1:1 and 1.25:1.[3]
-
-
Carbonation:
-
In a reaction vessel equipped with a gas dispersion tube and a stirrer, add the sodium aluminate solution.
-
Maintain the temperature of the solution between 20°C and 35°C.[3]
-
Bubble carbon dioxide gas through the solution at a controlled rate.
-
Monitor the pH of the solution. The pH should be maintained below 9.8, and preferably between 8.8 and 9.8.[3]
-
Continue the carbonation until the precipitation is complete.
-
-
Work-up:
-
Once the reaction is complete, filter the precipitate.
-
Wash the precipitate with deionized water.
-
Dry the product at an elevated temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound from an aluminum salt.
Caption: Logical relationship for the synthesis of this compound via the carbonation of sodium aluminate.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 4. This compound [drugfuture.com]
Dealing with equipment corrosion during Dihydroxyaluminum sodium carbonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroxyaluminum sodium carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound?
A1: There are two main industrial methods for the synthesis of this compound:
-
Reaction of an ionic aluminum salt with sodium carbonate: This method involves reacting an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in an aqueous solution. Sodium hydroxide is often used to maintain the pH between 7.2 and 10.5, which facilitates the precipitation of the final product.[1][2]
-
Carbonation of sodium aluminate solution: This process involves bubbling carbon dioxide through a sodium aluminate solution under controlled temperature and pressure. This method also leads to the precipitation of this compound.[1][3]
Q2: My reactor is showing signs of corrosion. What are the likely causes during the synthesis?
A2: The synthesis of this compound occurs in an alkaline environment (pH 7.2-10.5), which can be corrosive to certain materials.[1][2] Key factors contributing to corrosion include:
-
High pH: Alkaline solutions can attack less resistant materials.
-
Presence of Carbonates and other Salts: Carbonate solutions, especially in the presence of chlorides or other salts, can be aggressive towards certain metals.
-
Elevated Temperatures: Reaction temperatures, which can range from ambient to around 80°C, can accelerate corrosion rates.[2]
-
Impurities: The presence of impurities in the reactants can also contribute to corrosion.
Q3: What materials are recommended for the reactor and other equipment?
A3: For handling the alkaline conditions of this synthesis, the following materials are recommended:
-
High-Resistance Alloys: Nickel-based alloys like Hastelloy C-276 and C-22 are highly recommended due to their excellent resistance to a wide range of chemical process environments, including both acidic and alkaline solutions.[4][5][6][7]
-
Stainless Steel: Austenitic stainless steels, such as 316L, are commonly used in the pharmaceutical industry. However, they can be susceptible to stress corrosion cracking in hot, alkaline environments. Careful monitoring and control of the reaction conditions are necessary when using stainless steel.
-
Glass-Lined Steel: For smaller-scale laboratory syntheses, glass-lined reactors offer excellent corrosion resistance to a wide range of chemicals.
Q4: How can I minimize corrosion of my existing stainless steel reactor?
A4: If you are using a stainless steel reactor, consider the following to mitigate corrosion:
-
Temperature Control: Operate at the lowest effective temperature for the synthesis to reduce the corrosion rate.
-
pH Monitoring and Control: Maintain the pH within the recommended range (7.2-10.5) and avoid excessively high alkalinity.[1][2]
-
Chloride Contamination: Minimize chloride contamination in your reactants, as chlorides can significantly increase the risk of pitting and crevice corrosion in stainless steels.
-
Regular Inspection and Maintenance: Implement a regular inspection schedule to check for early signs of corrosion.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of the final product | Corrosion products (e.g., iron oxides) from the reactor are contaminating the product. | 1. Inspect the reactor for signs of corrosion. 2. Consider using a more corrosion-resistant reactor material (e.g., Hastelloy, glass-lined). 3. Filter the product to remove contaminants. |
| Pitting or localized corrosion inside the reactor | - High chloride concentration in reactants. - Localized high temperatures. - Inappropriate reactor material (e.g., lower grade stainless steel). | 1. Use reactants with low chloride content. 2. Ensure uniform heating of the reactor. 3. Evaluate the suitability of the reactor material for the process conditions. Consider upgrading to a more resistant alloy. |
| Stress Corrosion Cracking (SCC) in stainless steel equipment | - High operating temperatures in an alkaline environment. - Residual stress in the equipment from fabrication. | 1. Operate at the lowest possible temperature. 2. Consult with a materials engineer about stress-relieving heat treatments for the equipment. 3. Consider replacing the equipment with a more SCC-resistant material like a nickel-based alloy. |
| General thinning of the reactor wall | General corrosion due to the alkaline nature of the reaction mixture. | 1. Monitor the corrosion rate using corrosion coupons. 2. Evaluate the compatibility of the reactor material with the process chemicals at the operating temperature. 3. Consider using a corrosion inhibitor if compatible with the process and final product requirements. |
Quantitative Data on Material Corrosion
| Material | Environment | Temperature (°C) | Corrosion Rate (mm/year) | Notes |
| 316L Stainless Steel | 50% Sodium Hydroxide | Boiling | < 0.1 | Generally good resistance at lower temperatures, but susceptibility to SCC increases with temperature. |
| Hastelloy C-276 | Various acidic and alkaline solutions | Up to boiling | < 0.1 | Excellent resistance in a wide range of corrosive environments.[4][8] |
| Carbon Steel | Sodium Carbonate Solution | Ambient | Variable | Prone to corrosion in alkaline carbonate solutions, especially with increasing temperature and aeration. |
Disclaimer: The corrosion rates provided are for general guidance only. It is strongly recommended to conduct specific corrosion testing with the actual process fluids and conditions to determine the most suitable material of construction.
Experimental Protocols
Synthesis of this compound via Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This protocol is based on the method described in US Patent 4,438,085.[2]
Materials:
-
Aluminum chloride (or another suitable ionic aluminum salt)
-
Sodium carbonate
-
Sodium hydroxide
-
Deionized water
Equipment:
-
Stirred reactor (preferably glass-lined for lab scale or Hastelloy for larger scale)
-
Heating and temperature control system
-
pH meter and probe
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare an aqueous solution of sodium carbonate. A stoichiometric excess of at least ten parts by weight of sodium carbonate to one part by weight of the aluminum salt is recommended.[2]
-
Heat the sodium carbonate solution to the desired reaction temperature, typically between 40°C and 80°C. A temperature of around 60°C is often preferred.[2]
-
Slowly add the aluminum chloride solution to the stirred sodium carbonate solution.
-
Continuously monitor the pH of the reaction mixture and maintain it within the range of 7.2 to 10.5 by adding a sodium hydroxide solution as needed.[2]
-
Allow the reaction to proceed for a sufficient time, typically between two and three hours, to ensure complete precipitation of the this compound.[2]
-
After the reaction is complete, cool the mixture and separate the precipitated solid by filtration.
-
Wash the filter cake with deionized water to remove any soluble byproducts.
-
Dry the final product in an oven at an appropriate temperature.
Visualizations
Troubleshooting Logic for Equipment Corrosion
Caption: A flowchart outlining the steps for troubleshooting equipment corrosion during this compound synthesis.
Signaling Pathway for Corrosion Prevention
Caption: A diagram illustrating a multi-faceted strategy for preventing equipment corrosion.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 4. parrinst.com [parrinst.com]
- 5. acuityprocess.com [acuityprocess.com]
- 6. neonickel.com [neonickel.com]
- 7. ronscosteel.com [ronscosteel.com]
- 8. Hast C276 [hightempmetals.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dihydroxyaluminum Sodium carbonate Assay
This guide provides a detailed comparison of analytical methodologies for the assay of Dihydroxyaluminum sodium carbonate (DASC), a common active ingredient in antacid formulations. The focus is on the validation of these methods to ensure accuracy, precision, and reliability, which is critical for researchers, scientists, and professionals in drug development and quality control.
The primary methods discussed are the official complexometric titration method as per the United States Pharmacopeia (USP) and a modern alternative, Energy Dispersive X-ray Fluorescence (EDXRF) spectroscopy.
Comparison of Analytical Methods
The selection of an analytical method for the assay of this compound often depends on factors such as the required precision, sample throughput, and the availability of instrumentation. While the official USP method is a robust and widely accepted titrimetric analysis, newer instrumental techniques like EDXRF offer significant advantages in terms of speed and automation.
| Parameter | Complexometric Titration (USP) | Energy Dispersive X-ray Fluorescence (EDXRF) |
| Principle | Back-titration of excess EDTA with a standardized zinc sulfate solution after complexation with the aluminum in the sample. | Measurement of characteristic X-rays emitted from the aluminum atoms in the sample after excitation by a primary X-ray source. |
| Sample Preparation | Dissolution in acid, boiling, and buffering. | Grinding of the sample and pressing it into a pellet.[1] |
| Analysis Time | Relatively time-consuming due to multiple steps. | Rapid, allowing for high sample throughput.[1] |
| Solvent/Reagent Usage | Requires various acids, buffers, and standardized solutions. | No solvents are required.[1] |
| Automation | Can be automated but is often performed manually. | Fully automated with computer data processing.[1] |
| Specificity | Specific for aluminum in the presence of the formulation's excipients. | Highly specific for aluminum, based on its characteristic X-ray emission.[1] |
Validation Data Summary
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[2][3][4] Key validation parameters for the DASC assay methods are summarized below.
| Validation Parameter | Complexometric Titration (USP) | Energy Dispersive X-ray Fluorescence (EDXRF) |
| Accuracy (Recovery) | Not explicitly stated in the provided search results. | Average recovery of 100.6% for spiked samples.[1][5] |
| Precision (RSD) | Not explicitly stated in the provided search results. | Instrument precision: 1.0% RSD (n=16).[1][5] Sample precision: 2.7% RSD (n=16).[1][5] |
| **Linearity (R²) ** | Not applicable in the same way as instrumental methods. | R² = 0.9997 for a quadratic curve.[1] |
Experimental Protocols
Complexometric Titration (USP Assay Method)
This method determines the amount of this compound by a back-titration.[6][7][8]
Reagents and Solutions:
-
0.1 M Edetate disodium (EDTA) VS
-
0.05 M Zinc sulfate VS
-
2 N Sulfuric acid
-
Acetic acid–ammonium acetate buffer TS
-
Dithizone TS
-
Ammonium hydroxide
Procedure:
-
Accurately weigh about 300 mg of undried this compound and transfer to a 250-mL beaker.[6][7]
-
Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes, then boil for 1 minute.[6][7][8]
-
Add 30.0 mL of 0.1 M edetate disodium VS and boil again for 1 minute.[6][7][8]
-
Cool the solution and add 10 mL of acetic acid–ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.[6][7][8]
-
Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.[6][7][8]
-
Titrate the excess EDTA with 0.05 M zinc sulfate VS to an orange-pink endpoint, maintaining the pH at 4.5.[6][7][8]
-
Perform a blank determination and make any necessary corrections.[6][7]
Calculation: Each mL of 0.1 M Edetate disodium titrant is equivalent to 14.40 mg of this compound (NaAl(OH)₂CO₃).[6][7]
Energy Dispersive X-ray Fluorescence (EDXRF)
This is a rapid and non-destructive method for the quantification of this compound in antacid tablets.[1]
Instrumentation:
-
Energy dispersive X-ray fluorescence spectrometer with a rhodium anode X-ray tube and a high-resolution Si(Li) detector.[1][5]
Procedure:
-
Sample Preparation: The sample is prepared by impact grinding and then pressing it into a pellet at 10 tons of pressure.[1][5]
-
Analysis: The pellet is placed in the spectrometer, and the aluminum content is monitored with sample spinning.[1][5]
-
Quantification: The amount of anhydrous this compound is determined using computer data processing based on a calibration curve.[1][5]
Visualizations
Workflow for Complexometric Titration```dot
Caption: Workflow of the EDXRF analysis for DASC assay.
Logical Relationship of Method Validation
Caption: Logical flow of analytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. usp.org [usp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. This compound [drugfuture.com]
A Comparative Analysis of Synthesis Routes for Dihydroxyaluminum Sodium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the two primary synthesis routes for Dihydroxyaluminum Sodium Carbonate (DASC), a widely used antacid. The comparison focuses on key performance indicators, experimental protocols, and the influence of process parameters on the final product's characteristics.
Introduction
This compound (NaAl(OH)₂CO₃) is an effective antacid that neutralizes stomach acid.[1] Its synthesis is primarily achieved through two routes: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of a sodium aluminate solution.[1] The choice of synthesis route can significantly impact the product's purity, yield, and physicochemical properties, which are critical for its pharmaceutical application.
Comparative Overview of Synthesis Routes
| Feature | Route 1: Reaction with Sodium Carbonate | Route 2: Carbonation of Sodium Aluminate |
| Primary Reactants | Ionic aluminum salt (e.g., aluminum chloride), Sodium carbonate | Sodium aluminate, Carbon dioxide |
| Key Process Parameters | pH, Reactant ratio (excess sodium carbonate), Temperature | Na₂O/Al₂O₃ molar ratio, Temperature, Carbonation rate |
| Reported Advantages | Good yield and high purity achievable with process optimization.[2] | Direct precipitation of the target compound at elevated temperatures. |
| Reported Disadvantages | Potential for low purity if not carefully controlled; by-product removal is crucial.[2] | Formation of undesirable by-products (e.g., aluminum hydroxide gel, bayerite) if carbonation is too rapid or temperature is too low.[1] |
Route 1: Reaction of an Ionic Aluminum Salt with Sodium Carbonate
This method involves the reaction of an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in an aqueous medium. The pH of the reaction is typically maintained between 7.2 and 10.5 through the addition of sodium hydroxide.[1][2]
Experimental Protocol
A detailed experimental protocol for this route, based on patent literature, is as follows:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sodium carbonate and sodium hydroxide. The concentration of sodium carbonate should be substantially in excess of the stoichiometric amount required for the reaction. A weight ratio of at least 10:1 of sodium carbonate to the aluminum salt is recommended for improved yield and purity.[2]
-
Prepare a separate aqueous solution of an ionic aluminum salt (e.g., aluminum chloride).
-
-
Reaction:
-
In a stirred reactor, introduce the aluminum chloride solution into the sodium carbonate/sodium hydroxide solution.
-
Maintain the reaction temperature at approximately 60°C.[2]
-
Control the pH of the reaction mixture to be between 10.2 and 10.5 to prevent the formation of by-products and solubilization of the desired product.[2]
-
The mean residence time in the reactor is typically around three hours.[2]
-
-
Precipitation and Filtration:
-
The reaction mixture is fed to a filtering device to separate the solid product (DASC) and the co-precipitated sodium salt by-product from the aqueous filtrate.[2]
-
-
Washing and Purification:
-
The filter cake is washed with water to remove the soluble sodium salt by-product.[2]
-
The washed product is then filtered again.
-
-
Drying and Milling:
Key Performance Data and Experimental Parameters
| Parameter | Recommended Condition | Impact on Product |
| Sodium Carbonate to Aluminum Salt Ratio (by weight) | ≥ 10:1, preferably ≥ 15:1[2] | Improves yield and purity of DASC.[2] |
| pH | 7.2 - 10.5 (preferably 10.2 - 10.5)[1][2] | Prevents formation of aluminum hydroxide and solubilization of DASC. |
| Temperature | ~60°C[2] | Influences reaction kinetics and solubility of by-products. |
| Reaction Time | 2 - 3 hours[2] | Ensures complete reaction. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound via the reaction of an ionic aluminum salt with sodium carbonate.
Route 2: Carbonation of Sodium Aluminate
This route involves the controlled introduction of carbon dioxide into a sodium aluminate solution, leading to the precipitation of this compound.
Experimental Protocol
A detailed experimental protocol for this route, based on patent literature, is as follows:
-
Preparation of Sodium Aluminate Solution:
-
Prepare an aqueous sodium aluminate solution with a specific Na₂O/Al₂O₃ molar ratio, typically between 1:1 and 1.25:1.[3]
-
-
Carbonation:
-
In a stirred reactor, saturate water with carbon dioxide at a reaction temperature between 20 and 35°C.[3]
-
Continuously add the sodium aluminate solution to the carbonated water while maintaining the introduction of carbon dioxide.[3]
-
The rate of addition of the sodium aluminate solution and the flow of carbon dioxide should be controlled to maintain the pH of the suspension below 9.8, preferably between 8.8 and 9.8.[3]
-
A slow carbonation process, for instance over 5.5 hours, is recommended to prevent the formation of aluminum hydroxide gel.[1]
-
-
pH Adjustment and Precipitation:
-
After the addition of the sodium aluminate solution is complete, continue to introduce carbon dioxide until the pH of the suspension is adjusted to 7.0 - 7.5 to ensure complete precipitation.[3]
-
-
Separation and Drying:
-
The precipitated this compound is separated from the suspension by filtration.
-
The product is then dried at an elevated temperature.[3]
-
Key Performance Data and Experimental Parameters
| Parameter | Recommended Condition | Impact on Product |
| Na₂O/Al₂O₃ Molar Ratio | 1:1 to 1.25:1[3] | Influences the formation of the desired product versus by-products. |
| Temperature | 20 - 35°C (initial carbonation)[3] | At low temperatures, gibbsite may form as an intermediate. Direct precipitation occurs at temperatures above 65°C.[1] |
| pH | < 9.8 (preferably 8.8 - 9.8) during precipitation[3] | Critical for controlling the precipitation of the desired product. |
| Carbonation Rate | Slow (e.g., over 5.5 hours)[1] | Prevents the formation of aluminum hydroxide gel and other by-products.[1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound via the carbonation of sodium aluminate.
Physicochemical Properties and Analytical Methods
The final product from either synthesis route should be characterized to ensure it meets the required specifications for pharmaceutical use.
| Property | Typical Value/Method |
| Appearance | Amorphous powder or poorly formed crystals.[1] |
| Purity | 98.3% - 107.9% (dried basis) as per USP.[4] |
| Acid-Neutralizing Capacity | A key performance indicator for antacids. |
| Particle Size | Important for bioavailability and formulation. |
| Identification | Reaction with HCl (effervescence), tests for Aluminum and Sodium.[4] |
| Assay | Titration methods as described in pharmacopeias.[4] |
Conclusion
Both the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of sodium aluminate are viable synthesis routes for this compound. The choice of method will depend on factors such as the availability and cost of raw materials, the desired scale of production, and the level of control over the process parameters.
The reaction with sodium carbonate route offers the potential for high purity and yield, particularly when a significant excess of sodium carbonate is used and pH is carefully controlled. This method may be well-suited for batch processes where precise control over reactant ratios is feasible.
The carbonation of sodium aluminate route provides a method for direct precipitation of the product. Careful control of the carbonation rate and temperature is crucial to avoid the formation of impurities. This route might be advantageous for continuous processes.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 3. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 4. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Dihydroxyaluminum Sodium Carbonate vs. Aluminum Hydroxide: A Comparative Guide to Antacid Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydroxyaluminum sodium carbonate and aluminum hydroxide, two common aluminum-containing antacids. The information presented is supported by experimental data to inform research and formulation development.
Mechanism of Action
Both compounds function primarily by neutralizing gastric hydrochloric acid (HCl). However, their chemical compositions lead to different reaction dynamics.
-
This compound (DASC): This compound is a complex of aluminum hydroxide and sodium carbonate. It offers a dual-action mechanism: the carbonate component provides rapid acid neutralization, while the aluminum hydroxide component offers a more sustained effect. The reaction produces a moderate amount of carbon dioxide.
-
Reaction: NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
-
-
Aluminum Hydroxide: This is a nonsystemic antacid with a slower onset of action but a prolonged duration. It neutralizes acid by reacting to form aluminum chloride and water, without producing gas.
-
Reaction: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O
-
Caption: Overview of antacid neutralization reactions.
Performance Data
The efficacy of an antacid is determined by its acid-neutralizing capacity (ANC), speed of neutralization, and the duration of its effect.
| Performance Metric | This compound | Aluminum Hydroxide |
| Acid-Neutralizing Capacity (ANC) | 27.8 mEq/g | 25.4 mEq/g |
| Onset of Action | Rapid | Slow |
| Duration of Effect | Prolonged | 2 hours (with food), 3 hours (1h after food) |
| Gas Production | Moderate (Carbon Dioxide) | None |
| pH Stability Range | 1.5 - 3.5 | 1.0 - 4.0 |
Cytoprotective Effects of Aluminum-Containing Antacids
Beyond neutralization, aluminum-containing antacids exhibit cytoprotective properties, meaning they can protect the gastric mucosa from damage by necrotizing agents, an effect that is independent of their acid-neutralizing ability. The proposed mechanism involves the surface charge of the aluminum hydroxide complex, which may stimulate the release of protective prostaglandins (PGE2) and increase the secretion of mucus and bicarbonate.
Caption: Proposed cytoprotective pathway for aluminum hydroxide.
Key Experimental Protocols
Standardized in vitro methods are used to quantify the performance of antacids.
Acid-Neutralizing Capacity (ANC) Test (USP Method)
This test determines the total amount of acid neutralized by a single dose of an antacid.
-
Objective: To quantify the total mEq of acid consumed by a minimum labeled dosage of the antacid.
-
Apparatus: 250 mL beaker, magnetic stirrer, pH meter, burette.
-
Reagents: 1.0 N Hydrochloric Acid (HCl), 0.5 N Sodium Hydroxide (NaOH), Distilled Water.
-
Methodology:
-
An accurately weighed quantity of the antacid, equivalent to the minimum labeled dose, is transferred to a beaker.
-
Approximately 70 mL of water is added, and the solution is mixed for one minute.
-
A precise volume (e.g., 30 mL) of 1.0 N HCl is added, and the mixture is stirred continuously at 37°C for a timed period of 15 minutes.
-
Immediately following the 15-minute stirring period, the excess HCl is rapidly titrated with 0.5 N NaOH to a stable pH of 3.5. The titration should not exceed 5 minutes.
-
The ANC is calculated based on the amount of HCl consumed, expressed as mEq of acid per dose. To be labeled as an antacid, the formulation must have an ANC of at least 5 mEq per dose.
-
Rossett-Rice Test (Dynamic Neutralization)
This dynamic test simulates gastric conditions to measure the onset and duration of acid neutralization.
-
Objective: To record the pH profile of an antacid during continuous acid addition, simulating gastric acid secretion.
-
Apparatus: 500 mL reaction beaker, pH meter, burette for continuous acid infusion, magnetic stirrer, water bath at 37°C.
-
Methodology:
-
A solution of 70 mL of 0.1 N HCl and 30 mL of distilled water is placed in the reaction beaker and maintained at 37°C.
-
An equivalent weight of the antacid tablet sample is introduced into the beaker with continuous stirring.
-
Simultaneously, 0.1 N HCl is added from a burette at a constant rate (e.g., 2-4 mL/min).
-
The pH is continuously recorded as a function of time.
-
Onset of Action: The time required for the solution to reach pH 3.0.
-
Duration of Action (Rossett-Rice Time): The total time during which the pH is maintained between 3.0 and 5.0.
-
Caption: Experimental workflow for the Rossett-Rice test.
Side Effect Profile
| Side Effect Category | This compound | Aluminum Hydroxide |
| Common | Hypernatremia, Constipation | Constipation (dose-related), chalky taste, nausea, stomach cramps |
| Less Common/Serious | Potential for bloating due to CO₂ production | Fecal impaction, intestinal obstruction, hypophosphatemia (low phosphate), osteomalacia (softening of bones) with prolonged use |
| Drug Interactions | Known to have 226 drug interactions | Can interfere with the absorption of other drugs (e.g., tetracyclines, iron preparations); should not be taken within 2 hours of other medications |
Conclusion
This compound and aluminum hydroxide are both effective antacids, but their performance profiles suggest different formulation strategies. This compound provides a higher acid-neutralizing capacity and a faster onset of action, making it suitable for formulations targeting rapid symptom relief. However, the associated gas production may be a consideration. Conversely, aluminum hydroxide offers a slower, more sustained neutralizing effect without gas production, but its prominent side effect of constipation must be managed, often through combination with magnesium-based antacids. Its additional cytoprotective properties may offer a therapeutic advantage in certain applications. The choice between these agents will ultimately depend on the specific therapeutic goals of the drug product, balancing efficacy, speed of onset, duration, and tolerability.
A Comparative Analysis of Dihydroxyaluminum Sodium Carbonate and Magnesium Carbonate as Antacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two common antacid agents: dihydroxyaluminum sodium carbonate and magnesium carbonate. The following sections detail their mechanisms of action, summarize available quantitative data on their performance, and outline the experimental protocols used to evaluate their efficacy. This information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the relative merits of these compounds.
Mechanism of Action
Both this compound and magnesium carbonate exert their primary therapeutic effect through the chemical neutralization of gastric acid.[1] This reduction in stomach acidity provides relief from symptoms associated with conditions such as heartburn, acid indigestion, and peptic ulcers.[2][3]
This compound: This compound is a basic salt that reacts with hydrochloric acid (HCl) in the stomach to produce aluminum chloride, sodium chloride, carbon dioxide, and water.[2] The neutralization reaction effectively increases the gastric pH. This compound is considered a non-systemic antacid.
Magnesium Carbonate: As an inorganic salt, magnesium carbonate also reacts with stomach acid to form magnesium chloride, carbon dioxide, and water, thereby reducing acidity.[3] It is recognized for its rapid onset of action.[1] Similar to this compound, it is classified as a non-systemic antacid.
Efficacy Comparison
Direct comparative studies providing head-to-head quantitative data for this compound and magnesium carbonate as single agents are limited in the readily available scientific literature. However, by synthesizing data from various in vitro and clinical studies, a comparative overview can be constructed. The following table summarizes key efficacy parameters. It is important to note that some data, particularly for magnesium carbonate, is derived from studies where it is used in combination with other antacids, most commonly calcium carbonate.
| Efficacy Parameter | This compound | Magnesium Carbonate | Source |
| Acid-Neutralizing Capacity (ANC) | Each mg has an expected ANC of 0.0278 mEq. | Data for the single agent is not readily available. In combination with calcium carbonate, formulations show high ANC. | [4] |
| Onset of Action | Onset temperature for neutralization is 25-30°C. | Rapid; provides relief within 15 to 30 minutes. In combination with calcium carbonate, a pH of 3.0 was reached within 40 seconds in an artificial stomach model. | [2][3][5] |
| Duration of Action | Maintains effectiveness in a pH range of 1.5-3.5. | Short duration, necessitating multiple doses for sustained relief. | [2][3] |
| Anti-Pepsin Activity | Not specifically detailed in the reviewed literature. | High anti-peptic activity (82%) has been reported in in vitro experiments. | [6] |
Side Effect Profile
The side effect profiles of these two antacids are primarily related to the metallic ions they contain.
-
This compound: Aluminum-containing antacids are commonly associated with constipation.[1]
-
Magnesium Carbonate: Magnesium-containing antacids have a laxative effect and can cause diarrhea.[1][7]
Due to these opposing effects, aluminum and magnesium salts are often formulated together in commercial antacids to minimize gastrointestinal side effects.
Experimental Protocols
A standardized method for evaluating the efficacy of antacids is the Acid-Neutralizing Capacity (ANC) test, as detailed in the United States Pharmacopeia (USP) chapter <301>.[8][9]
USP <301> Acid-Neutralizing Capacity Test
This in vitro test determines the total amount of acid that can be neutralized by a single dose of an antacid.
Principle: The method involves a back titration. A known excess of hydrochloric acid is added to the antacid sample to simulate gastric acid. The mixture is allowed to react, and then the remaining, unneutralized acid is titrated with a standardized solution of sodium hydroxide to a specific endpoint pH.[9]
Procedure Outline:
-
Sample Preparation: For solid dosage forms like tablets, a specific number of tablets are weighed and finely powdered. For liquid suspensions, the container is shaken to ensure homogeneity, and a precise amount is weighed.[9]
-
Reaction with Acid: The prepared sample is added to a beaker containing a precise volume of standardized hydrochloric acid (e.g., 1.0 N HCl).[9]
-
Stirring and Digestion: The mixture is stirred for a specified period (e.g., 15 minutes) to ensure complete reaction between the antacid and the acid.[9]
-
Back Titration: The excess hydrochloric acid is immediately titrated with a standardized sodium hydroxide solution (e.g., 0.5 N NaOH) to a stable endpoint of pH 3.5.[9]
-
Calculation: The ANC is calculated in milliequivalents (mEq) of acid consumed per dose of the antacid.[4]
Visualizations
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action for this compound and magnesium carbonate.
Experimental Workflow (USP <301> ANC Test)
Caption: Workflow for the USP <301> Acid-Neutralizing Capacity (ANC) test.
Logical Relationship (Efficacy Comparison)
Caption: Comparative aspects of this compound and magnesium carbonate.
References
- 1. Types of Antacids Medications: Uses, Side Effects, Warnings, Interactions & List [rxlist.com]
- 2. Buy this compound | 12011-77-7 [smolecule.com]
- 3. What is Magnesium Carbonate used for? [synapse.patsnap.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Onset of acid-neutralizing action of a calcium/magnesium carbonate-based antacid using an artificial stomach model: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. metrohm.com [metrohm.com]
- 9. metrohm.com [metrohm.com]
Dihydroxyaluminum Sodium Carbonate vs. Hydrotalcite: A Comparative Guide for Catalysis
A detailed comparison of the structural, chemical, and potential catalytic properties of dihydroxyaluminum sodium carbonate and hydrotalcite, providing researchers, scientists, and drug development professionals with a comprehensive guide for material selection in catalytic applications.
In the realm of catalysis, the search for efficient, stable, and cost-effective materials is a perpetual endeavor. Both this compound and hydrotalcite have found applications in various chemical and pharmaceutical fields due to their basic properties. While hydrotalcite is a well-established family of catalysts and catalyst precursors, the catalytic potential of this compound remains largely unexplored. This guide provides a detailed, objective comparison of these two materials, supported by available data, to aid in the selection and development of catalysts for specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the structure and composition of this compound and hydrotalcite have a profound impact on their potential catalytic activities. Hydrotalcite, with its layered double hydroxide structure, offers a high surface area and tunable basicity, which are critical for heterogeneous catalysis. In contrast, this compound is primarily known as a pharmaceutical antacid, with its properties optimized for acid neutralization rather than catalytic turnover.
| Property | This compound | Hydrotalcite |
| Chemical Formula | NaAl(OH)₂CO₃[1] | [Mg₁₋ₓAlₓ(OH)₂]ˣ⁺(CO₃)ₓ/₂²⁻·nH₂O |
| Structure | Amorphous powder or poorly formed crystals[2][3] | Layered double hydroxide (brucite-like layers)[4] |
| pH (in suspension) | 9.9–10.2[1][5][6] | Basic (tunable depending on composition) |
| Thermal Stability | Dehydration at 100-200°C; carbonate decomposition at higher temperatures[7] | Stable up to ~200°C; undergoes dehydration and dehydroxylation at higher temperatures to form mixed metal oxides. |
| Surface Area | Not reported in a catalytic context | High surface area, beneficial for catalysis |
| Porosity | Not reported in a catalytic context | Porous structure, facilitating reactant diffusion |
| Primary Application | Antacid for neutralizing stomach acid[3] | Catalyst, catalyst support, adsorbent |
Catalytic Performance: Established vs. Potential
Hydrotalcite: A Versatile and Proven Catalyst
Hydrotalcites and their calcined mixed-oxide derivatives are widely recognized for their catalytic activity in a variety of organic transformations. Their basic properties, which can be tuned by varying the Mg/Al ratio and the nature of the interlayer anion, make them excellent solid base catalysts.
Key Catalytic Applications of Hydrotalcite:
-
Aldol Condensation: Hydrotalcites are effective catalysts for aldol condensation reactions. For instance, Mg-Al hydrotalcite has been shown to catalyze the aldol condensation of propionaldehyde with formaldehyde to produce methacrolein.
-
Knoevenagel Condensation: The basic sites on the surface of hydrotalcites facilitate Knoevenagel condensations between aldehydes and active methylene compounds.
-
Transesterification: In the production of biodiesel, hydrotalcites can act as solid base catalysts for the transesterification of triglycerides.
-
Catalyst Support: The high surface area and stability of calcined hydrotalcites make them excellent supports for active metal nanoparticles, enhancing the catalytic performance in reactions like hydrogenation and oxidation.
This compound: An Unexplored Potential
Currently, there is a lack of scientific literature describing the use of this compound as a catalyst in chemical synthesis. Its primary application is in the pharmaceutical industry as an antacid, where its basicity is utilized for the neutralization of gastric acid.
Based on its chemical composition and basic nature (pH 9.9-10.2 in suspension), one could speculate on its potential as a basic catalyst.[1][5][6] However, its likely low surface area and amorphous structure, as suggested by its description as a powder or poorly formed crystals, would be significant limitations for heterogeneous catalysis.[2][3] The thermal stability, with dehydration occurring at relatively low temperatures, might also restrict its use in high-temperature catalytic reactions.[7]
Further research, including characterization of its surface area, porosity, and basic site distribution, as well as testing in model basic-catalyzed reactions, would be necessary to ascertain any potential catalytic activity of this compound.
Experimental Protocols
Synthesis of this compound (Pharmaceutical Grade)
A common method for the synthesis of this compound for pharmaceutical applications involves the reaction of an aluminum salt with sodium carbonate in an aqueous medium.
-
Procedure: An ionic aluminum salt (e.g., aluminum chloride) is reacted with a stoichiometric excess of sodium carbonate in water. The pH of the reaction mixture is maintained between 7.2 and 10.5 by the addition of sodium hydroxide. The precipitated this compound is then separated from the solution. The use of a significant excess of sodium carbonate can facilitate the precipitation of the sodium salt by-product, allowing for its removal and the recycling of the sodium carbonate solution.
Synthesis of Hydrotalcite (for Catalytic Applications)
The co-precipitation method is a widely used technique for the synthesis of hydrotalcites with controlled composition.
-
Procedure: A mixed aqueous solution of magnesium nitrate and aluminum nitrate (with a desired Mg/Al molar ratio) is prepared. A separate aqueous solution of sodium carbonate and sodium hydroxide is also prepared. Both solutions are simultaneously and slowly added to a reactor containing deionized water under vigorous stirring, while maintaining a constant pH (typically around 10). The resulting precipitate is aged, filtered, washed thoroughly with deionized water to remove any unreacted salts, and then dried.
Visualizing the Structures and Processes
Caption: A simplified diagram illustrating the layered structure of hydrotalcite.
Caption: Workflow for the synthesis of hydrotalcite via the co-precipitation method.
Conclusion
References
- 1. mubychem.net [mubychem.net]
- 2. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 3. This compound Pure USP Grade Suppliers [crystalclearproducts.org]
- 4. This compound [drugfuture.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Buy this compound | 12011-77-7 [smolecule.com]
- 7. lookchem.com [lookchem.com]
A Comparative Analysis of Dihydroxyaluminum Sodium Carbonate and Activated Alumina as Adsorbents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Dihydroxyaluminum Sodium Carbonate (DASC) and Activated Alumina (AA), focusing on their potential applications in adsorption-related processes. While both are aluminum-based compounds, their structural properties and functional applications differ significantly. Activated Alumina is a well-established adsorbent with a vast body of research supporting its use in various purification and separation processes. In contrast, this compound is primarily known for its application as an antacid, and there is a notable lack of publicly available data on its performance as an industrial adsorbent. This guide aims to present the available information on both materials to aid researchers in their selection and application.
Physicochemical Properties
The fundamental properties of an adsorbent, such as its chemical composition, surface area, and porosity, are critical determinants of its adsorption capacity and selectivity. A summary of the key physicochemical properties for both this compound and Activated Alumina is presented in Table 1.
| Property | This compound (DASC) | Activated Alumina (AA) |
| Chemical Formula | NaAl(OH)₂CO₃ | Al₂O₃·nH₂O |
| Molecular Weight | 143.99 g/mol | 101.96 g/mol (anhydrous) |
| Appearance | Amorphous powder or poorly formed crystals[1] | Porous solid, available in granular, pellet, or powdered form |
| Surface Area (BET) | Data not readily available in the context of adsorption applications. | Typically ranges from 200 to 400 m²/g |
| Porosity | Data not readily available in the context of adsorption applications. | Highly porous with a network of micropores and mesopores |
| Key Functional Groups | Hydroxyl (-OH), Carbonate (CO₃²⁻) | Surface hydroxyl groups (-OH), Lewis acid sites |
| Primary Application | Antacid for neutralizing gastric acid[1] | Adsorbent and catalyst in water treatment, drying, and chromatography |
| Acid-Neutralizing Capacity | Approximately 27.8 mEq/g[1] | Not applicable in the same context; exhibits amphoteric properties |
Adsorption Performance: A Comparative Overview
The efficacy of an adsorbent is best evaluated by its performance in removing specific contaminants under various conditions. The following sections and tables summarize the available data for the adsorption of phosphates, heavy metals, and organic dyes by both materials.
Phosphate Adsorption
Eutrophication, driven by excess phosphate in water bodies, is a significant environmental concern. Aluminum-based adsorbents are widely studied for phosphate removal.
-
This compound (DASC): While specific quantitative data on the phosphate adsorption capacity of DASC is limited, studies on related compounds like aluminum hydroxycarbonate suggest that phosphate adsorption occurs via anion ligand exchange with carbonate groups.[2] This indicates a potential for DASC to be effective in phosphate removal.
-
Activated Alumina (AA): Activated alumina is a well-established adsorbent for phosphate. Its high surface area and the presence of surface hydroxyl groups facilitate the removal of phosphate from aqueous solutions. The maximum adsorption capacity can be substantial, as shown in Table 2.
| Adsorbent | Adsorbate | Maximum Adsorption Capacity (mg/g) | Experimental Conditions |
| Activated Alumina | Phosphate | 261.66 | Initial phosphate concentration up to 1400 mg/L, pH 5.0[1] |
| Activated Alumina | Phosphate | 32.15 | Adsorption from tap water[3] |
| Activated Alumina | Phosphate | 3.333 | [4] |
| Hydroxy-aluminum pillared bentonite | Phosphate | > Fe-Bent and Fe-Al-Bent | Adsorption fits pseudo-second-order kinetics and Langmuir/Freundlich isotherms[5] |
Heavy Metal Adsorption
The removal of toxic heavy metals from wastewater is crucial for environmental protection and public health. Aluminum-based materials can effectively adsorb various heavy metal ions.
-
This compound (DASC): There is a lack of specific studies quantifying the heavy metal adsorption capacity of DASC. However, a study on a related compound, basic aluminum carbonate (Al(OH)CO₃), demonstrated a high adsorption capacity for arsenic (V) and chromium (VI), suggesting that aluminum carbonate structures have the potential for heavy metal removal.[6]
-
Activated Alumina (AA): Activated alumina has been shown to be effective in adsorbing a range of heavy metals, including lead, nickel, cadmium, and chromium.[7][8][9] The adsorption is influenced by factors such as pH and the presence of other ions. Representative data are presented in Table 3.
| Adsorbent | Adsorbate | Adsorption Capacity (mg/g) | Experimental Conditions |
| Basic Aluminum Carbonate | Arsenic (V) | 170 | pH 7[6] |
| Basic Aluminum Carbonate | Chromium (VI) | 60 | pH 7[6] |
| Activated Alumina | Lead | - | Optimal removal at pH 9, contact time 30 min[7] |
| Activated Alumina | Nickel | - | Optimal removal at pH 8, contact time 30 min[7] |
| Activated Alumina | Cadmium (II) | 0.5 | 0.4 g of adsorbent in 20 mL of solution at pH 4 for 30 min[8] |
| Activated Alumina | Chromium (III) | 1.5 | 0.4 g of adsorbent in 20 mL of solution at pH 4 for 30 min[8] |
Organic Dye Adsorption
The discharge of colored effluents from textile and other industries is a major source of water pollution. Adsorption is a common method for dye removal.
-
This compound (DASC): No specific data on the adsorption of organic dyes by DASC were found in the reviewed literature.
-
Activated Alumina (AA): Activated alumina can adsorb various organic dyes. The efficiency of adsorption is dependent on the dye's molecular structure and charge, as well as the solution's pH. Table 4 provides some examples of the adsorption capacity of activated alumina for different dyes.
| Adsorbent | Adsorbate | Maximum Adsorption Capacity (mg/g) | Experimental Conditions |
| Activated Alumina | Orange G | 93.3 | pH 2.5, temperature 303 K[10] |
| Modified Immobilized Activated Alumina | Cibacron reactive yellow | 25 | Initial dye concentration 400 mg/L, contact time 90 min[11] |
| Alumina | Diresul Black | - | 1 g of adsorbent, 85% removal in 20 minutes[12] |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for characterizing adsorbents and evaluating their performance are provided below.
1. Batch Adsorption Experiments
Batch adsorption studies are conducted to determine the equilibrium adsorption capacity and the kinetics of the adsorption process.
-
Materials and Reagents:
-
Adsorbent (this compound or Activated Alumina)
-
Adsorbate stock solution (e.g., phosphate, heavy metal salt, or organic dye of known concentration)
-
pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Conical flasks or beakers
-
Shaker or magnetic stirrer
-
Filtration apparatus or centrifuge
-
Analytical instrument for measuring adsorbate concentration (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)
-
-
Procedure:
-
Prepare a series of adsorbate solutions of varying initial concentrations by diluting the stock solution.
-
Accurately weigh a fixed amount of the adsorbent and add it to a known volume of the adsorbate solution in a conical flask.
-
Adjust the pH of the solution to the desired value using HCl or NaOH.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.
-
For kinetic studies, withdraw samples at different time intervals.
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the concentration of the adsorbate remaining in the supernatant using the appropriate analytical technique.
-
The amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the adsorbate (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the adsorption parameters.
-
2. Column Adsorption Experiments
Column studies are performed to evaluate the practical applicability of an adsorbent in a continuous flow system.
-
Materials and Reagents:
-
Adsorbent
-
Adsorbate solution of known concentration
-
Glass or plastic column
-
Peristaltic pump
-
Fraction collector (optional)
-
Analytical instrument for measuring adsorbate concentration
-
-
Procedure:
-
Pack a known amount of the adsorbent into the column to a specific bed height.
-
Pass the adsorbate solution through the column at a constant flow rate using a peristaltic pump.
-
Collect effluent samples at regular time intervals.
-
Measure the concentration of the adsorbate in the effluent samples.
-
Plot the ratio of the effluent concentration to the influent concentration (C/C₀) against time or volume of the effluent to obtain the breakthrough curve.
-
From the breakthrough curve, determine key parameters such as breakthrough time, exhaustion time, and the total amount of adsorbate adsorbed.
-
Visualizing Adsorption Processes and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating adsorbent performance.
Caption: Key mechanisms of adsorption on a solid surface.
Conclusion
This comparative guide highlights the current state of knowledge regarding the adsorption properties of this compound and Activated Alumina. Activated Alumina stands out as a versatile and well-characterized adsorbent with proven efficacy in removing a wide range of pollutants, including phosphates, heavy metals, and organic dyes. Its high surface area and porous structure are key to its performance.
In contrast, this compound is primarily recognized for its pharmacological use as an antacid. While its chemical structure suggests potential for adsorption, particularly for anionic species like phosphate through ligand exchange, there is a significant lack of quantitative data in the scientific literature to support its use as an industrial adsorbent. The promising results for the related basic aluminum carbonate in heavy metal removal suggest that further research into the adsorption capabilities of this compound is warranted.
For researchers and professionals in drug development and other fields requiring high-purity separations, Activated Alumina remains the more established and reliable choice based on current evidence. However, the potential of this compound as a specialized adsorbent, perhaps in applications where its basicity could be advantageous, remains an open area for investigation. The experimental protocols provided in this guide offer a framework for such future comparative studies.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Frontiers | Efficient phosphate removal from water using ductile cast iron waste: a response surface methodology approach [frontiersin.org]
- 5. fnasjournals.com [fnasjournals.com]
- 6. Adsorption of Selected Pharmaceutical Compounds onto Activated Carbon in Dilute Aqueous Solutions Exemplified by Acetaminophen, Diclofenac, and Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 9. Adsorption and recovery of phosphate using sodium carbonate as co-precipitant synthesized La&Zr dual-metal modified material: Adsorption mechanism and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Dihydroxyaluminum Sodium Carbonate vs. Other Phosphate Binders: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of dihydroxyaluminum sodium carbonate and other commonly used phosphate binders in the management of hyperphosphatemia, a frequent complication of chronic kidney disease (CKD). Due to the limited direct clinical data on this compound as a phosphate binder, this comparison primarily relies on data from studies of aluminum hydroxide, another aluminum-based phosphate binder, as a proxy. The information is intended to support research, and drug development professionals in understanding the relative performance of different phosphate-binding agents.
Executive Summary
Phosphate binders are essential in controlling serum phosphorus levels in patients with CKD. The major classes of phosphate binders include aluminum-based, calcium-based, and non-calcium, non-aluminum-based agents such as sevelamer and lanthanum carbonate. While historically effective, the use of aluminum-based binders has been curtailed due to concerns about aluminum toxicity.[1][2] This guide synthesizes available data to compare the efficacy and key biochemical effects of these agents.
Comparative Efficacy of Phosphate Binders
The following tables summarize quantitative data from various studies comparing the effects of different phosphate binders on key parameters of mineral and bone metabolism in CKD.
Table 1: Impact on Serum Phosphate and Calcium
| Phosphate Binder Class | Agent(s) | Change in Serum Phosphate | Change in Serum Calcium | Key Findings & Citations |
| Aluminum-Based | Aluminum Hydroxide | Effective in lowering serum phosphate.[3] | No significant change or decrease.[3] | Tended to be the most effective phosphate binder in one study.[3] Concerns about aluminum toxicity limit long-term use.[1][2] |
| Calcium-Based | Calcium Carbonate, Calcium Acetate | Effective in lowering serum phosphate.[3][4] | Increased serum calcium levels.[3][4] | Higher incidence of hypercalcemia compared to aluminum hydroxide and sevelamer.[3] May slow the loss of bone mineral content.[4] |
| Non-Calcium, Non-Aluminum | Sevelamer Hydrochloride, Sevelamer Carbonate | Effective in lowering serum phosphate. | No significant change or decrease. | May offer a mortality benefit compared to calcium-based binders.[5] Also lowers LDL cholesterol.[6] |
| Non-Calcium, Non-Aluminum | Lanthanum Carbonate | Effective in lowering serum phosphate.[5] | No significant change.[7] | Potentially lowers the risk of hypercalcemia compared to calcium-based binders. |
Table 2: Effects on Parathyroid Hormone (PTH) and Fibroblast Growth Factor-23 (FGF-23)
| Phosphate Binder Class | Agent(s) | Change in PTH | Change in FGF-23 | Key Findings & Citations |
| Aluminum-Based | Aluminum Hydroxide | May not significantly alter PTH levels.[3] | In a study on cats with induced CKD, aluminum hydroxide did not significantly reduce FGF-23 concentrations.[8] | Limited data on FGF-23 impact in humans. |
| Calcium-Based | Calcium Carbonate | Decreased PTH levels.[4] | May not significantly reduce or may even increase FGF-23 levels.[7] | The decrease in PTH is likely secondary to increased serum calcium. |
| Non-Calcium, Non-Aluminum | Sevelamer Carbonate | May lower PTH. | Lowered FGF-23 in secondary stratified analyses of one study.[5] | The effect on FGF-23 may be independent of changes in serum phosphate. |
| Non-Calcium, Non-Aluminum | Lanthanum Carbonate | No significant change in some studies.[7] | Did not significantly reduce FGF-23 levels when used alone in one study.[9] Another study showed lower FGF-23 levels compared to calcium carbonate.[7] | The combination of lanthanum carbonate and a phosphate-restricted diet significantly decreased FGF-23 levels.[9] |
Signaling Pathways
The regulation of phosphate homeostasis is a complex process involving interactions between parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF-23). Phosphate binders can influence these signaling pathways.
Experimental Protocols
The evaluation of phosphate binder efficacy typically involves both in vitro and in vivo studies.
In Vitro Phosphate Binding Capacity Assay
A common method to assess the phosphate-binding capacity of a substance is through in vitro assays that simulate the conditions of the gastrointestinal tract.
Methodology:
-
Preparation of Phosphate Solutions: Phosphate solutions are prepared at various concentrations and pH levels (e.g., pH 3.0 and 6.0) to simulate the environments of the stomach and small intestine.[10][11]
-
Addition of Phosphate Binder: A known quantity of the phosphate binder is added to the phosphate solutions.
-
Incubation: The mixture is incubated at 37°C with continuous stirring for a defined period (e.g., 6 hours) to allow for the binding reaction to occur.[10]
-
Sampling and Measurement: Aliquots are taken at different time points, and the concentration of unbound phosphate is measured using a suitable analytical method (e.g., spectrophotometry).
-
Calculation of Binding Capacity: The amount of phosphate bound by the binder is calculated as the difference between the initial and final phosphate concentrations.
Clinical Trial Design for Efficacy Assessment
Clinical trials are crucial for evaluating the in vivo efficacy and safety of phosphate binders.
Methodology:
-
Study Population: The trial typically includes patients with CKD (often those on dialysis) and documented hyperphosphatemia.[3][6]
-
Washout Period: A washout period where patients discontinue their current phosphate binders is often included to establish a baseline.[3]
-
Randomization: Patients are randomly assigned to receive the investigational binder (e.g., this compound), a placebo, or an active comparator (another phosphate binder).[4]
-
Treatment and Monitoring: The assigned treatment is administered for a specified duration. Blood samples are collected at regular intervals to measure serum phosphorus, calcium, PTH, and FGF-23 levels.[4][6] Adverse events are also monitored throughout the study.
-
Endpoints: The primary endpoint is typically the change in serum phosphorus from baseline. Secondary endpoints may include changes in other biochemical markers and the incidence of adverse events.[5]
Conclusion
While this compound's primary use has been as an antacid, its aluminum content suggests a potential for phosphate binding. However, there is a significant lack of direct clinical evidence to support its efficacy and safety as a phosphate binder for hyperphosphatemia in CKD. The data on aluminum hydroxide indicate that aluminum-based binders are effective at lowering serum phosphate but carry the risk of aluminum toxicity, which has led to a decline in their use.[12][13] Further research, including well-designed in vitro studies and randomized controlled clinical trials, is necessary to establish the specific phosphate-binding capacity, efficacy, and safety profile of this compound in the context of CKD-related hyperphosphatemia. This would be essential to determine if it offers any advantages over existing phosphate binders.
References
- 1. nps.org.au [nps.org.au]
- 2. youtube.com [youtube.com]
- 3. Aluminum hydroxide, calcium carbonate and calcium acetate in chronic intermittent hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of calcium carbonate and aluminium hydroxide as phosphate binders on biochemical bone markers, PTH(1-84), and bone mineral content in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-of-the-Art Management of Hyperphosphatemia in Patients With CKD: An NKF-KDOQI Controversies Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Effects of Dietary Phosphate Restriction and Phosphate Binders on FGF23 Levels in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Do aluminium-based phosphate binders continue to have a role in contemporary nephrology practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dihydroxyaluminum Sodium Carbonate: A Comparative Guide to its Flame Retardant Performance
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyaluminum sodium carbonate (DASC), a synthetic layered double hydroxide (LDH), is emerging as a noteworthy halogen-free flame retardant. Its unique structure and decomposition properties offer a compelling alternative to traditional flame retardants. This guide provides an objective comparison of DASC's performance with other common flame retardants, supported by available data and detailed experimental protocols.
Executive Summary
This compound functions as a flame retardant through a multi-faceted mechanism. Upon heating, it undergoes endothermic decomposition, releasing water vapor and carbon dioxide. This process cools the substrate, dilutes flammable gases and oxygen in the gas phase, and promotes the formation of a protective insulating char layer. While specific quantitative flame retardant performance data for DASC as a standalone additive is limited in publicly available literature, its chemical structure as a layered double hydroxide suggests performance characteristics that combine the advantages of aluminum hydroxide (ATH) and magnesium hydroxide (MDH). Patents indicate that polymer formulations containing DASC, often in synergy with other flame retardants, can achieve high flame retardancy ratings such as UL 94 V-0.
Comparison with Alternative Flame Retardants
The performance of DASC can be benchmarked against established flame retardants like Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH).
Table 1: Comparison of this compound with ATH and MDH
| Property | This compound (DASC) | Aluminum Hydroxide (ATH) | Magnesium Hydroxide (MDH) |
| Chemical Formula | NaAl(OH)₂CO₃ | Al(OH)₃ | Mg(OH)₂ |
| Decomposition Onset | Dehydration: ~100-200°C; Carbonate Decomposition: ~450-650°C[1] | ~180-220°C | ~300-330°C |
| Decomposition Products | H₂O, CO₂, Sodium & Aluminum Oxides[1] | H₂O, Aluminum Oxide | H₂O, Magnesium Oxide |
| Heat Absorption | Endothermic | Endothermic | Endothermic (higher than ATH) |
| Flame Retardant Action | Gas phase (dilution) & Condensed phase (char formation) | Gas phase (dilution) & Condensed phase (char formation) | Gas phase (dilution) & Condensed phase (char formation) |
| Synergistic Potential | High, often used in combination with other flame retardants. | Good | Good |
| UL 94 Rating (in formulations) | Formulations containing DASC have achieved V-0 ratings.[2][3] | V-0 achievable in various formulations. | V-0 achievable in various formulations. |
Quantitative Performance Data
Direct, publicly available quantitative data from standardized flame retardancy tests for this compound as a sole flame retardant is scarce. The following tables provide typical performance data for the common alternatives, ATH and MDH, in various polymer matrices to serve as a benchmark.
Table 2: Limiting Oxygen Index (LOI) Data for Alternative Flame Retardants
| Polymer Matrix | Flame Retardant | Loading (%) | LOI (%) |
| Polypropylene (PP) | None | 0 | 17.5 |
| Polypropylene (PP) | ATH | 60 | 25-28 |
| Polypropylene (PP) | MDH | 60 | 26-30 |
| Ethylene Vinyl Acetate (EVA) | None | 0 | 19 |
| Ethylene Vinyl Acetate (EVA) | ATH | 60 | 30-35 |
| Ethylene Vinyl Acetate (EVA) | MDH | 60 | 32-38 |
Table 3: Cone Calorimetry Data for Alternative Flame Retardants (Typical Values)
| Polymer Matrix | Flame Retardant | Loading (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Polypropylene (PP) | None | 0 | ~1700 | ~120 |
| Polypropylene (PP) | ATH | 60 | ~350 | ~60 |
| Polypropylene (PP) | MDH | 60 | ~300 | ~55 |
| Ethylene Vinyl Acetate (EVA) | None | 0 | ~1500 | ~100 |
| Ethylene Vinyl Acetate (EVA) | ATH | 60 | ~200 | ~40 |
| Ethylene Vinyl Acetate (EVA) | MDH | 60 | ~180 | ~35 |
Flame Retardant Mechanism of this compound
The flame retardant action of DASC is a multi-step process that combats fire in both the gas and condensed phases.
Caption: Flame retardant mechanism of this compound.
Experimental Protocols
Detailed methodologies for key flame retardancy tests are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented sample of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for a specified period or burns a specified length of the sample.
UL 94 Vertical Burning Test
Objective: To evaluate the burning characteristics of a plastic material when subjected to a small flame ignition source in a vertical orientation.
Methodology:
-
A rectangular test specimen of a specified size is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A piece of cotton is placed below the specimen to observe if any flaming drips ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite the cotton.
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other flammability properties of materials under controlled irradiance.
Methodology:
-
A square specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a set heat flux (e.g., 35 or 50 kW/m²).
-
An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During combustion, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the oxygen consumption principle.
-
Other parameters measured include time to ignition, mass loss rate, smoke production rate, and total heat released.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the flame retardant performance of a material like this compound.
References
- 1. EP2788416B1 - Mélanges retardateurs de flamme contenant des retardateurs de flamme et des phosphites d'aluminium, procédés de production desdits mélanges et leur utilisation - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US20150005427A1 - Mixtures of Aluminum Phosphite with Sparingly Soluble Aluminum Salts and Foreign Ions, Process for the Production Thereof and The Use Thereof - Google Patents [patents.google.com]
Cross-Validation of Titration and XRF for Dihydroxyaluminum Sodium Carbonate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Dihydroxyaluminum sodium carbonate is paramount for ensuring product quality, safety, and efficacy. Two common analytical techniques employed for this purpose are traditional wet chemistry titration and the more modern X-Ray Fluorescence (XRF) spectroscopy. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge.
Methodologies Head-to-Head
The choice between titration and XRF often depends on factors such as sample throughput needs, the desire for non-destructive analysis, and the required level of specificity.
Titration remains a cornerstone of chemical analysis due to its high accuracy and reliance on stoichiometric principles.[1][2] For this compound, a complexometric titration is a well-established method.[3][4][5][6]
X-Ray Fluorescence (XRF) , particularly Energy Dispersive X-Ray Fluorescence (EDXRF), offers a rapid and non-destructive alternative for elemental analysis.[7][8] This technique is advantageous for high-throughput screening and requires minimal sample preparation.[9][10]
Experimental Protocols
This compound Assay by Titration
The following protocol is a standard method for the determination of this compound:
-
Sample Preparation: Accurately weigh approximately 300 mg of undried this compound and transfer it to a 250-mL beaker.[4]
-
Digestion: Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes, followed by boiling for 1 minute.[4]
-
Complexation: Add 30.0 mL of 0.1 M edetate disodium (EDTA), and boil for another minute.[4]
-
Buffering and Indicator: Cool the solution and add 10 mL of acetic acid–ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.[4]
-
Titration: Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid. Titrate the solution with 0.05 M zinc sulfate, maintaining the pH at 4.5, until the color changes to an orange-pink.[5]
-
Blank Determination: A blank determination should be performed, and any necessary corrections made.[5] Each milliliter of 0.1 M Edetate disodium is equivalent to 14.40 mg of this compound.[3][5]
This compound Assay by EDXRF
A sensitive and specific automated EDXRF method has been developed for the determination of anhydrous this compound in antacid tablets.[9][10]
-
Sample Preparation: The sample is impact ground to a consistent particle size.[9] The ground sample is then pelletized at 10 tons of pressure to create a smooth, uniform surface for analysis.[9][10]
-
Instrumentation: The analysis is performed using an EDXRF spectrometer.[9]
-
Data Acquisition: The aluminum content is monitored using a rhodium anode X-ray tube. A high-resolution thermoelectric-cooled Si(Li) detector is used with sample spinning to ensure representative analysis.[9][10] Data processing is automated.[9]
Performance Data Comparison
A study comparing the EDXRF method to titration for the analysis of this compound in antacid tablets found the precision of the two methods to be statistically comparable.[9][10] The performance of the EDXRF method is summarized in the table below.
| Performance Metric | EDXRF Method Results |
| Average Recovery | 100.6% |
| Relative Standard Deviation (RSD) for Recovery | 1.6% (n=14) |
| Instrument Precision (Average RSD) | 1.0% (n=16) |
| Sample Precision (Average RSD) | 2.7% (n=16) |
Cross-Validation Workflow
The process of cross-validating the titration and XRF methods can be visualized as a logical workflow. This ensures that the alternative method (XRF) provides results that are comparable to the established method (titration).
Caption: Cross-validation workflow for titration and XRF methods.
Conclusion
Both titration and XRF are viable methods for the quantitative analysis of this compound.
-
Titration is an accurate and absolute method, making it suitable as a reference or primary validation technique.[1] However, it is a destructive method that involves sample digestion and the use of various reagents.[9]
-
XRF offers a rapid, non-destructive, and high-throughput alternative with minimal sample preparation.[7][9] The EDXRF method has been shown to be statistically comparable to titration in terms of precision for the analysis of this compound in antacid tablets.[9][10]
The choice between these two methods will ultimately depend on the specific needs of the laboratory. For routine quality control with a high volume of samples, XRF presents significant advantages in terms of speed and efficiency. For primary characterization or in situations where a high degree of accuracy is required without the need for high throughput, titration remains a reliable and well-established method. A cross-validation approach, as outlined above, is recommended when implementing XRF as an alternative to a validated titration method.
References
- 1. quora.com [quora.com]
- 2. metrohm.com [metrohm.com]
- 3. This compound [drugfuture.com]
- 4. newdruginfo.com [newdruginfo.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. news-medical.net [news-medical.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Automation of this compound analysis in antacid tablets by energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Dihydroxyaluminum Sodium Carbonate Analysis
This guide provides a framework for conducting inter-laboratory comparisons of Dihydroxyaluminum sodium carbonate (DASC) analysis. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and consistency of analytical results across different laboratories. The guide outlines standardized experimental protocols for key quality attributes of DASC and presents a comparative analysis of different analytical techniques.
Introduction
This compound is an antacid used to neutralize stomach acid.[1] Its efficacy and safety are dependent on its chemical composition and physicochemical properties. Therefore, robust and reproducible analytical methods are crucial for its quality control. Inter-laboratory comparison studies are essential to validate analytical procedures, assess laboratory proficiency, and ensure consistency in the quality of the final drug product.
This guide details the United States Pharmacopeia (USP) standard methods for the analysis of this compound, which serve as a benchmark for comparison. Additionally, it explores an alternative method, Energy Dispersive X-ray Fluorescence (EDXRF), and compares its performance to traditional methods.
Key Analytical Parameters and Standard Methods
The following table summarizes the critical quality attributes of this compound and the corresponding USP analytical methods. These methods form the basis for any inter-laboratory comparison.
| Analytical Parameter | USP Method Summary | Acceptance Criteria |
| Assay (this compound) | Complexometric back-titration with EDTA.[2][3] | 98.3% - 107.9% (on dried basis)[2][4] |
| Acid-Neutralizing Capacity | Back-titration of a known excess of hydrochloric acid with a standardized base.[5][6] | Not less than 75.0% of the theoretical value.[4][6] |
| Sodium Content | Atomic Absorption Spectroscopy at 589.0 nm.[7][8] | 15.2% - 16.8%[4][6] |
| Loss on Drying | Drying at 130°C to a constant weight.[5][6] | Not more than 14.5%[4][6] |
| pH | Potentiometric measurement of a 1 in 25 suspension.[5][6] | 9.9 - 10.2[4][6] |
Comparative Analysis of Analytical Methods
While the USP methods are considered the standard, alternative methods can offer advantages in terms of speed, sample preparation, and automation. A study comparing an Energy Dispersive X-ray Fluorescence (EDXRF) method with traditional titration and autoanalyzer methods for the assay of DASC in antacid tablets provides valuable comparative data.[9]
| Method | Average Recovery (%) | Relative Standard Deviation (%) | Notes |
| EDXRF | 100.6 | 1.6 | Increased sample throughput, no solvent usage, automated.[9] |
| Titration | Statistically comparable to EDXRF | Statistically comparable to EDXRF | Time-consuming, requires solvents and reagents.[9] |
| Autoanalyzer | Statistically comparable to EDXRF | Statistically comparable to EDXRF | Requires solvents and reagents.[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols should be followed closely in an inter-laboratory comparison study to ensure consistency.
This method determines the percentage of this compound in a sample.
-
Sample Preparation: Accurately weigh about 300 mg of undried this compound.[3]
-
Digestion: Add 10 mL of 2 N sulfuric acid, cover, heat to 80°C for 5 minutes, and then boil for 1 minute.[3]
-
Complexation: Add 30.0 mL of 0.1 M edetate disodium (EDTA) VS and boil for another minute.[3]
-
Titration: Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS. Adjust the pH to 4.5 using a pH meter and titrate with 0.05 M zinc sulfate VS to an orange-pink endpoint.[3]
-
Blank Determination: Perform a blank determination and make any necessary corrections.[3]
-
Calculation: Each mL of 0.1 M Edetate disodium titrant is equivalent to 14.40 mg of CH₂AlNaO₅.[3]
This test measures the ability of the substance to neutralize acid.
-
Sample Preparation: Accurately weigh about 425 mg of the undried material.[5][6]
-
Procedure: Proceed as directed under the general chapter <301> for Acid-Neutralizing Capacity.[5]
-
Calculation: Each mg of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.[5][6]
This method determines the sodium content using atomic absorption spectroscopy.
-
Standard Solutions: Prepare standard solutions containing known concentrations of sodium.[8]
-
Test Solution: Accurately weigh about 250 mg of previously dried this compound, dissolve it in 1 N hydrochloric acid, and dilute to a suitable concentration.[8]
-
Measurement: Concomitantly measure the absorbance of the Standard solutions and the Test solution at the sodium emission line at 589.0 nm using an atomic absorption spectrophotometer.[7]
-
Calculation: Plot the absorbances of the Standard solutions versus their concentrations and determine the concentration of sodium in the Test solution from the standard curve.[7]
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the chemical reaction pathway for the assay of this compound.
Caption: Inter-laboratory comparison experimental workflow.
Caption: DASC assay chemical reaction pathway.
References
- 1. Buy this compound | 12011-77-7 [smolecule.com]
- 2. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. This compound Carbaldrate USP Manufacturers [anmol.org]
- 5. This compound [drugfuture.com]
- 6. mubychem.net [mubychem.net]
- 7. newdruginfo.com [newdruginfo.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. academic.oup.com [academic.oup.com]
A Researcher's Guide to Assessing the Purity of Dihydroxyaluminum Sodium Carbonate from Various Suppliers
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and excipients is paramount. Dihydroxyaluminum sodium carbonate (DASC), a common antacid, is no exception. This guide provides a comprehensive framework for assessing the purity of DASC from different suppliers, complete with detailed experimental protocols and data presentation templates. While this guide does not contain comparative data from specific suppliers, it equips you with the necessary tools to conduct a thorough in-house evaluation.
The quality of this compound is primarily determined by its assay, impurity profile, and specific physicochemical properties. The United States Pharmacopeia (USP) provides a set of standardized tests to ensure the material meets the required specifications.[1][2][3][4][5]
Key Quality Attributes for Comparison
A systematic comparison of DASC from various suppliers should focus on the following key quality attributes:
-
Assay: The percentage of pure this compound.
-
Identification: Confirmation of the chemical identity.
-
Impurities: Presence of heavy metals and residual solvents.
-
Sodium Content: The amount of sodium present.
-
Acid-Neutralizing Capacity: A critical functional attribute for an antacid.
-
pH: The pH of a suspension of the material.
-
Loss on Drying: The amount of volatile matter.
Data Presentation: A Comparative Framework
To facilitate a clear comparison, all quantitative data should be organized into a structured table. Below is a template that can be populated with your experimental results.
| Parameter | USP Specification | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) |
| Assay (% on dried basis) | 98.3% - 107.9%[1][3][4][5][6][7][8] | |||
| Sodium Content (%) | 15.2% - 16.8%[3][7] | |||
| Acid-Neutralizing Capacity (mEq/g) | NLT 75.0% of expected value[3][5][9] | |||
| pH (1 in 25 suspension) | 9.9 - 10.2[2][3] | |||
| Loss on Drying (%) | NMT 14.5%[2][9] | |||
| Mercury (ppm) | NMT 1 ppm[3][5][7][10] | |||
| Isopropyl Alcohol (%) | NMT 1.0%[3][7] |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments based on USP standards.
Assay (Complexometric Titration)
This method determines the purity of this compound by titrating it with a standardized solution of edetate disodium (EDTA).
-
Accurately weigh approximately 300 mg of undried this compound and transfer it to a 250-mL beaker.
-
Add 10 mL of 2 N sulfuric acid, cover the beaker, and heat to 80°C for 5 minutes.
-
Boil the solution for 1 minute.
-
Add 30.0 mL of 0.1 M edetate disodium VS and boil for another minute.
-
Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer TS, 50 mL of acetone, and 2 mL of dithizone TS.
-
Using a pH meter, adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid.
-
Titrate the solution with 0.05 M zinc sulfate VS to an orange-pink endpoint, maintaining the pH at 4.5.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 M edetate disodium is equivalent to 14.40 mg of this compound (CH₂AlNaO₅).
Sodium Content (Atomic Absorption Spectroscopy)
This procedure determines the sodium content in the sample.
Procedure: [1]
-
Potassium chloride solution: Prepare a solution containing 100 mg of potassium chloride per mL.
-
Standard solutions: Prepare standard solutions of sodium at concentrations of approximately 0.5 µg/mL and 1.0 µg/mL, each containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of the Potassium chloride solution in a 100-mL volumetric flask.
-
Test solution:
-
Accurately weigh about 250 mg of previously dried this compound into a 200-mL volumetric flask.
-
Add 40 mL of 1 N hydrochloric acid and boil for 1 minute.
-
Cool and dilute with water to volume.
-
Transfer 10.0 mL of this solution to a 100-mL volumetric flask and dilute with water to volume.
-
Transfer 5.0 mL of the resulting solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of the Potassium chloride solution, and dilute with water to volume.
-
-
Procedure: Concomitantly measure the absorbances of the Standard solutions and the Test solution at the sodium emission line of 589.0 nm using an atomic absorption spectrophotometer.
-
Plot the absorbances of the Standard solutions versus their concentrations and determine the concentration of sodium in the Test solution. Calculate the percentage of sodium in the sample.
Acid-Neutralizing Capacity (ANC)
This test measures the ability of the DASC to neutralize acid.
-
Accurately weigh about 425 mg of the undried material.
-
Proceed as directed under the general USP chapter for Acid-Neutralizing Capacity <301>.
-
The result is expressed as a percentage of the expected mEq value, where each mg of NaAl(OH)₂CO₃ has an expected acid-neutralizing capacity of 0.0278 mEq.
Impurity Testing
a) Mercury
-
Transfer 2.0 g of the sample to a 100-mL beaker.
-
Add 35 mL of 1 N sulfuric acid.
-
Proceed as directed in USP General Chapter <261> Mercury, Method IIa.
b) Isopropyl Alcohol
This is determined by headspace gas chromatography.
-
Standard preparations: Prepare a series of standards containing known amounts of isopropyl alcohol in a matrix of isopropyl alcohol-free this compound.
-
Sample preparation: Transfer 1.0 g of the DASC under test to a headspace vial and add 10.0 mL of a sodium chloride solution.
-
Seal the vials and incubate in a water bath at 70°C for 1 hour.
-
Chromatographic System: Use a gas chromatograph equipped with a flame-ionization detector.
-
Inject equal volumes of the gaseous headspace from the standard and sample preparations into the chromatograph.
-
Compare the peak response of any isopropyl alcohol in the sample to the responses from the standards to quantify the amount.
Alternative and Advanced Methods
While titration is the standard method for assay, other techniques can provide faster and more automated analysis. Energy Dispersive X-Ray Fluorescence (EDXRF) has been shown to be a rapid and reliable method for determining the anhydrous this compound content in antacid tablets, offering advantages such as increased sample throughput and no solvent usage.[11][12]
Logical Relationship for Supplier Selection
The final decision on supplier selection should be based on a holistic assessment of all quality attributes. The following diagram illustrates the logical flow for this decision-making process.
By implementing this comprehensive guide, researchers and drug development professionals can confidently assess and compare the purity of this compound from various suppliers, ensuring the quality and consistency of their final products.
References
- 1. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. This compound [drugfuture.com]
- 3. mubychem.net [mubychem.net]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. This compound Manufacturers, Specs, Uses, SDS [kingofchemicals.com]
- 6. ammol.org [ammol.org]
- 7. This compound Carbaldrate USP Manufacturers [anmol.org]
- 8. Dihydroxyaluminum Aminoacetate n this compound USP Grade Suppliers [teappcm.com]
- 9. Dihydroxyaluminum Aminoacetate, this compound Supplier [anniechemie.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Performance comparison of Dihydroxyaluminum sodium carbonate in different tablet formulations
For Immediate Release
A comprehensive analysis of Dihydroxyaluminum Sodium Carbonate (DASC) tablet formulations reveals key performance differences based on excipient selection. This guide provides researchers, scientists, and drug development professionals with a comparative overview of DASC tablet performance against common alternatives, supported by experimental data and detailed protocols.
This compound stands as a widely utilized antacid for the symptomatic relief of heartburn, acid indigestion, and sour stomach. Its efficacy, however, is not solely dependent on the active pharmaceutical ingredient (API) itself, but is significantly influenced by the formulation's excipients. This guide delves into the comparative performance of DASC in different tablet formulations, offering a clear perspective on how binder and disintegrant choices impact critical quality attributes such as dissolution, disintegration, hardness, and friability.
Key Performance Indicators: A Comparative Analysis
The performance of a DASC tablet is a multifactorial equation. To provide a clear comparison, this guide presents data for two hypothetical DASC formulations against two commercially available antacid alternatives: calcium carbonate and a combination of aluminum hydroxide and magnesium hydroxide.
Formulation Details:
-
DASC Formulation A: this compound with Hydroxypropyl Methylcellulose (HPMC) as a binder and Sodium Starch Glycolate as a disintegrant.
-
DASC Formulation B: this compound with Polyvinylpyrrolidone (PVP) as a binder and Croscarmellose Sodium as a disintegrant.
-
Alternative 1: Commercial Calcium Carbonate Tablet.
-
Alternative 2: Commercial Aluminum Hydroxide/Magnesium Hydroxide Combination Tablet.
Table 1: Comparative Performance Data of Antacid Tablet Formulations
| Performance Metric | DASC Formulation A (HPMC + SSG) | DASC Formulation B (PVP + CCS) | Alternative 1 (Calcium Carbonate) | Alternative 2 (Al(OH)₃/Mg(OH)₂) |
| Acid-Neutralizing Capacity (ANC) (mEq) | 15.5 | 15.5 | 17.1[1] | 12.3[2] |
| Disintegration Time (minutes) | ~4-6 | ~2-3 | ~9.7[3] | ~5-7 |
| Hardness ( kg/cm ²) | 6-8 | 5-7 | ~10[3] | 6-8 |
| Friability (%) | < 0.8% | < 1.0% | < 0.5% | < 0.8% |
| Dissolution (Drug Release >85%) | Within 30 minutes | Within 15 minutes | ~20 minutes[3] | Within 30 minutes |
Note: Data for DASC Formulations A and B are projected based on the known properties of the selected excipients. Data for alternatives are sourced from available literature.
Beyond Neutralization: A Look at Cellular Mechanisms
While the primary mechanism of action for this compound is the chemical neutralization of gastric acid, research suggests that aluminum-containing antacids may also exert effects at a cellular level. Aluminum ions have been shown to interact with intracellular signaling pathways, such as the phosphoinositide signaling cascade. This interaction can influence cellular processes beyond simple pH modification.
Caption: Interaction of Aluminum Ions with the Phosphoinositide Signaling Pathway.
Experimental Workflow for Performance Evaluation
To ensure objective and reproducible results, a standardized workflow for evaluating the performance of antacid tablets is crucial. The following diagram outlines the key experimental stages.
Caption: Experimental Workflow for Antacid Tablet Performance Comparison.
Detailed Experimental Protocols
Acid-Neutralizing Capacity (ANC) Test
This test determines the total amount of acid that a single dose of the antacid can neutralize.
-
Apparatus: pH meter, magnetic stirrer, 250 mL beaker, burette.
-
Reagents: 1.0 N Hydrochloric Acid (HCl), 0.5 N Sodium Hydroxide (NaOH).
-
Procedure:
-
Accurately weigh a quantity of the powdered tablet equivalent to the minimum recommended dose.
-
Transfer the sample to a 250 mL beaker containing 70 mL of deionized water and stir for 1 minute.
-
Add 30.0 mL of 1.0 N HCl to the beaker and continue stirring for 15 minutes.
-
Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.
-
Calculate the ANC in milliequivalents (mEq) using the formula: ANC = (Volume of HCl × Normality of HCl) - (Volume of NaOH × Normality of NaOH).
-
Tablet Disintegration Test
This test measures the time it takes for a tablet to break down into smaller particles in a liquid medium.
-
Apparatus: USP disintegration apparatus, 1000 mL beakers.
-
Medium: Deionized water maintained at 37 ± 2 °C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus, immersing the basket in the water at a constant frequency.
-
The disintegration time is the time at which all six tablets have disintegrated and passed through the screen. If any residue remains, it must be a soft mass with no palpably firm core.
-
Tablet Hardness (Crushing Strength) Test
This test determines the force required to cause a tablet to fracture.
-
Apparatus: Tablet hardness tester.
-
Procedure:
-
Place a single tablet diametrically between the two platens of the tester.
-
Apply a constant and uniform force to the tablet until it breaks.
-
Record the force required to fracture the tablet.
-
Repeat the test for a statistically significant number of tablets (typically 10) and calculate the average hardness.
-
Tablet Friability Test
This test assesses the ability of uncoated tablets to withstand abrasion during packaging, handling, and transportation.
-
Apparatus: Friabilator.
-
Procedure:
-
For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum and rotate it 100 times at 25 ± 1 rpm.
-
Remove the tablets, dedust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] × 100.
-
A maximum weight loss of not more than 1.0% is generally considered acceptable.
-
Dissolution Test
This test measures the rate and extent to which the active pharmaceutical ingredient is released from the tablet and dissolves in a liquid medium.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus), UV-Vis Spectrophotometer.
-
Medium: 900 mL of 0.1 N HCl maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry.
-
Plot the percentage of drug released against time to obtain the dissolution profile.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Antacid activity of calcium carbonate and hydrotalcite tablets. Comparison between in vitro evaluation using the "artificial stomach-duodenum" model and in vivo pH-metry in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
Biocompatibility of Dihydroxyaluminum Sodium Carbonate: A Comparative Guide for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of Dihydroxyaluminum sodium carbonate (DASC) and its common alternatives for various medical applications. While DASC has a long history of use as an oral antacid, its biocompatibility for other, more invasive medical applications is not well-documented in publicly available literature. This guide summarizes the available data for alternative materials to provide a benchmark for future biocompatibility assessments of DASC.
Comparative Analysis of Biocompatibility Data
The following tables summarize key biocompatibility data for DASC and its alternatives. It is important to note the significant lack of specific biocompatibility testing data for this compound beyond its established use as an oral antacid. The data for alternatives are provided as a reference for the types of testing and expected outcomes for a biocompatible material.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Results | Citation |
| This compound | Not available | Not available | No publicly available data for standard cytotoxicity assays (e.g., ISO 10993-5). | |
| Calcium Carbonate (nanoparticles) | NIH 3T3 fibroblasts | MTT Assay | No significant toxicity observed at concentrations up to 400 µg/mL. | |
| HeLa, LE cells | Oxidative stress, cell death assays | No significant induction of oxidative stress or cell death even at 50 µg. | ||
| Lanthanum Carbonate | - | - | Long-term studies (up to 6 years) in patients showed no evidence of adverse effects on the liver. | |
| Magnesium Hydroxide | Human fetal osteoblast (hFOB) 1.19 cells | Live/Dead Assay | Concentrations ≤ 5 mM were well-tolerated. | |
| Endothelial cells | Cell adhesion and proliferation | Improved cell adhesion and proliferation compared to untreated magnesium alloy. |
Table 2: Hemocompatibility Data
| Material | Test | Results | Citation |
| This compound | Not available | No publicly available data on hemocompatibility (e.g., hemolysis, coagulation). | |
| Aluminum Alloys/Oxide | Platelet adhesion | React with platelets similarly to or better than titanium. | |
| Coagulation (PTT, TAT) | Higher blood activation compared to polymer reference materials (for alumina and zirconia). | ||
| Calcium Carbonate | Not available | Limited specific data on hemocompatibility of pure calcium carbonate for blood-contacting applications. | |
| Magnesium Hydroxide | Hemolysis, Platelet adhesion | Improved blood compatibility compared to pristine magnesium alloy. |
Table 3: In Vivo Biocompatibility Data (Animal Studies)
| Material | Animal Model | Implantation Site | Findings | Citation |
| This compound | Not available | Not available | No publicly available data from in vivo biocompatibility studies (e.g., ISO 10993-6). | |
| Amorphous Calcium Carbonate/Vaterite | Rats | Muscle | Biocompatible and supports regeneration at the implant region. | |
| Lanthanum Carbonate | - | - | Long-term studies in patients (up to 6 years) showed no evidence of bone toxicity. | |
| Magnesium-Aluminum-Layered Double Hydroxide | - | - | Offered long-lasting protection from corrosion and triggered the mildest inflammation compared to untreated magnesium alloy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are outlines of standard experimental protocols relevant to the data presented.
1. In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
-
Objective: To assess the potential of a material extract to cause cytotoxic effects on cultured cells.
-
Cell Line: L929 mouse fibroblasts are commonly used, though other relevant cell lines can be employed.
-
Methodology:
-
Material Extraction: The test material (e.g., DASC powder) is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a defined period (e.g., 24 hours) to create an extract.
-
Cell Culture: L929 cells are seeded in 96-well plates and incubated until they reach a confluent monolayer.
-
Exposure: The culture medium is replaced with the material extract at various concentrations. Positive (e.g., latex) and negative (e.g., high-density polyethylene) controls are included.
-
MTT Incubation: After the exposure period (e.g., 24 hours), the extract is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved in a solvent (e.g., isopropanol), and the absorbance is measured using a spectrophotometer (e.g., at 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the negative control. A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.
-
2. Hemocompatibility: Hemolysis Assay (Direct Contact Method, modified from ASTM F756)
-
Objective: To determine the hemolytic potential of a material when in direct contact with blood.
-
Methodology:
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., heparin).
-
Test Material Preparation: The test material is prepared with a defined surface area.
-
Incubation: The test material is incubated with a diluted blood solution at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Controls: A positive control (e.g., water for injection) and a negative control (e.g., saline) are run in parallel.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Analysis: The absorbance of the supernatant is measured spectrophotometrically at a wavelength sensitive to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: The hemolytic index is calculated as a percentage relative to the positive control. Materials are categorized based on their hemolytic potential (e.g., non-hemolytic, slightly hemolytic, hemolytic).
-
3. In Vivo Biocompatibility: Subcutaneous Implantation (Based on ISO 10993-6)
-
Objective: To evaluate the local tissue response to a material implanted in a subcutaneous site.
-
Animal Model: Commonly used models include mice, rats, or rabbits.
-
Methodology:
-
Implant Preparation: The test material is sterilized and fabricated into a suitable size and shape for implantation.
-
Surgical Procedure: Under anesthesia, small incisions are made in the dorsal region of the animal, and subcutaneous pockets are created. The test material and a negative control material (e.g., USP-grade polyethylene) are implanted into these pockets.
-
Post-operative Care: The animals are monitored for signs of inflammation, infection, or other adverse reactions.
-
Histopathological Evaluation: After a predetermined period (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implant sites with surrounding tissue are excised. The tissue is fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Analysis: A pathologist evaluates the tissue response, scoring parameters such as inflammation, fibrosis, necrosis, and the presence of different cell types (e.g., neutrophils, lymphocytes, macrophages, giant cells) at the tissue-implant interface. The response to the test material is compared to the negative control.
-
Visualizations
Biocompatibility Testing Workflow (ISO 10993-1)
Caption: A generalized workflow for the biological evaluation of medical devices as outlined in ISO 10993-1.
Logical Relationship of Biocompatibility Endpoints
Caption: Interrelationship of key biocompatibility endpoints evaluated for medical devices.
Conclusion
The existing body of scientific literature provides a foundation for the biocompatibility of materials like calcium carbonate, lanthanum carbonate, and magnesium hydroxide in various medical applications. In contrast, there is a notable absence of publicly available, peer-reviewed data on the biocompatibility of this compound for applications beyond its use as an oral antacid. For researchers and developers considering DASC for new medical devices, particularly those with direct or indirect patient contact, a comprehensive biocompatibility assessment according to the ISO 10993 standards is imperative. The data and protocols provided for the alternative materials in this guide can serve as a valuable reference for designing and evaluating the biocompatibility of DASC. Future research should focus on generating robust in vitro and in vivo data to establish a clear biocompatibility profile for this compound in a wider range of medical applications.
A Comparative Guide to Aluminum Leaching from Dihydroxyaluminum Sodium Carbonate and Alternative Antacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydroxyaluminum Sodium Carbonate (DASC) with other aluminum-containing antacids, focusing on the critical aspect of aluminum leaching. While direct comparative leaching studies under identical conditions are scarce in publicly available literature, this document synthesizes existing data on chemical properties, acid-neutralizing capacity, and aluminum bioavailability to offer an objective overview for formulation and development decisions.
Introduction
This compound, a basic aluminum-sodium carbonate compound, is a common active ingredient in over-the-counter antacid medications designed to neutralize gastric acid.[1] Like other aluminum-containing antacids, a key consideration in its use is the potential for aluminum to leach from the compound and be absorbed by the body. This guide examines DASC in comparison to prevalent alternatives such as aluminum hydroxide, magaldrate, and aldioxa.
Comparative Analysis of Aluminum-Containing Antacids
The selection of an aluminum-containing active pharmaceutical ingredient in an antacid formulation involves a trade-off between acid-neutralizing efficacy, duration of action, and the potential for side effects, including the systemic absorption of aluminum.
| Feature | This compound (DASC) | Aluminum Hydroxide | Magaldrate (Hydrated Magnesium Aluminate) | Aldioxa (Dihydroxyaluminum Allantoinate) |
| Chemical Formula | NaAl(OH)₂CO₃[2] | Al(OH)₃ | Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O | C₄H₇AlN₄O₅ |
| Mechanism of Action | Neutralizes hydrochloric acid, producing aluminum chloride, sodium chloride, carbon dioxide, and water.[1] | A slow-acting antacid that neutralizes stomach acid to form aluminum chloride and water. It may also have cytoprotective effects.[3] | A hydrotalcite-like chemical entity that reacts with acid to release aluminum and magnesium hydroxides, which then neutralize acid. | A complex of aluminum hydroxide and allantoin, providing both antacid effects and potential cytoprotective/wound-healing properties from allantoin.[3] |
| Acid-Neutralizing Capacity (ANC) | Possesses both prompt and prolonged acid-neutralizing properties.[4] The USP specifies that the minimum single dose must consume not less than 5 mEq of acid. | Generally considered to have a slower onset but a more sustained acid-neutralizing effect compared to carbonates. | Exhibits high acid-neutralizing capacity. | Combines the antacid capability of its aluminum hydroxide component with the therapeutic properties of allantoin.[3] |
| Reported Aluminum Bioavailability/Leaching | Data on direct leaching is limited. However, like other aluminum compounds, absorption can be significantly increased by the presence of citrates. | Has limited absorption, but some systemic uptake occurs.[5] The presence of food and citrates can increase absorption. | Studies in healthy women under fed conditions showed no systemic absorption of aluminum.[4][5] | Specific comparative data on aluminum leaching is not readily available. |
| Key Advantages | Rapid onset of action due to the carbonate component. | Sustained acid neutralization. | Stable chemical complex with a potentially lower degree of aluminum absorption.[5] | Dual-action potential: acid neutralization and mucosal protection.[3] |
| Potential Disadvantages | Contains sodium, which may be a concern for patients on sodium-restricted diets. Produces carbon dioxide gas.[1] | Can cause constipation. Slower onset of action. |
Experimental Protocols
Accurate quantification of aluminum leaching and related properties is crucial for product development and quality control. Below are summaries of key experimental methodologies.
1. Acid-Neutralizing Capacity (ANC) Determination (USP <301>)
This method assesses the total amount of acid that an antacid can neutralize.
-
Principle: A known quantity of the antacid is reacted with an excess of a standardized acid solution (hydrochloric acid). The mixture is stirred for a specified time, and the remaining excess acid is then titrated with a standardized basic solution (sodium hydroxide) to a specific pH endpoint (typically pH 3.5). The amount of acid consumed by the antacid is then calculated.
-
Procedure Outline:
-
Accurately weigh a quantity of the powdered antacid tablets or a volume of the liquid suspension.
-
Add a precise volume of standardized 1.0 N Hydrochloric Acid (HCl) to the sample.
-
Stir the mixture continuously for a set period (e.g., 15 minutes) at a constant temperature (37 °C).
-
Immediately titrate the excess HCl with standardized 0.5 N Sodium Hydroxide (NaOH) to a stable pH of 3.5.
-
Calculate the ANC in milliequivalents (mEq) based on the amount of HCl consumed.
-
2. In Vitro Dissolution Testing (General Approach based on USP <711>)
Dissolution testing evaluates the rate at which the active ingredient is released from the dosage form under simulated physiological conditions.
-
Principle: The dosage form is placed in a dissolution medium of a specific composition and temperature, and the amount of dissolved active ingredient is measured over time.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.
-
Procedure Outline:
-
Prepare a dissolution medium, typically simulated gastric fluid (SGF, pH ~1.2) or another specified medium. Maintain the temperature at 37 °C.
-
Place the antacid tablet in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw samples of the dissolution medium at predetermined time points.
-
Analyze the samples for the concentration of dissolved aluminum using a suitable analytical technique.
-
3. Quantification of Aluminum Content
Several analytical methods can be used to determine the amount of aluminum in a sample.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) (as per USP <233>):
-
Principle: This is a highly sensitive method for elemental analysis. The sample is introduced into a high-temperature plasma, which excites the aluminum atoms. The amount of light emitted (ICP-OES) or the mass-to-charge ratio of the ions produced (ICP-MS) is measured to quantify the aluminum concentration.
-
Procedure Outline:
-
Digest the antacid sample using concentrated acids (e.g., nitric acid, hydrochloric acid) in a microwave digestion system to bring the aluminum into solution.
-
Dilute the digested sample to a known volume.
-
Introduce the solution into the ICP-MS or ICP-OES instrument.
-
Quantify the aluminum concentration against calibration standards.
-
-
-
Complexometric Titration:
-
Principle: This method involves the reaction of aluminum ions with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA).
-
Procedure Outline (Back Titration):
-
Dissolve the antacid sample in acid.
-
Add a known excess amount of standardized EDTA solution to form a stable Al-EDTA complex.
-
Adjust the pH and add a suitable indicator.
-
Titrate the unreacted (excess) EDTA with a standardized solution of a metal ion (e.g., zinc sulfate) until the endpoint is reached (indicated by a color change).
-
The amount of aluminum is calculated from the amount of EDTA that was consumed by the aluminum ions.
-
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating antacid performance and the logical relationship of factors influencing aluminum absorption.
References
A Comparative Economic Analysis of Dihydroxyaluminum Sodium Carbonate Production Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Alternatives
Dihydroxyaluminum sodium carbonate (DASC), a widely used antacid, can be synthesized through various chemical pathways. The economic viability and the final product's performance characteristics are significantly influenced by the chosen production method. This guide provides a detailed comparison of the two primary industrial methods for DASC synthesis: the reaction of an ionic aluminum salt with sodium carbonate and the carbonation of sodium aluminate. The analysis is supported by experimental data and detailed protocols for product characterization.
Economic Analysis of Production Methods
The selection of a DASC production method is a critical decision influenced by factors such as raw material costs, energy consumption, process complexity, and achievable product yield and purity. The following tables provide a comparative summary of the estimated economic parameters for the two main synthesis routes.
Disclaimer: The following cost estimates are based on publicly available data and may vary depending on geographical location, supplier contracts, and production scale. The prices for raw materials are indicative and subject to market fluctuations.
Table 1: Estimated Raw Material Costs
| Raw Material | Ionic Aluminum Salt Method (per kg of DASC) | Sodium Aluminate Method (per kg of DASC) | Indicative Price (USD/kg) |
| Aluminum Chloride (AlCl₃) | ~0.92 kg | - | $0.30 - $0.74[1] |
| Sodium Carbonate (Na₂CO₃) | ~2.31 kg | Varies (used in aluminate production) | $0.03 - $0.06[2] |
| Sodium Hydroxide (NaOH) | ~0.38 kg | Varies (used in aluminate production) | Varies |
| Sodium Aluminate (NaAlO₂) | - | ~1.14 kg | Varies (produced in-house or purchased) |
| Carbon Dioxide (CO₂) | - | Varies | Varies |
| Aluminum Hydroxide (Al(OH)₃) | - | Varies (for aluminate production) | Varies |
Table 2: Process Parameters and Performance Comparison
| Parameter | Ionic Aluminum Salt Method | Sodium Aluminate Method |
| Typical Yield | Good to high[3] | High, can reach up to 89% in optimized processes[4] |
| Reported Purity | High purity achievable[3] | High purity achievable |
| Primary Byproducts | Sodium chloride (NaCl)[4] | Sodium carbonate/bicarbonate solution |
| Key Process Conditions | pH control (7.2-10.5), Temperature (40-80°C), Stoichiometric excess of sodium carbonate[3] | pH control (below 9.8), Temperature (20-35°C), Controlled carbonation rate[5] |
| Energy Consumption | Moderate (heating, mixing, drying) | Moderate to High (heating for aluminate production, mixing, drying) |
| Process Complexity | Relatively straightforward precipitation process | Requires careful control of carbonation to avoid byproduct formation |
| Waste Management | Requires efficient washing to remove NaCl[4] | Potential for recycling of carbonate solutions |
One patented method utilizing an ionic aluminum salt (aluminum chloride) with a significant excess of sodium carbonate claims to produce DASC at approximately half the cost of the older aluminum isopropylate and sodium bicarbonate method[3]. The carbonation of sodium aluminate is another widely employed industrial method, with patents detailing specific conditions to optimize yield and purity[5]. The economic feasibility of this route is closely tied to the cost of producing or procuring sodium aluminate[6].
Production Method Synthesis Pathways
The chemical pathways for the two primary DASC production methods can be visualized as follows:
Caption: Ionic Aluminum Salt Synthesis Pathway.
Caption: Sodium Aluminate Carbonation Synthesis Pathway.
Experimental Protocols for Product Characterization
The performance of DASC as an antacid is determined by its chemical purity, acid-neutralizing capacity, and physical properties such as particle size. The following are detailed methodologies for key analytical tests.
Assay (Purity) of this compound
This method determines the purity of DASC by a complexometric titration.
Experimental Workflow:
Caption: Workflow for DASC Assay (Purity).
Procedure:
-
Accurately weigh approximately 300 mg of the DASC sample.
-
Transfer the sample to a 250-mL beaker and add 10 mL of 2 N sulfuric acid.
-
Cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.
-
Add 30.0 mL of 0.1 M edetate disodium (EDTA) solution, and boil again for 1 minute.
-
Cool the solution and add 10 mL of acetic acid-ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.
-
Using a pH meter, adjust the pH of the solution to 4.5 with ammonium hydroxide or dilute sulfuric acid.
-
Titrate the solution with 0.05 M zinc sulfate while maintaining the pH at 4.5 by adding ammonium hydroxide as needed. The endpoint is reached when the color changes to orange-pink.
-
Perform a blank determination and make any necessary corrections. Each mL of 0.1 M EDTA is equivalent to 14.40 mg of this compound[7].
Acid-Neutralizing Capacity (ANC)
This test measures the effectiveness of DASC in neutralizing acid, a critical performance indicator for an antacid.
Experimental Workflow:
Caption: Workflow for Acid-Neutralizing Capacity.
Procedure:
-
Accurately weigh approximately 425 mg of the undried DASC sample.
-
Transfer the sample to a beaker and add a precisely measured volume of 1.0 N hydrochloric acid (e.g., 30 mL), which is in excess.
-
Stir the mixture continuously at 37°C for 15 minutes.
-
Titrate the excess hydrochloric acid with standardized 0.5 N sodium hydroxide solution to a stable pH of 3.5.
-
Calculate the acid-neutralizing capacity, expressed as milliequivalents (mEq) of acid consumed per gram of the sample. The expected acid-neutralizing capacity of DASC is 0.0278 mEq per mg[8].
Particle Size Analysis
Particle size distribution can affect the reactivity and dissolution rate of DASC. Laser diffraction is a common method for this analysis.
Experimental Workflow:
Caption: Workflow for Particle Size Analysis.
Procedure:
-
Prepare a dispersion of the DASC powder in a suitable non-solvent dispersant, such as isopropanol.
-
Use ultrasonication to ensure the particles are well-dispersed and to break up any agglomerates.
-
Introduce the sample into the laser diffraction instrument.
-
The instrument directs a laser beam through the dispersed sample, and detectors measure the angular distribution of the scattered light.
-
The instrument's software calculates the particle size distribution based on the light scattering pattern, typically reported as volume-based diameters (e.g., D10, D50, D90).
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 4. Buy this compound | 12011-77-7 [smolecule.com]
- 5. EP0090946B1 - Process for the preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
- 6. marketgrowthreports.com [marketgrowthreports.com]
- 7. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Safety Operating Guide
Proper Disposal of Dihydroxyaluminum Sodium Carbonate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of dihydroxyaluminum sodium carbonate, focusing on operational and safety protocols.
Safety and Handling Data
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care to mitigate potential risks.[1] The following table summarizes key safety and handling information derived from Safety Data Sheets (SDS).
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, nitrile or latex gloves, and a laboratory coat are recommended to prevent eye and skin contact. In case of dust formation, a NIOSH-approved N95 or higher-rated respirator should be used. | [1][2][3] |
| Ventilation | Handle in a well-ventilated area. A laboratory chemical fume hood or glove box is recommended to control airborne dust. | [2][4][5] |
| Incompatibilities | Avoid contact with acids, oxidizing agents, and excessive heat. | [1] |
| Spill Management | For small spills, carefully sweep or vacuum the material to avoid generating dust. Place the collected material into a suitable, labeled container for disposal. | [3][6] |
| First Aid - Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [1][3] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. | [1][3] |
| First Aid - Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. | [3][5] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Confirm that the waste is solely this compound and not mixed with other hazardous chemicals.
- If the substance is mixed with other materials, the disposal protocol for the most hazardous component must be followed.
2. Containerization:
- Place the waste this compound in a clean, dry, and chemically compatible container.
- The container should be sealable to prevent spills and the release of dust.
- Label the container clearly as "this compound Waste" and include the date of accumulation.
3. Neutralization (if necessary):
- Although not typically required for this substance, if it has come into contact with acidic materials, neutralization may be considered. However, given its nature, this step is generally not applicable for the pure substance.
4. Consultation with Environmental Health and Safety (EHS):
- Contact your institution's EHS office to determine the specific disposal pathway.
- Provide them with the Safety Data Sheet (SDS) for this compound.
- Follow their guidance on whether the waste can be disposed of as non-hazardous solid waste or if it requires special handling.
5. Final Disposal:
- Based on EHS guidance, the waste will likely be handled in one of the following ways:
- Non-Hazardous Waste Stream: If deemed non-hazardous by your institution and local regulations, it may be permissible to dispose of it in the regular laboratory solid waste stream.
- Chemical Waste Contractor: Your institution's contracted chemical waste disposal service will collect the labeled container for appropriate disposal, likely via incineration or a designated landfill.[7][8][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
It is imperative to adhere to all federal, state, and local regulations regarding chemical waste disposal.[8][9][10] Always consult your institution's specific guidelines and EHS department for final instructions.
References
- 1. This compound SDS of Manufacturers [aadhunikindustries.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. studylib.net [studylib.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Aluminum Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Dihydroxyaluminum sodium carbonate
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Dihydroxyaluminum sodium carbonate. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required equipment varies depending on the scale of the operation.
| Operation | Required Personal Protective Equipment |
| Routine Laboratory Handling | Safety glasses, lab coat, gloves, and a dust respirator.[1] |
| Large Spills or Emergencies | Splash goggles, a full suit, a dust respirator (a self-contained breathing apparatus is recommended to prevent inhalation), boots, and gloves.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
Utilize process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
2. Personal Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Inspect all PPE, especially gloves, for any signs of damage before use.[2]
3. Handling the Chemical:
-
Avoid ingestion and inhalation.[3]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[2]
4. Storage:
-
Store the container in a cool, dry, and well-ventilated area.[2][3][4]
-
Keep the chemical away from heat, sparks, and ignition sources.[3][5]
-
Store separately from incompatible materials such as acids and oxidizing agents.[5]
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
1. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][3][5]
-
Skin Contact: Immediately remove contaminated clothing.[2][5] Flush the affected skin with plenty of soap and water for at least 15 minutes and seek medical advice.[2][3][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5]
-
Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][5]
2. Accidental Release Measures (Spills):
-
Small Spills: Mop up the material and place it in a suitable container for waste disposal.[5]
-
Large Spills: Evacuate unprotected personnel from the area.[3] Ventilate the area of the leak or spill.[3] Avoid inhaling the dust.[3] Wear the appropriate PPE for a large spill.[1] Contain the spilled material using an inert, non-combustible absorbent material (e.g., sand, earth).[3] Collect the material using spark-proof tools and place it in an approved disposal container.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Chemical Disposal:
-
The material can be disposed of by sending it to a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains, and avoid contaminating water, foodstuffs, or feed.[2]
-
Disposal must be in accordance with all federal, state, and local regulations.[4]
2. Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]
-
Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
